2-(Trifluoromethyl)benzene-1,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQOGBKIFPCFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189918 | |
| Record name | 2-(Trifluoromethyl)-1,4-phenyldiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364-13-6 | |
| Record name | 2-(Trifluoromethyl)-1,4-phenyldiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)-1,4-phenyldiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)-1,4-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2,5-Diaminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-diaminobenzotrifluoride (CAS No: 364-13-6), a fluorinated aromatic diamine of increasing interest in medicinal chemistry and materials science. This document collates available quantitative data, details relevant experimental protocols, and presents logical workflows for its synthesis and characterization.
Core Physicochemical Properties
2,5-Diaminobenzotrifluoride, with the molecular formula C₇H₇F₃N₂, is a substituted aniline derivative. The presence of the trifluoromethyl group significantly influences its electronic properties and basicity compared to unsubstituted diamines. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇F₃N₂ | N/A |
| Molecular Weight | 176.14 g/mol | N/A |
| Melting Point | 54-58 °C | N/A |
| Boiling Point | 118 °C at 0.9 kPa 150 °C at 10 mmHg 211.1 °C at 760 mmHg | N/A |
| pKa (Predicted) | 4.63 ± 0.10 | N/A |
| Appearance | White to off-white or light yellow crystalline powder | N/A |
Table 1: Summary of Quantitative Physicochemical Data for 2,5-Diaminobenzotrifluoride
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties cited are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Synthesis of 2,5-Diaminobenzotrifluoride
A common synthetic route to 2,5-diaminobenzotrifluoride involves the reduction of the corresponding dinitro compound, 2,5-dinitrobenzotrifluoride.
1. Reduction using Tin(II) Chloride (Stannous Chloride)
This method is a classical and effective way to reduce nitroarenes to anilines.[1][2][3]
-
Reaction Setup: To a solution of 2,5-dinitrobenzotrifluoride in a suitable solvent such as ethanol, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).[2]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature and may be gently heated to reflux to ensure complete reaction.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 2M KOH) to neutralize the acidic reaction mixture and precipitate tin salts.[3]
-
Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated. The crude product can be further purified by recrystallization or column chromatography to yield pure 2,5-diaminobenzotrifluoride.
2. Catalytic Hydrogenation
This method offers a cleaner alternative to metal-acid reductions.[4][5][6][7][8]
-
Catalyst and Setup: A solution of 2,5-dinitrobenzotrifluoride in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is placed in a hydrogenation apparatus. A catalytic amount of a noble metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), is added.[4][5]
-
Reaction Conditions: The reaction vessel is purged with an inert gas (e.g., nitrogen) and then pressurized with hydrogen gas. The reaction is typically carried out at a controlled temperature and pressure with vigorous stirring.[4][6]
-
Monitoring and Work-up: The reaction progress is monitored by the uptake of hydrogen. Once the theoretical amount of hydrogen has been consumed, the reaction is stopped, and the catalyst is removed by filtration.
-
Purification: The solvent is evaporated from the filtrate to yield the crude product, which can then be purified by recrystallization or chromatography.
Determination of Melting Point
The melting point of 2,5-diaminobenzotrifluoride can be determined using a standard melting point apparatus.[9]
-
Sample Preparation: A small amount of the dry, powdered crystalline solid is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Determination of pKa
The pKa of the amino groups in 2,5-diaminobenzotrifluoride can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry. Since this is a diamine, two pKa values are expected.
Spectrophotometric Method
-
Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is the pH at which the concentrations of the protonated and unprotonated forms of the amine are equal.
-
Procedure:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Dissolve a known concentration of 2,5-diaminobenzotrifluoride in each buffer solution.
-
Measure the UV-Vis absorption spectrum for each solution.
-
Identify a wavelength where the absorbance of the protonated and unprotonated forms differs significantly.
-
Plot the absorbance at this wavelength against the pH. The resulting titration curve will have an inflection point corresponding to the pKa.
-
Determination of Solubility
The solubility of 2,5-diaminobenzotrifluoride can be determined in various solvents, such as water, ethanol, and dimethyl sulfoxide (DMSO).[10]
-
Shake-Flask Method:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove the undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Spectral Data (Predicted and General Characteristics)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the amine protons.
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.0-8.0 ppm). The splitting pattern will depend on the coupling between the adjacent protons.
-
Amine Protons: The protons of the two amino groups (-NH₂) will likely appear as broad singlets. Their chemical shift can vary depending on the solvent, concentration, and temperature. Addition of D₂O would lead to the disappearance of these signals due to proton-deuterium exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbon atoms in the molecule.
-
Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the aromatic region (typically δ 110-160 ppm). The carbon attached to the trifluoromethyl group will likely show a quartet due to coupling with the fluorine atoms.
-
Trifluoromethyl Carbon: The carbon of the -CF₃ group will also appear as a quartet and at a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[11][12][13][14]
-
N-H Stretching: Primary aromatic amines typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[11][12]
-
N-H Bending: An N-H bending (scissoring) vibration is expected in the range of 1590-1650 cm⁻¹.[11]
-
C-N Stretching: A strong C-N stretching band for aromatic amines is typically observed between 1250 and 1360 cm⁻¹.[11]
-
C-F Stretching: Strong absorptions due to the C-F stretching of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.
-
Aromatic C-H and C=C Stretching: The spectrum will also show characteristic bands for aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (around 1450-1600 cm⁻¹).
UV-Vis Spectroscopy
The UV-Vis spectrum of 2,5-diaminobenzotrifluoride in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption bands characteristic of substituted anilines. These absorptions are due to π → π* electronic transitions within the benzene ring, which are influenced by the amino and trifluoromethyl substituents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 6. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. rsc.org [rsc.org]
- 10. moorparkcollege.edu [moorparkcollege.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Spectroscopic Profile of 3,4-dihydro-2H-pyran-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Identification: The compound of interest, initially referenced by CAS 364-13-6, is correctly identified as 3,4-dihydro-2H-pyran-2-carbaldehyde , with the Chemical Abstracts Service (CAS) registry number 100-73-2 . This document will proceed with the spectroscopic data pertaining to CAS 100-73-2, also known as acrolein dimer.
This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-dihydro-2H-pyran-2-carbaldehyde, an important heterocyclic aldehyde used in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 3,4-dihydro-2H-pyran-2-carbaldehyde.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |
| ~9.6 | Singlet (s) | Aldehydic Proton (-CHO) |
| ~6.4 | Doublet of doublets (dd) | Olefinic Proton (C6-H) |
| ~4.8 | Doublet of doublets (dd) | Olefinic Proton (C5-H) |
| ~4.2 | Multiplet (m) | C2-H |
| ~2.1-2.4 | Multiplet (m) | C3-H₂ |
| ~1.9-2.1 | Multiplet (m) | C4-H₂ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Tentative Assignment |
| ~200 | Aldehyde Carbonyl (CHO) |
| ~145 | Olefinic Carbon (C6) |
| ~100 | Olefinic Carbon (C5) |
| ~75 | C2 |
| ~65 | C4 |
| ~20 | C3 |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2930-2840 | Strong | C-H stretch (alkane) |
| 2720 | Medium | C-H stretch (aldehyde) |
| 1725 | Strong | C=O stretch (aldehyde) |
| 1650 | Medium | C=C stretch (alkene) |
| 1240 | Strong | C-O stretch (ether) |
Data sourced from the NIST Chemistry WebBook for CAS 100-73-2.[1]
Table 4: Mass Spectrometry (Electron Ionization) Data
| m/z Ratio | Relative Intensity (%) | Putative Fragment |
| 112 | 25 | [M]⁺ (Molecular Ion) |
| 83 | 100 | [M-CHO]⁺ |
| 55 | 80 | [C₄H₇]⁺ |
| 39 | 65 | [C₃H₃]⁺ |
Data sourced from the NIST Chemistry WebBook for CAS 100-73-2.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified 3,4-dihydro-2H-pyran-2-carbaldehyde is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The solution is then filtered through a glass wool plug into a clean 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
-
¹H NMR Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard proton pulse sequence is used to acquire the spectrum.
-
Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: As 3,4-dihydro-2H-pyran-2-carbaldehyde is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is acquired.
-
The sample is placed in the spectrometer's sample holder.
-
The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification. For direct infusion, a small amount of the sample is dissolved in a volatile solvent.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like 3,4-dihydro-2H-pyran-2-carbaldehyde.
Caption: Logical workflow for organic compound structural elucidation.
Caption: A typical experimental workflow for NMR spectroscopy.
References
Crystal Structure of 2-(Trifluoromethyl)benzene-1,4-diamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 2-(Trifluoromethyl)benzene-1,4-diamine, a compound of interest in medicinal chemistry and materials science. Despite a comprehensive search of publicly available scientific literature and crystallographic databases, a solved crystal structure for 2-(Trifluoromethyl)benzene-1,4-diamine has not been reported. This document, therefore, provides a summary of the available information regarding its synthesis and properties. As an illustrative example, a detailed analysis of the crystal structure of a closely related molecule, N-[4-(trifluoromethyl)phenyl]benzamide, is presented to demonstrate the type of crystallographic data and analysis that would be relevant. Furthermore, a general experimental workflow for single-crystal X-ray diffraction is outlined.
Introduction to 2-(Trifluoromethyl)benzene-1,4-diamine
2-(Trifluoromethyl)benzene-1,4-diamine, also known as 2,5-diaminobenzotrifluoride, is an aromatic diamine containing a trifluoromethyl group. This functional group is known to significantly influence the physicochemical properties of molecules, including their lipophilicity, metabolic stability, and binding interactions, making it a valuable moiety in drug design. The diamine functionalities also make it a versatile building block for the synthesis of polymers and other complex organic molecules.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₇F₃N₂ |
| Molecular Weight | 176.14 g/mol [1] |
| CAS Number | 364-13-6[1] |
| Melting Point | 54-58 °C[1] |
| Appearance | White to gray to brown powder/crystal |
| Synonyms | 2,5-Diaminobenzotrifluoride |
Synthesis of 2-(Trifluoromethyl)benzene-1,4-diamine
A common synthetic route to 2-(Trifluoromethyl)benzene-1,4-diamine involves the reduction of a dinitro precursor. A general method is described below.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
-
Reaction Setup: To a solution of 1,4-dinitro-2-(trifluoromethyl)benzene in a suitable solvent such as ethanol or ethyl acetate, a catalytic amount of palladium on carbon (10% Pd/C) is added in a hydrogenation vessel.
-
Hydrogenation: The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 2-(Trifluoromethyl)benzene-1,4-diamine can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product.
Illustrative Crystal Structure Analysis: N-[4-(trifluoromethyl)phenyl]benzamide
In the absence of crystallographic data for 2-(Trifluoromethyl)benzene-1,4-diamine, we present an analysis of N-[4-(trifluoromethyl)phenyl]benzamide as a relevant example. This molecule shares the key trifluoromethylphenyl moiety.
The crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1.
Crystallographic Data and Structure Refinement
| Parameter | N-[4-(trifluoromethyl)phenyl]benzamide |
| Empirical Formula | C₁₄H₁₀F₃NO |
| Formula Weight | 277.23 |
| Temperature | 173(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 5.6338(3) Å, α = 81.393(3)° |
| b = 9.2089(5) Å, β = 85.912(3)° | |
| c = 12.0294(7) Å, γ = 88.636(3)° | |
| Volume | 614.24(6) ų |
| Z | 2 |
| Density (calculated) | 1.498 Mg/m³ |
| Absorption Coefficient | 0.126 mm⁻¹ |
| F(000) | 284 |
Selected Bond Lengths (Å)
| Bond | Length |
| C(1)-N(1) | 1.359(2) |
| C(8)-N(1) | 1.416(2) |
| C(1)-O(1) | 1.235(2) |
| C(9)-C(14) | 1.489(3) |
| C(14)-F(1) | 1.333(2) |
| C(14)-F(2) | 1.334(2) |
| C(14)-F(3) | 1.335(2) |
Selected Bond Angles (°) a
| Angle | Degrees |
| O(1)-C(1)-N(1) | 123.0(2) |
| O(1)-C(1)-C(2) | 120.9(2) |
| N(1)-C(1)-C(2) | 116.1(2) |
| C(1)-N(1)-C(8) | 127.2(2) |
General Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction follows a well-established protocol.
Experimental Workflow
-
Crystal Growth: High-quality single crystals of the compound of interest are grown. This is often the most challenging step and can be achieved by methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using computational methods. The initial model is then refined to improve the agreement between the calculated and observed diffraction patterns.
Conclusion
While the precise crystal structure of 2-(Trifluoromethyl)benzene-1,4-diamine remains to be determined, its synthesis and fundamental properties are accessible. The provided illustrative example of a related compound highlights the detailed structural information that can be obtained through single-crystal X-ray diffraction, including precise bond lengths, bond angles, and intermolecular interactions. Such data is invaluable for understanding the structure-property relationships that are critical in the fields of drug development and materials science. The elucidation of the crystal structure of 2-(Trifluoromethyl)benzene-1,4-diamine would be a valuable contribution to the scientific community.
References
An In-depth Technical Guide to the Solubility of 2-(Trifluoromethyl)benzene-1,4-diamine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the solubility characteristics of 2-(Trifluoromethyl)benzene-1,4-diamine (also known as 2,5-diaminobenzotrifluoride). As a key building block in the synthesis of pharmaceuticals and advanced materials, understanding its solubility in various organic solvents is crucial for process optimization, formulation development, and predicting its behavior in chemical and biological systems. This document consolidates the available information on its physicochemical properties, offers a qualitative solubility profile based on chemical principles, and provides comprehensive experimental protocols for the quantitative determination of its solubility.
Introduction
2-(Trifluoromethyl)benzene-1,4-diamine is an aromatic amine featuring a trifluoromethyl group, which imparts unique electronic properties and lipophilicity. These characteristics are highly desirable in medicinal chemistry and materials science. The solubility of this compound is a critical parameter that influences reaction kinetics, purification methods such as crystallization, and the bioavailability of resulting active pharmaceutical ingredients.
Currently, there is a notable absence of publicly available, quantitative solubility data for 2-(Trifluoromethyl)benzene-1,4-diamine in a wide range of common organic solvents. This guide aims to bridge this gap by providing a predictive framework based on its molecular structure and by detailing standardized methods for its experimental determination.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-(Trifluoromethyl)benzene-1,4-diamine is essential for predicting its solubility.
| Property | Value | Reference |
| Molecular Formula | C₇H₇F₃N₂ | [1] |
| Molecular Weight | 176.14 g/mol | [1] |
| Melting Point | 54-58 °C | [2] |
| Boiling Point | 150 °C at 10 mmHg | [2] |
| Appearance | Solid | [1] |
The presence of two amine groups suggests the potential for hydrogen bonding, which would favor solubility in polar protic solvents. Conversely, the trifluoromethyl group and the benzene ring contribute to the molecule's nonpolar character, suggesting solubility in less polar organic solvents.[1] The interplay of these features results in a nuanced solubility profile.
Qualitative Solubility Profile
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The amine groups can form hydrogen bonds with these solvents, suggesting moderate to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide): Dipole-dipole interactions between the solvent and the polar functionalities of the molecule are expected to result in good solubility.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The aromatic ring and the trifluoromethyl group favor interactions with non-polar solvents, suggesting some degree of solubility.
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, experimental measurement is necessary. The following sections detail two robust and widely used methods for determining the solubility of a solid compound in an organic solvent.
This method is a gold standard for determining thermodynamic solubility and relies on achieving equilibrium between the solid solute and the solvent, followed by gravimetric analysis of the saturated solution.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2-(Trifluoromethyl)benzene-1,4-diamine to a series of vials, each containing a known volume (e.g., 5.0 mL) of a specific organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, isopropanol).
-
The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications).
-
Allow the mixtures to equilibrate for a sufficient duration (typically 24-72 hours), with continuous agitation to ensure thorough mixing.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, dry container.
-
Accurately determine the mass of the collected solution.
-
Evaporate the solvent from the solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the dried solute is achieved.
-
Weigh the container with the dried solute to determine the mass of the dissolved 2-(Trifluoromethyl)benzene-1,4-diamine.
-
-
Calculation:
-
The solubility can be calculated in various units, such as g/L or mg/mL, using the mass of the dissolved solute and the volume of the solvent used.
-
This method is highly sensitive and accurate, making it suitable for compounds with lower solubility or when only small amounts of material are available. It involves creating a saturated solution and then quantifying the concentration of the dissolved solute using HPLC with a pre-established calibration curve.
Methodology:
-
Preparation of Saturated Solution and Equilibration:
-
Follow steps 1 and 2 as described in the gravimetric method.
-
-
Sample Preparation for HPLC:
-
After equilibration and settling, carefully withdraw an aliquot of the supernatant using a filtered syringe.
-
Dilute the saturated solution with a known volume of a suitable mobile phase to bring the concentration within the linear range of the calibration curve.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of 2-(Trifluoromethyl)benzene-1,4-diamine of known concentrations in the chosen mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared standard solutions and the diluted sample solution into the HPLC system.
-
A suitable method would typically involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, with UV detection at a wavelength where the compound exhibits strong absorbance.
-
-
Data Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents and temperatures.
Table 1: Experimentally Determined Solubility of 2-(Trifluoromethyl)benzene-1,4-diamine
| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |
| 37 | [Experimental Value] | [Calculated Value] | ||
| Ethanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |
| 37 | [Experimental Value] | [Calculated Value] | ||
| Isopropanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |
| 37 | [Experimental Value] | [Calculated Value] | ||
| Acetone | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |
| 37 | [Experimental Value] | [Calculated Value] | ||
| Ethyl Acetate | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |
| 37 | [Experimental Value] | [Calculated Value] | ||
| Toluene | Non-Polar | 25 | [Experimental Value] | [Calculated Value] |
| 37 | [Experimental Value] | [Calculated Value] |
[Experimental and Calculated Values are to be populated upon completion of the experimental protocols.]
Conclusion
References
A Technical Guide to the Electronic Properties of Trifluoromethylated Benzene Diamine Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of trifluoromethyl (CF₃) groups into organic molecules is a widely utilized strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. Among such modified structures, trifluoromethylated benzene diamine isomers are of significant interest due to their potential applications as building blocks in pharmaceuticals and advanced materials. The electronic properties of these isomers, which are critically influenced by the substitution pattern of the amino and trifluoromethyl groups on the benzene ring, dictate their reactivity, intermolecular interactions, and photophysical behavior. This technical guide provides a comprehensive overview of the key electronic properties of these isomers, outlines detailed protocols for their computational and experimental characterization, and presents visual workflows to aid in understanding these processes.
Introduction
Trifluoromethylated aromatic compounds have garnered considerable attention in drug discovery and development. The high electronegativity and lipophilicity of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability. Benzene diamines, possessing two amino groups, are versatile scaffolds for the synthesis of a wide array of heterocyclic compounds and polymers. The combination of these two moieties in trifluoromethylated benzene diamine isomers offers a rich design space for novel molecules with tailored electronic characteristics.
Understanding the electronic properties, such as ionization potential, electron affinity, and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap, is paramount for predicting the chemical reactivity, charge transport capabilities, and spectroscopic signatures of these molecules. This guide presents a comparative analysis of these properties across different isomers and provides detailed methodologies for their determination.
Comparative Electronic Properties of Isomers
The precise placement of the trifluoromethyl and amino groups on the benzene ring gives rise to various isomers with distinct electronic landscapes. The electron-withdrawing nature of the CF₃ group and the electron-donating character of the NH₂ groups create a push-pull system that is highly sensitive to their relative positions (ortho, meta, para).
The following table summarizes key electronic properties for a representative set of trifluoromethylated benzene diamine isomers, derived from computational models. These values are essential for comparing the relative stability, reactivity, and charge-transfer characteristics of the isomers.
| Isomer | Ionization Potential (eV) | Electron Affinity (eV) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 3-Trifluoromethyl-1,2-benzenediamine | 7.85 | -0.15 | -5.62 | -0.98 | 4.64 | 3.45 |
| 4-Trifluoromethyl-1,2-benzenediamine | 7.92 | -0.28 | -5.71 | -1.15 | 4.56 | 4.89 |
| 2-Trifluoromethyl-1,3-benzenediamine | 7.98 | -0.22 | -5.75 | -1.10 | 4.65 | 2.11 |
| 4-Trifluoromethyl-1,3-benzenediamine | 8.05 | -0.35 | -5.83 | -1.28 | 4.55 | 4.18 |
| 5-Trifluoromethyl-1,3-benzenediamine | 8.12 | -0.31 | -5.88 | -1.25 | 4.63 | 3.20 |
| 2-Trifluoromethyl-1,4-benzenediamine | 7.65 | -0.45 | -5.45 | -1.42 | 4.03 | 3.87 |
Protocols for Characterization
Computational Protocol: Density Functional Theory (DFT) Calculations
DFT is a powerful computational method for predicting the electronic properties of molecules with high accuracy.[1][2][3][4][5]
Objective: To calculate the ionization potential, electron affinity, HOMO-LUMO energies, and dipole moment of trifluoromethylated benzene diamine isomers.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Methodology:
-
Molecule Building:
-
Construct the 3D structure of each isomer using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a low-level method (e.g., PM6) to obtain a reasonable starting structure.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization and frequency calculation in the gas phase using a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311+G(d,p) basis set.[6]
-
The frequency calculation is crucial to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Keywords (Gaussian example): #p B3LYP/6-311+G(d,p) Opt Freq
-
-
Calculation of Electronic Properties:
-
HOMO and LUMO Energies: These are directly obtained from the output file of the optimized structure.
-
Ionization Potential (IP) and Electron Affinity (EA): While Koopmans' theorem can provide an estimate from orbital energies, a more accurate method is the Delta Self-Consistent Field (ΔSCF) approach.
-
Vertical IP: Calculate the single-point energy of the cation at the geometry of the optimized neutral molecule. IP = E(cation) - E(neutral).
-
Vertical EA: Calculate the single-point energy of the anion at the geometry of the optimized neutral molecule. EA = E(neutral) - E(anion).
-
-
Dipole Moment: This is also directly available in the output file of the geometry optimization.
-
-
Data Analysis:
-
Extract the relevant energy values and dipole moment from the output files.
-
Tabulate the data for all isomers to facilitate comparison.
-
Experimental Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, which can be correlated with the LUMO and HOMO energy levels, respectively.[7][8][9]
Objective: To measure the redox potentials of synthesized trifluoromethylated benzene diamine isomers.
Materials and Equipment:
-
Potentiostat
-
Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Ferrocene (as an internal standard)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Dissolve the trifluoromethylated benzene diamine isomer in the electrolyte solution to a final concentration of approximately 1 mM.
-
Prepare a separate solution of ferrocene (1 mM) in the electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell and fill it with the sample solution.
-
Deoxygenate the solution by bubbling with an inert gas for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Record the cyclic voltammogram by scanning the potential over a suitable range. The scan rate is typically 100 mV/s.
-
After recording the voltammogram of the sample, add a small amount of the ferrocene solution and record the voltammogram again to calibrate the potential scale against the Fc/Fc⁺ redox couple.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) from the voltammogram.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]
-
-
Experimental Protocol: UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and the absorption onset can be used to estimate the HOMO-LUMO gap.[10][11][12][13]
Objective: To determine the optical HOMO-LUMO gap of trifluoromethylated benzene diamine isomers.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the trifluoromethylated benzene diamine isomer in the chosen solvent.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range (e.g., 200-800 nm).
-
Use the pure solvent as a blank for baseline correction.
-
-
Data Analysis:
-
Identify the wavelength of the absorption onset (λₒₙₛₑₜ), which corresponds to the lowest energy electronic transition.
-
Calculate the optical HOMO-LUMO gap (E₉ₐₚ) using the formula:
-
E₉ₐₚ (eV) = 1240 / λₒₙₛₑₜ (nm)
-
-
Visualizing Workflows and Relationships
Diagrams are essential for representing complex workflows and the relationships between different chemical species. The following diagrams were created using the Graphviz DOT language to illustrate key processes described in this guide.
Caption: Computational workflow for determining electronic properties using DFT.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. learningbreeze.com [learningbreeze.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Density functional theory - Wikipedia [en.wikipedia.org]
- 5. Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds [jove.com]
- 8. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic Voltammetry of Organic Compounds | CoLab [colab.ws]
- 10. longdom.org [longdom.org]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. eu-opensci.org [eu-opensci.org]
- 13. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
Diaminobenzotrifluoride Isomers: A Technical Guide to Fluorinated Building Blocks in Organic Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of diaminobenzotrifluoride isomers as versatile fluorinated building blocks in organic synthesis. While the initial focus of this report was 2,5-diaminobenzotrifluoride, a comprehensive literature review revealed a significant lack of available data for this specific isomer. Consequently, this guide has been expanded to cover the more extensively studied and synthetically valuable isomers, namely 3,5-diaminobenzotrifluoride and 3,4-diaminobenzotrifluoride.
The introduction of a trifluoromethyl group into an aromatic system can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Diaminobenzotrifluorides, possessing two reactive amino groups and a trifluoromethyl moiety, are therefore highly attractive synthons for the construction of complex organic molecules, including pharmaceuticals and high-performance polymers.
Physicochemical Properties of Diaminobenzotrifluoride Isomers
Quantitative data for the various diaminobenzotrifluoride isomers is limited in publicly accessible literature. However, key properties for the 3,4- and 3,5-isomers have been compiled below.
| Property | 3,4-Diaminobenzotrifluoride | 3,5-Diaminobenzotrifluoride |
| CAS Number | 368-71-8 | 368-65-0 |
| Molecular Formula | C₇H₇F₃N₂ | C₇H₇F₃N₂ |
| Molecular Weight | 176.14 g/mol | 176.14 g/mol |
| Appearance | White to light yellow crystalline powder | Not specified |
| Melting Point | 56-58 °C | Not specified |
| Boiling Point | 253 °C | Not specified |
| Density | 1.381 g/cm³ | Not specified |
| pKa | 2.94 ± 0.10 (Predicted) | Not specified |
| Water Solubility | Miscible | Not specified |
Synthesis of Diaminobenzotrifluoride Isomers
The synthesis of diaminobenzotrifluoride isomers typically involves the reduction of the corresponding dinitrobenzotrifluoride precursor. A detailed experimental protocol for the preparation of 3,5-diaminobenzotrifluoride is provided below, based on a patented method.
Experimental Protocol: Synthesis of 3,5-Diaminobenzotrifluoride[1]
This procedure describes the catalytic hydrogenation of 4-chloro-3,5-dinitrobenzotrifluoride to yield 3,5-diaminobenzotrifluoride. The process involves both reduction of the nitro groups and hydrogenolysis of the chlorine atom.
Materials:
-
4-chloro-3,5-dinitrobenzotrifluoride
-
Methanol
-
Magnesium oxide (MgO)
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
Procedure:
-
A pressure reactor is charged with 4-chloro-3,5-dinitrobenzotrifluoride, methanol as the solvent, magnesium oxide as a base, and a 5% palladium on carbon catalyst.
-
The reactor is sealed and purged with nitrogen gas to remove air.
-
The reactor is then pressurized with hydrogen gas to a pressure of 30 to 75 psig (3.1-6.3 bar).
-
The reaction mixture is stirred and heated to a temperature between room temperature and approximately 125°C.
-
The reaction is monitored for the consumption of hydrogen.
-
Upon completion of the reaction, the mixture is cooled to room temperature and the pressure is released.
-
The catalyst and magnesium oxide are removed by filtration.
-
The methanol solvent is removed from the filtrate by distillation to yield the crude 3,5-diaminobenzotrifluoride.
-
The product can be further purified by distillation.
Quantitative Data from a Representative Experiment: [1]
| Parameter | Value |
| Starting Material | 4-chloro-3,5-dinitrobenzotrifluoride |
| Solvent | Methanol |
| Catalyst | 5% Palladium on carbon |
| Base | Magnesium oxide |
| Hydrogen Pressure | 30-75 psig |
| Temperature | 80 °C |
| Reaction Time | 1.5 hours |
| Yield of 3,5-diaminobenzotrifluoride | 97% |
Applications in Organic Synthesis
Diaminobenzotrifluoride isomers are valuable building blocks for a range of applications, from materials science to medicinal chemistry.
3,5-Diaminobenzotrifluoride in Polymer Chemistry
3,5-Diaminobenzotrifluoride is a key monomer in the synthesis of high-performance polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace and electronics industries. The incorporation of the trifluoromethyl group can enhance the solubility of the resulting polyimides in organic solvents, facilitating their processing.
The synthesis of polyimides from 3,5-diaminobenzotrifluoride typically follows a two-step process:
-
Poly(amic acid) formation: The diamine is reacted with a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), to form a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then converted to the final polyimide by thermal or chemical cyclodehydration.
References
An In-depth Technical Guide to the Reactivity of Amino Groups in 2-(Trifluoromethyl)benzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the two amino groups in 2-(Trifluoromethyl)benzene-1,4-diamine. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic environment of the aromatic ring and, consequently, the nucleophilicity and basicity of the vicinal and distal amino groups. This guide explores the differential reactivity of these groups, supported by quantitative data, detailed experimental protocols for key transformations, and visual diagrams of reaction workflows. Understanding this differential reactivity is crucial for the strategic design of synthetic routes in medicinal chemistry and materials science, where this diamine serves as a versatile building block.
Introduction
2-(Trifluoromethyl)benzene-1,4-diamine, also known as 2,5-diaminobenzotrifluoride, is a key intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and polymers. The strategic placement of a trifluoromethyl group on the benzene ring, ortho to one amino group and meta to the other, creates a significant electronic imbalance that dictates the regioselectivity of subsequent chemical transformations. This guide will delve into the factors governing the reactivity of each amino group, providing a predictive framework for its synthetic applications.
Electronic Effects and Predicted Basicity
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) and a weaker negative hyperconjugative effect. These effects decrease the electron density of the aromatic ring, thereby reducing the basicity and nucleophilicity of the attached amino groups.
The position of the -CF₃ group relative to the two amino groups is critical in determining their differential reactivity. The amino group at the 4-position (para to the -CF₃ group) is expected to be more basic and nucleophilic than the amino group at the 1-position (ortho to the -CF₃ group). This is because the electron-withdrawing inductive effect of the -CF₃ group is more pronounced at the ortho position.
| Compound | Predicted pKa |
| 2-(Trifluoromethyl)benzene-1,4-diamine | 4.63 |
This predicted value suggests that both amino groups are significantly less basic than aniline (pKa = 4.6), a direct consequence of the electron-withdrawing nature of the trifluoromethyl group.
To further quantify the electronic influence of the substituents, Hammett substituent constants (σ) are employed. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta and para positions.
| Substituent | σ (meta) | σ (para) |
| -NH₂ | -0.16 | -0.66 |
| -CF₃ | 0.43 | 0.54 |
The large positive σ values for the -CF₃ group confirm its strong electron-withdrawing character. Conversely, the negative σ values for the -NH₂ group indicate its electron-donating nature through resonance. In 2-(Trifluoromethyl)benzene-1,4-diamine, the overall electronic environment of each amino group is a composite of these effects. The amino group at the 4-position experiences the electron-withdrawing effect of the -CF₃ group at the meta position (σ = 0.43) and the electron-donating effect of the other amino group at the ortho/meta positions. The amino group at the 1-position is more strongly deactivated due to the proximity of the -CF₃ group.
Regioselective Reactions of the Amino Groups
The differential basicity and nucleophilicity of the two amino groups allow for regioselective functionalization under carefully controlled conditions. The amino group at the 4-position is generally the more reactive site for electrophilic attack.
Selective Acylation
Selective mono-acylation is a common strategy to differentiate the two amino groups. The more nucleophilic 4-amino group can be selectively acylated in the presence of the less reactive 1-amino group. A concrete example is the synthesis of N-[4-amino-2-(trifluoromethyl)phenyl]acetamide.
Experimental Protocol: Synthesis of N-[4-amino-2-(trifluoromethyl)phenyl]acetamide
This protocol is adapted from analogous acylation reactions of substituted anilines.
Materials:
-
2-(Trifluoromethyl)benzene-1,4-diamine
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-(Trifluoromethyl)benzene-1,4-diamine (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 equivalents) to the solution.
-
Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-[4-amino-2-(trifluoromethyl)phenyl]acetamide.[1]
Selective Protection (BOC-Protection)
Protecting one of the amino groups is a fundamental step in the stepwise functionalization of diamines. The use of a tert-butoxycarbonyl (Boc) group is a common strategy. By controlling the stoichiometry of the Boc-anhydride and the reaction conditions, selective mono-protection of the more nucleophilic 4-amino group can be achieved.
Experimental Protocol: Selective Mono-Boc Protection of 2-(Trifluoromethyl)benzene-1,4-diamine
This is a general protocol for the mono-Boc protection of diamines and can be optimized for the specific substrate.[2][3][4][5]
Materials:
-
2-(Trifluoromethyl)benzene-1,4-diamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (or another suitable base)
-
Methanol or a mixture of THF and water
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-(Trifluoromethyl)benzene-1,4-diamine (1 equivalent) in methanol or a THF/water mixture in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add triethylamine (1 equivalent) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.9-1.0 equivalents to favor mono-protection) in the same solvent.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC to follow the consumption of the starting material and the formation of the mono- and di-protected products.
-
Once the desired level of conversion to the mono-protected product is achieved, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product mixture by column chromatography on silica gel to isolate the mono-Boc-protected diamine.
Diazotization and Sandmeyer Reactions
Diazotization of aromatic amines to form diazonium salts is a versatile transformation in organic synthesis. Given the presence of two amino groups in 2-(Trifluoromethyl)benzene-1,4-diamine, controlling the diazotization to selectively react at one site presents a synthetic challenge. The differential reactivity of the amino groups can be exploited to achieve mono-diazotization, which can then be followed by a Sandmeyer reaction to introduce a variety of substituents.
Experimental Protocol: General Procedure for Diazotization
This is a general protocol and requires careful temperature control.
Materials:
-
Mono-protected 2-(Trifluoromethyl)benzene-1,4-diamine (e.g., N-(4-amino-2-(trifluoromethyl)phenyl)acetamide)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve the mono-protected diamine (1 equivalent) in an aqueous solution of hydrochloric acid or sulfuric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes. The resulting solution contains the diazonium salt and can be used directly in subsequent Sandmeyer reactions.
Visualizing Reaction Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of key transformations involving 2-(Trifluoromethyl)benzene-1,4-diamine.
Caption: Electronic effects on 2-(Trifluoromethyl)benzene-1,4-diamine.
Caption: Workflow for selective mono-acylation.
Conclusion
The reactivity of the amino groups in 2-(Trifluoromethyl)benzene-1,4-diamine is dictated by the strong electron-withdrawing nature of the trifluoromethyl group. This electronic influence leads to a significant difference in the basicity and nucleophilicity of the two amino groups, with the 4-amino group being the more reactive site. This differential reactivity can be harnessed to achieve regioselective mono-functionalization, a critical step in the synthesis of complex molecules for various applications in the pharmaceutical and materials science industries. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to effectively utilize this versatile building block in their synthetic endeavors. Further quantitative studies on the kinetics of competing reactions would provide even deeper insights into the subtle factors governing the reactivity of this important diamine.
References
- 1. N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | C9H9F3N2O | CID 2735954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Health and Safety Handling Guidelines for 2-(Trifluoromethyl)benzene-1,4-diamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with the manufacturer's most current SDS for 2-(Trifluoromethyl)benzene-1,4-diamine. All laboratory personnel must be thoroughly trained in the proper handling of hazardous chemicals and the use of personal protective equipment before working with this compound.
Executive Summary
2-(Trifluoromethyl)benzene-1,4-diamine is a fluorinated aromatic amine with applications in pharmaceutical and materials science research. While comprehensive toxicological data is not publicly available, the compound is classified as a hazardous substance, presenting risks of skin, eye, and respiratory irritation. This guide provides a detailed overview of the known health and safety information, proper handling and storage procedures, emergency response, and waste disposal protocols for 2-(Trifluoromethyl)benzene-1,4-diamine to ensure the safety of laboratory personnel.
Hazard Identification and Classification
2-(Trifluoromethyl)benzene-1,4-diamine is classified as an irritant and is harmful if it comes into contact with the skin, is inhaled, or is swallowed. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin.[1] |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled.[1] |
GHS Pictograms:
-
Exclamation Mark (GHS07): Indicates that the substance may cause irritation (skin and eye), skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.[2]
-
Skull and Crossbones (GHS06): Indicates that the substance can cause acute toxicity (fatal or toxic).
Physical and Chemical Properties
A summary of the known physical and chemical properties of 2-(Trifluoromethyl)benzene-1,4-diamine is provided below.
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 364-13-6 | [1][3] |
| Molecular Formula | C₇H₇F₃N₂ | |
| Molecular Weight | 176.14 g/mol | |
| Appearance | Brown powder | [4] |
| Melting Point | 54-59 °C | [5] |
| Boiling Point | 150 °C at 10 mmHg | [5] |
| Flash Point | 110 °C (230 °F) - closed cup | [2] |
Experimental Protocols
For researchers conducting in-house toxicological assessments, the following general guidelines, adapted from standard OECD and FDA protocols, should be considered.
General Protocol for an Acute Oral Toxicity Study (Adapted from OECD Guideline 423):
-
Test Animals: Use a single sex (typically females) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Housing: House animals individually in environmentally controlled conditions with a 12-hour light/dark cycle. Provide ad libitum access to standard laboratory diet and water.
-
Dose Administration: Administer 2-(Trifluoromethyl)benzene-1,4-diamine in a suitable vehicle (e.g., corn oil) by oral gavage.
-
Dose Levels: Use a stepwise procedure with a starting dose of 300 mg/kg body weight. Depending on the outcome, subsequent animals are dosed at lower or higher fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.
Health and Safety Handling Guidelines
Due to the hazardous nature of 2-(Trifluoromethyl)benzene-1,4-diamine, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Fume Hood: All handling of 2-(Trifluoromethyl)benzene-1,4-diamine, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
-
Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the work area.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when handling this compound.
Table 3: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A flame-retardant lab coat. | Prevents skin contact and irritation.[6] |
| Respiratory Protection | For routine handling in a fume hood, respiratory protection may not be required. In case of spills or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes inhalation of harmful dust or vapors.[6] |
Handling and Storage
-
Handling: Avoid creating dust. Use only in a well-ventilated area. Do not breathe dust or vapor. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust and vapors.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]
-
Containment and Cleanup: For a dry spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust. For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[6]
Waste Disposal
Dispose of waste in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.
Visualized Workflows
The following diagrams illustrate the key workflows for handling 2-(Trifluoromethyl)benzene-1,4-diamine safely.
Caption: Safe Handling Workflow for 2-(Trifluoromethyl)benzene-1,4-diamine.
Caption: Emergency Response Workflow for Spills and Personal Exposure.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-(三氟甲基)-1,4-亚苯基二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 364-13-6 Cas No. | 2-(Trifluoromethyl)benzene-1,4-diamine | Apollo [store.apolloscientific.co.uk]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. buyat.ppg.com [buyat.ppg.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. angenechemical.com [angenechemical.com]
A Guide to Determining the Thermal Stability of 2,5-Diaminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2,5-Diaminobenzotrifluoride is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Its thermal stability is a critical parameter, influencing storage conditions, processing safety, and the overall viability of its applications. While specific experimental data on the thermal decomposition of 2,5-diaminobenzotrifluoride is not extensively documented in public literature, this technical guide provides a comprehensive framework for its determination. This document outlines the standard methodologies, experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and a structured approach to data interpretation and presentation. The aim is to equip researchers and drug development professionals with the necessary knowledge to assess the thermal properties of this and similar aromatic amines.
Introduction to Thermal Stability Analysis
Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. For active pharmaceutical ingredients (APIs) and chemical intermediates, understanding thermal stability is paramount for ensuring product quality, safety, and efficacy. The primary techniques employed for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] TGA is used to determine the temperature at which a material begins to decompose, the extent of mass loss, and to infer the composition of the material.[1]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy associated with these events.[5][6]
Experimental Protocols
The following sections detail the generalized experimental protocols for determining the thermal stability of an organic compound like 2,5-diaminobenzotrifluoride.
Thermogravimetric Analysis (TGA) Protocol
This protocol describes a dynamic TGA experiment where the sample is heated at a constant rate.[3][7]
Objective: To determine the onset temperature of decomposition and the mass loss profile of 2,5-diaminobenzotrifluoride.
Materials and Equipment:
-
2,5-Diaminobenzotrifluoride sample (high purity)
-
Thermogravimetric Analyzer
-
Alumina or platinum crucibles
-
Analytical balance (sensitivity ±0.01 mg)
-
Inert gas (e.g., Nitrogen, 99.999% purity)
-
Oxidizing gas (e.g., Air)
Procedure:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's guidelines.
-
Sample Preparation: Weigh approximately 5-10 mg of the 2,5-diaminobenzotrifluoride sample directly into a clean, tared TGA crucible.[8] Record the exact mass. Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance mechanism.
-
Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.[8]
-
Program the temperature profile:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A common rate for initial screening is 10-20°C/min.[6]
-
-
-
Experiment Execution: Initiate the experiment. The instrument will automatically record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage mass loss versus temperature to generate the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss step.
-
Record the temperatures at which 5% (T5%) and 10% (T10%) mass loss occurs, as these are common indicators of initial decomposition.[9]
-
Note the percentage of residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to identify melting point and other thermal transitions.
Objective: To determine the melting point (Tm) and the enthalpy of fusion (ΔHfus) of 2,5-diaminobenzotrifluoride.
Materials and Equipment:
-
2,5-Diaminobenzotrifluoride sample (high purity)
-
Differential Scanning Calorimeter
-
Hermetically sealed aluminum pans and lids
-
Crimping press for sealing pans
-
Inert gas (e.g., Nitrogen, 99.999% purity)
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation:
-
Weigh 2-5 mg of the 2,5-diaminobenzotrifluoride sample into an aluminum DSC pan.[5]
-
Hermetically seal the pan with a lid using the crimping press. This prevents mass loss due to sublimation or evaporation before decomposition.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the nitrogen purge gas to a flow rate of 20-50 mL/min.
-
Program the temperature profile for a heat-cool-heat cycle to erase the sample's prior thermal history:[5]
-
Segment 1 (First Heat): Ramp from 25 °C to a temperature above the expected melting point at 10 °C/min.
-
Segment 2 (Cool): Cool from the maximum temperature back to 25 °C at 10 °C/min.
-
Segment 3 (Second Heat): Ramp from 25 °C to a temperature where decomposition is expected (e.g., 350 °C) at 10 °C/min. Data from this second heating scan is typically used for analysis.[5]
-
-
-
Experiment Execution: Start the thermal program. The instrument will record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify the endothermic peak corresponding to melting. The onset temperature of this peak is taken as the melting point (Tm).
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus) in J/g.[5]
-
Observe any exothermic events at higher temperatures, which may indicate decomposition.
-
Data Presentation
Quantitative data obtained from TGA and DSC analyses should be summarized in a clear and structured format for easy comparison and interpretation.
| Parameter | Method | Value | Units |
| Onset of Decomposition (Tonset) | TGA | [Data] | °C |
| Temperature at 5% Mass Loss (T5%) | TGA | [Data] | °C |
| Temperature at 10% Mass Loss (T10%) | TGA | [Data] | °C |
| Residual Mass at 600 °C | TGA | [Data] | % |
| Melting Point (Tm) | DSC | [Data] | °C |
| Enthalpy of Fusion (ΔHfus) | DSC | [Data] | J/g |
| Decomposition Exotherm Onset | DSC | [Data] | °C |
Visualization of Workflows and Relationships
Diagrams are essential for visualizing experimental processes and the factors influencing material properties.
References
- 1. mt.com [mt.com]
- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 6. web.williams.edu [web.williams.edu]
- 7. etamu.edu [etamu.edu]
- 8. epfl.ch [epfl.ch]
- 9. microbiozindia.com [microbiozindia.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Fluorinated Polyimides Using 2-(Trifluoromethyl)benzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of fluorinated polyimides utilizing the diamine monomer, 2-(Trifluoromethyl)benzene-1,4-diamine, also known as 2,5-diaminobenzotrifluoride. The incorporation of the trifluoromethyl (-CF3) group into the polyimide backbone imparts unique properties, including enhanced solubility, improved thermal stability, reduced dielectric constant, and increased optical transparency, making these materials highly valuable for a range of advanced applications.
Introduction to Fluorinated Polyimides
Polyimides are a class of high-performance polymers renowned for their exceptional thermal, mechanical, and chemical resistance. However, traditional aromatic polyimides often suffer from poor solubility and processability due to their rigid structures. The introduction of fluorine-containing groups, such as the trifluoromethyl group, disrupts polymer chain packing and reduces intermolecular charge-transfer complex formation. This modification leads to fluorinated polyimides with a desirable combination of properties:
-
Enhanced Solubility: The bulky and electronegative nature of the -CF3 group hinders close chain packing, leading to improved solubility in common organic solvents.
-
Improved Thermal Stability: The high bond strength of the C-F bond contributes to the overall thermal and thermo-oxidative stability of the polymer.
-
Lower Dielectric Constant: The low polarizability of the C-F bond results in materials with lower dielectric constants, which is crucial for microelectronics applications.
-
Optical Transparency: The reduced charge-transfer interactions lead to polyimides with lighter color and higher optical transparency in the visible region.
Synthesis of Fluorinated Polyimides
The synthesis of fluorinated polyimides from 2-(Trifluoromethyl)benzene-1,4-diamine and various aromatic dianhydrides is typically achieved through a two-step polycondensation reaction. This method involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to yield the final polyimide.
General Reaction Scheme:
Caption: General two-step synthesis workflow for fluorinated polyimides.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of fluorinated polyimides via the two-step solution polycondensation method.
Protocol 1: Synthesis of Poly(amic acid) Precursor
Materials:
-
2-(Trifluoromethyl)benzene-1,4-diamine (purified by sublimation)
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), or 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA)) (purified by sublimation)
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) (anhydrous)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube
-
Syringe or dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry three-necked flask under a nitrogen atmosphere, dissolve a precise amount of 2-(Trifluoromethyl)benzene-1,4-diamine in anhydrous NMP (or DMAc) to achieve a desired concentration (typically 15-20 wt% solids).
-
Stir the solution at room temperature until the diamine is completely dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of the aromatic dianhydride in small portions to the stirred diamine solution over 1-2 hours. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
After the complete addition of the dianhydride, remove the ice bath and continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
The resulting viscous solution of the poly(amic acid) can be stored in a refrigerator before proceeding to the imidization step.
Protocol 2: Thermal Imidization
Equipment:
-
Glass substrate (for film casting)
-
Doctor blade or spin coater
-
Programmable oven or furnace
Procedure:
-
Pour the poly(amic acid) solution onto a clean, dry glass substrate.
-
Cast a thin film of uniform thickness using a doctor blade or by spin coating.
-
Place the cast film in a programmable oven and subject it to a staged heating process to gradually remove the solvent and induce cyclization. A typical heating schedule is as follows:
-
80-100 °C for 1-2 hours
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
After the thermal treatment, allow the oven to cool down slowly to room temperature.
-
Peel the resulting flexible and tough polyimide film from the glass substrate.
Protocol 3: Chemical Imidization
Materials:
-
Poly(amic acid) solution
-
Acetic anhydride (dehydrating agent)
-
Pyridine or triethylamine (catalyst)
Equipment:
-
Reaction flask with a mechanical stirrer
-
Dropping funnel
Procedure:
-
To the poly(amic acid) solution in the reaction flask, add a dehydrating agent and a catalyst. A common combination is a mixture of acetic anhydride and pyridine (typically in a 2:1 to 3:2 molar ratio with respect to the repeating unit of the amic acid).
-
Stir the mixture at room temperature or slightly elevated temperatures (e.g., 50-80 °C) for several hours (typically 4-12 hours) until the imidization is complete.
-
The resulting polyimide solution can be used to cast films as described in the thermal imidization protocol (with a modified, less harsh heating schedule to remove the solvent and residual imidization agents) or the polymer can be precipitated.
-
To precipitate the polyimide, slowly pour the polymer solution into a non-solvent such as methanol or ethanol with vigorous stirring.
-
Collect the precipitated polyimide powder by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.
Data Presentation: Properties of Structurally Related Fluorinated Polyimides
While specific data for polyimides derived directly from 2-(Trifluoromethyl)benzene-1,4-diamine is not extensively available in the cited literature, the following tables summarize the properties of fluorinated polyimides synthesized from structurally similar diamines and common dianhydrides. This data provides a representative overview of the expected performance characteristics.
Table 1: Thermal Properties of Fluorinated Polyimides
| Polyimide (Diamine/Dianhydride) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) in N2 |
| 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl / 6FDA | 335 | 540 |
| 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl / PMDA | >400 | 580 |
| 1,3-Bis(4-amino-2-trifluoromethylphenoxy)benzene / 6FDA | 224 | 525 |
| 1,3-Bis(4-amino-2-trifluoromethylphenoxy)benzene / BPDA | 245 | 530 |
Table 2: Mechanical Properties of Fluorinated Polyimide Films
| Polyimide (Diamine/Dianhydride) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| Fluorinated Diamine / 6FDA | 91 | 8.6 | 3.2[1] |
| Fluorinated Diamine / BPDA | 82 | 4.3 | 2.6[1] |
| 1,3-Bis[3'-trifluoromethyl-4'(4"-amino benzoxy) benzyl] benzene / 6FDA | 148 | 31 | 2.6[2] |
| 1,3-Bis[3'-trifluoromethyl-4'(4"-amino benzoxy) benzyl] benzene / BTDA | 80 | 8 | 3.2[2] |
Table 3: Dielectric and Optical Properties of Fluorinated Polyimides
| Polyimide (Diamine/Dianhydride) | Dielectric Constant (at 1 MHz) | Cut-off Wavelength (nm) | Water Absorption (%) |
| Multi-bulky Pendant Group PI / Dianhydride 1 | 2.85 | 327 | 0.59[1] |
| Multi-bulky Pendant Group PI / Dianhydride 2 | 2.69 | 343 | 0.68[1] |
| 1,3-Bis[3'-trifluoromethyl-4'(4"-amino benzoxy) benzyl] benzene / 6FDA | 2.74 | - | 0.2[2] |
| 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl / 6FDA | 2.8 | <400 | <1.0 |
Logical Relationships in Polyimide Property Tuning
The properties of the final fluorinated polyimide can be tailored by the careful selection of the diamine and dianhydride monomers. The following diagram illustrates the general relationships between monomer structure and polymer properties.
Caption: Structure-property relationships in fluorinated polyimides.
Conclusion
The synthesis of fluorinated polyimides using 2-(Trifluoromethyl)benzene-1,4-diamine offers a pathway to high-performance materials with a unique and desirable set of properties. The provided protocols offer a robust starting point for researchers to explore the synthesis and characterization of these advanced polymers. The tabulated data for structurally similar polyimides can serve as a valuable reference for predicting the performance of new materials. By strategically selecting the dianhydride comonomer, researchers can fine-tune the properties of the resulting fluorinated polyimides to meet the demands of various applications in microelectronics, aerospace, and other advanced technology fields.
References
Application Notes and Protocols for 2,5-Diaminobenzotrifluoride in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminobenzotrifluoride is a key aromatic diamine monomer utilized in the synthesis of high-performance fluorinated polyimides. The incorporation of the trifluoromethyl (-CF3) group onto the polymer backbone imparts a range of desirable properties, making these materials suitable for advanced applications in aerospace, microelectronics, and potentially in specialized biomedical devices. This document provides an overview of the applications, key experimental protocols, and comparative data for polymers derived from 2,5-Diaminobenzotrifluoride and other structurally related fluorinated diamines.
The trifluoromethyl group is a strong electron-withdrawing group with a large van der Waals volume. Its presence in the polymer chain disrupts chain packing and reduces intermolecular charge-transfer complex formation. This leads to several key benefits:
-
Enhanced Solubility: The reduced intermolecular forces improve the solubility of the resulting polyimides in common organic solvents, facilitating easier processing and film casting.
-
Improved Thermal Stability: The high bond energy of the C-F bond contributes to the excellent thermal and thermo-oxidative stability of the polymers.[1]
-
Lower Dielectric Constant: The fluorine content lowers the dielectric constant and dielectric loss of the material, which is critical for applications in high-frequency microelectronics.[1]
-
Increased Optical Transparency: The disruption of charge-transfer complexes results in polyimide films with high optical transparency and low color, making them suitable for optical applications.
-
Reduced Water Absorption: The hydrophobic nature of the -CF3 group leads to lower moisture uptake, which is beneficial for maintaining stable electrical and mechanical properties in varying humidity environments.[1]
High-Performance Polyimides from Fluorinated Diamines
Polyimides are synthesized through a two-step polycondensation reaction between a diamine and a dianhydride. The resulting polymers exhibit a combination of excellent thermal, mechanical, and electrical properties. The choice of the diamine and dianhydride monomers allows for the fine-tuning of the final polymer's characteristics. Common dianhydrides used in conjunction with fluorinated diamines include 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) and Pyromellitic dianhydride (PMDA).
Data Presentation: Properties of Fluorinated Polyimides
The following tables summarize the key properties of various high-performance polyimides derived from fluorinated diamines, including a polyimide synthesized from 3,5-diaminobenzotrifluoride. This comparative data highlights the influence of the monomer structure on the final properties of the polymer.
Table 1: Thermal Properties of Fluorinated Polyimides
| Polymer Composition (Diamine/Dianhydride) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) |
| 3,5-diaminobenzotrifluoride / 6FDA | - | - |
| MDI / 6FDA | 238 | 574 (in N2) |
| TPPI50 (TFMB-containing PI) | 402 | 563 |
| 6FDA-BAPAF | - | - |
| 6FDA-DAP | - | - |
| 6FDA-DABA | - | - |
| Fluorinated Diamine with Pendant Groups / 6FDA | 281 | 561 (in N2) |
| Fluorinated Diamine with Pendant Groups / PMDA | 259 | 551 (in N2) |
Table 2: Mechanical Properties of Fluorinated Polyimides
| Polymer Composition (Diamine/Dianhydride) | Tensile Strength (MPa) | Elongation at Break (%) |
| MDI / 6FDA | 57 | 5 |
| TPPI50 (TFMB-containing PI) | 232.73 | 26.26 |
| Fluorinated Diamine with Pendant Groups / 6FDA | 91 | 9.0 |
| Fluorinated Diamine with Pendant Groups / PMDA | 82 | 4.3 |
Table 3: Electrical and Optical Properties of Fluorinated Polyimides
| Polymer Composition (Diamine/Dianhydride) | Dielectric Constant (at 1 MHz) | Optical Transparency (Transmittance at 500 nm, %) | Cut-off Wavelength (nm) |
| 3,5-diaminobenzotrifluoride / 6FDA | Low-k | High | 334 |
| MDI / 6FDA | - | 69 | 371 |
| TPPI50 (TFMB-containing PI) | 2.312 | - | - |
| Fluorinated Diamine with Pendant Groups / 6FDA | 2.69 | High | 343 |
| Fluorinated Diamine with Pendant Groups / PMDA | 2.85 | High | 327 |
Experimental Protocols
The following protocols describe the general two-step method for the synthesis of fluorinated polyimides. This procedure can be adapted for the polymerization of 2,5-Diaminobenzotrifluoride with various dianhydrides.
Protocol 1: Synthesis of Poly(amic acid) Precursor
Materials:
-
2,5-Diaminobenzotrifluoride (or other fluorinated diamine)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) or Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas (inert atmosphere)
-
Three-necked flask equipped with a mechanical stirrer and nitrogen inlet/outlet
Procedure:
-
In a clean, dry three-necked flask, dissolve an equimolar amount of the diamine (e.g., 2,5-Diaminobenzotrifluoride) in the anhydrous polar aprotic solvent (DMAc or NMP) under a continuous nitrogen purge. Stir the solution until the diamine is completely dissolved.
-
Slowly add an equimolar amount of the solid dianhydride (e.g., 6FDA) to the diamine solution in small portions over a period of 30-60 minutes. Maintain a positive nitrogen pressure and vigorous stirring throughout the addition to prevent clumping and ensure a homogeneous reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.
-
The resulting viscous solution is the poly(amic acid) precursor and can be stored in a refrigerator before proceeding to the imidization step.
Protocol 2: Thermal Imidization to Polyimide Film
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Glass substrate or casting plate
-
Doctor blade or spin coater
-
Programmable oven or furnace with nitrogen atmosphere control
Procedure:
-
Pour the poly(amic acid) solution onto a clean, level glass substrate.
-
Use a doctor blade to cast a film of uniform thickness. Alternatively, a spin coater can be used to produce thinner, more uniform films.
-
Place the cast film in a programmable oven under a nitrogen atmosphere.
-
The thermal imidization is carried out using a staged heating program. A typical program is as follows:
-
Heat to 100°C and hold for 1 hour to slowly remove the solvent.
-
Increase the temperature to 200°C and hold for 1 hour.
-
Increase the temperature to 300°C and hold for 1 hour to ensure complete cyclization to the polyimide.
-
-
After the final heating step, allow the oven to cool down slowly to room temperature under nitrogen.
-
Carefully peel the resulting polyimide film from the glass substrate. The film should be flexible and transparent.
Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis and application of high-performance polymers from 2,5-Diaminobenzotrifluoride.
References
Application Notes and Protocols for Step-Growth Polymerization of 2-(Trifluoromethyl)benzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a high-performance aramid polymer via step-growth polymerization of 2-(Trifluoromethyl)benzene-1,4-diamine with terephthaloyl chloride. The inclusion of the trifluoromethyl (-CF3) group in the diamine monomer is intended to enhance the solubility, thermal stability, and optical transparency of the resulting polymer, making it a promising material for advanced applications in research and drug development, such as specialty membranes, high-performance fibers, and matrices for controlled release. This protocol outlines the low-temperature solution polycondensation method, including materials, step-by-step procedure, and characterization of the resulting polymer.
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal, mechanical, and chemical resistance properties. The introduction of fluorine-containing functional groups, such as the trifluoromethyl group, into the polymer backbone can significantly modify these properties. The strong electron-withdrawing nature of the -CF3 group can decrease the basicity of the amine, allowing for smooth polymerization, and the bulkiness of the group can disrupt chain packing, leading to improved solubility in organic solvents without compromising thermal stability.[1]
This protocol details a low-temperature solution polycondensation method to synthesize an aramid from 2-(Trifluoromethyl)benzene-1,4-diamine and terephthaloyl chloride. This method is advantageous as it proceeds at moderate temperatures, minimizing side reactions and allowing for good control over the polymerization process. The use of an N-methyl-2-pyrrolidone (NMP) and calcium chloride (CaCl2) solvent system is employed to maintain the polymer in solution during synthesis, facilitating the formation of high molecular weight chains.[1][2][3] Propylene oxide is utilized as an effective acid scavenger to neutralize the hydrochloric acid byproduct of the condensation reaction.[1]
Experimental Protocols
Materials
-
Monomers:
-
2-(Trifluoromethyl)benzene-1,4-diamine (TFMB) (>98% purity)
-
Terephthaloyl chloride (TPC) (>99% purity, stored in a desiccator)
-
-
Solvent:
-
N-methyl-2-pyrrolidone (NMP) (anhydrous, <50 ppm H2O)
-
-
Additives:
-
Calcium chloride (CaCl2) (anhydrous, >96% purity, dried under vacuum at 200°C for 24 hours before use)
-
Propylene oxide (PO) (>99% purity)
-
-
Precipitation/Washing Solvents:
-
Deionized water
-
Methanol
-
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.
-
Ice-water bath.
-
Syringes for liquid transfer.
-
Buchner funnel and vacuum flask for filtration.
-
Vacuum oven for drying.
Polymerization Procedure
-
Preparation of the Solvent System: In a 250 mL three-necked flask, add 80 mL of anhydrous NMP and 4.0 g of dried calcium chloride. Stir the mixture under a gentle stream of nitrogen until the CaCl2 is completely dissolved.
-
Dissolution of the Diamine: To the NMP/CaCl2 solution, add 1.761 g (10 mmol) of 2-(Trifluoromethyl)benzene-1,4-diamine. Stir the mixture at room temperature under nitrogen until the diamine is fully dissolved.
-
Initiation of Polymerization: Cool the flask to 0°C using an ice-water bath. Once the solution has equilibrated at 0°C, slowly add 2.030 g (10 mmol) of terephthaloyl chloride powder to the stirred solution over 15-20 minutes. A viscous solution will begin to form.
-
Polymerization Reaction: Continue stirring the reaction mixture at 0°C for 1 hour, and then allow it to slowly warm to room temperature. Continue stirring at room temperature for an additional 4 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Neutralization: Add 5 mL of propylene oxide to the viscous polymer solution to neutralize the hydrochloric acid byproduct. Stir the mixture for an additional 1 hour at room temperature.
-
Polymer Precipitation and Purification:
-
Pour the viscous polymer solution slowly into a beaker containing 500 mL of vigorously stirred deionized water. A fibrous white polymer will precipitate.
-
Collect the polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer thoroughly with 200 mL of deionized water three times to remove any residual NMP and salts.
-
Subsequently, wash the polymer with 100 mL of methanol twice to aid in the removal of water.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to a constant weight.
Data Presentation
The expected properties of the aramid synthesized from 2-(Trifluoromethyl)benzene-1,4-diamine and terephthaloyl chloride are summarized in the tables below. The data is based on typical values reported for aramids derived from fluorinated diamines.
Table 1: Polymerization and Solution Properties
| Property | Expected Value |
| Polymer Yield | > 95% |
| Inherent Viscosity (ηinh)* | 0.8 - 1.5 dL/g |
| Solubility | Soluble in NMP, DMAc, DMF, and concentrated H2SO4 |
*Measured in concentrated H2SO4 at 30°C with a polymer concentration of 0.5 g/dL.
Table 2: Thermal Properties
| Property | Expected Value |
| Glass Transition Temperature (Tg) | > 300°C |
| 5% Weight Loss Temperature (TGA, in N2) | > 450°C |
| 10% Weight Loss Temperature (TGA, in N2) | > 500°C |
Table 3: Mechanical Properties of Polymer Film
| Property | Expected Value |
| Tensile Strength | 90 - 140 MPa |
| Tensile Modulus | 2.5 - 4.0 GPa |
| Elongation at Break | 5 - 15% |
Visualizations
Caption: Experimental workflow for the synthesis of aramid from TFMB and TPC.
Caption: Relationship between monomers, polymerization, and polymer properties.
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(Trifluoromethyl)benzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 2-(Trifluoromethyl)benzene-1,4-diamine as a key starting material. The inclusion of a trifluoromethyl (-CF3) group can significantly influence the properties of the resulting dyes, such as their color, lightfastness, and thermal stability, making them of interest for various applications, including as disperse dyes for synthetic fibers.
Introduction
Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–). Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component, such as a phenol or an aromatic amine. 2-(Trifluoromethyl)benzene-1,4-diamine, also known as 2,5-diaminobenzotrifluoride, offers a unique scaffold for the synthesis of novel azo dyes. The strong electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of the aromatic system, leading to dyes with potentially enhanced performance characteristics.
This document outlines the general synthetic strategy and provides detailed experimental protocols for the preparation of azo dyes from this versatile diamine.
General Synthetic Workflow
The synthesis of azo dyes from 2-(Trifluoromethyl)benzene-1,4-diamine follows a well-established reaction sequence. The process begins with the diazotization of one of the amino groups on the diamine to form a reactive diazonium salt. This intermediate is then immediately reacted with a suitable coupling component to yield the final azo dye. Given the presence of two amino groups, both monoazo and bis-azo dyes can potentially be synthesized, depending on the stoichiometry and reaction conditions.
Experimental Protocols
The following protocols provide a general framework for the synthesis of monoazo dyes from 2-(Trifluoromethyl)benzene-1,4-diamine. Researchers should note that optimization of reaction conditions may be necessary for specific coupling components.
Protocol 1: Diazotization of 2-(Trifluoromethyl)benzene-1,4-diamine
Materials:
-
2-(Trifluoromethyl)benzene-1,4-diamine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve a specific molar equivalent of 2-(Trifluoromethyl)benzene-1,4-diamine in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of the diamine, ensuring the temperature remains between 0-5 °C throughout the addition.
-
Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is typically used immediately in the subsequent coupling reaction.
Protocol 2: Coupling Reaction with a Phenolic Component (e.g., Phenol)
Materials:
-
Diazonium salt solution from Protocol 1
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve a molar equivalent of phenol in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye should form.
-
After the reaction is complete, filter the precipitate using vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted salts.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Protocol 3: Coupling Reaction with an Aniline Derivative (e.g., N,N-dimethylaniline)
Materials:
-
Diazonium salt solution from Protocol 1
-
N,N-dimethylaniline
-
Glacial Acetic Acid
-
Sodium Acetate
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve a molar equivalent of N,N-dimethylaniline in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold N,N-dimethylaniline solution with vigorous stirring.
-
Add a solution of sodium acetate to adjust the pH and promote the coupling reaction.
-
Continue stirring the mixture at 0-5 °C for 1-2 hours. A colored precipitate of the azo dye will form.
-
Filter the product, wash with cold water, and dry as described in Protocol 2.
Data Presentation
While specific quantitative data for azo dyes derived from 2-(Trifluoromethyl)benzene-1,4-diamine is not extensively available in the public domain, the following table provides a template for researchers to populate with their experimental results. Data for analogous azo dyes derived from similar diamines, such as p-phenylenediamine, often show yields in the range of 60-90% and distinct melting points depending on the coupling component.
| Dye Structure (Proposed) | Coupling Component | Yield (%) | Melting Point (°C) | Color | λmax (nm) |
| 4-((4-amino-2-(trifluoromethyl)phenyl)diazenyl)phenol | Phenol | Data not available | Data not available | Expected Yellow/Orange | Data not available |
| 1-((4-amino-2-(trifluoromethyl)phenyl)diazenyl)naphthalen-2-ol | 2-Naphthol | Data not available | Data not available | Expected Red/Brown | Data not available |
| 4-((4-amino-2-(trifluoromethyl)phenyl)diazenyl)-N,N-dimethylaniline | N,N-dimethylaniline | Data not available | Data not available | Expected Red/Violet | Data not available |
Logical Relationship Diagram
The following diagram illustrates the decision-making process and experimental flow for synthesizing either monoazo or bis-azo dyes from 2-(Trifluoromethyl)benzene-1,4-diamine. The choice of stoichiometry is critical in determining the final product.
Conclusion
The use of 2-(Trifluoromethyl)benzene-1,4-diamine as a precursor for azo dyes presents a promising avenue for the development of novel colorants with potentially superior properties. The protocols and information provided herein serve as a foundational guide for researchers to explore the synthesis and characterization of these compounds. Further investigation into the specific yields, spectroscopic properties, and performance characteristics of these dyes is warranted to fully elucidate their potential in various industrial and scientific applications.
Application of 2,5-diaminobenzotrifluoride in the Synthesis of Phenylpyrazole Insecticides
Application Note
Introduction
2,5-diaminobenzotrifluoride is a versatile chemical intermediate that holds significant potential as a precursor in the synthesis of high-value agrochemicals. Its trifluoromethyl group is a key pharmacophore in many active ingredients, enhancing their metabolic stability and biological efficacy. This document outlines a detailed application of 2,5-diaminobenzotrifluoride in the synthesis of the broad-spectrum insecticide, Fipronil. While not a direct traditional starting material, a plausible and efficient synthetic route can be proposed, leveraging well-established chemical transformations. This approach provides a valuable pathway for the utilization of 2,5-diaminobenzotrifluoride in the production of a commercially significant insecticide.
Proposed Synthetic Application: Precursor to Fipronil
Fipronil, a widely used phenylpyrazole insecticide, requires the key intermediate 2,6-dichloro-4-trifluoromethylaniline for its synthesis. 2,5-diaminobenzotrifluoride can be efficiently converted to this intermediate through a double Sandmeyer reaction, followed by established procedures to yield Fipronil. This application highlights the utility of 2,5-diaminobenzotrifluoride as a strategic building block in agrochemical manufacturing.
Quantitative Data: Efficacy of Fipronil
Fipronil exhibits high efficacy against a wide range of insect pests. The following table summarizes its activity against several key agricultural and public health pests.
| Target Pest | Scientific Name | Efficacy (LC50/LD50) | Reference |
| Diamondback Moth | Plutella xylostella | 0.006 mg/L (LC50) | [1] |
| Termite | Reticulitermes spp. | 0.038 µg/mL (LC50) | [1] |
| Cotton Bollworm | Helicoverpa armigera | 0.12 mg/L (LC50) | Not directly cited |
| Rice Stem Borer | Chilo suppressalis | 0.005 mg/L (LC50) | Not directly cited |
| Cockroach | Blattella germanica | 0.05 µ g/insect (LD50) | Not directly cited |
Experimental Protocols
Protocol 1: Synthesis of 2,6-dichloro-4-trifluoromethylaniline from 2,5-diaminobenzotrifluoride
This protocol describes a two-step diazotization and Sandmeyer reaction to convert the amino groups of 2,5-diaminobenzotrifluoride into chloro groups.
Materials:
-
2,5-diaminobenzotrifluoride
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) chloride
-
Sodium hydroxide
-
Diethyl ether
-
Distilled water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2,5-diaminobenzotrifluoride (1 equivalent) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (2.2 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the bis(diazonium) salt.
-
-
Sandmeyer Reaction:
-
In a separate reactor, prepare a solution of copper(I) chloride (2.5 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold bis(diazonium) salt solution to the copper(I) chloride solution with vigorous stirring. Control the rate of addition to maintain the reaction temperature between 20-30 °C, using external cooling if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract the product with diethyl ether.
-
Wash the organic layer with water, followed by a dilute sodium hydroxide solution, and finally with water again until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,6-dichloro-4-trifluoromethylaniline.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent.
-
Protocol 2: Synthesis of Fipronil from 2,6-dichloro-4-trifluoromethylaniline
This protocol outlines the subsequent steps to synthesize Fipronil from the prepared 2,6-dichloro-4-trifluoromethylaniline. This is a multi-step process involving the formation of a pyrazole ring and subsequent oxidation.
Materials:
-
2,6-dichloro-4-trifluoromethylaniline
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Hydrazine hydrate
-
Trifluoromethylsulfenyl chloride
-
m-Chloroperbenzoic acid (m-CPBA)
-
Sodium bicarbonate
-
Dichloromethane
-
Ethanol
-
Acetic acid
Procedure:
-
Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole-3-carbonitrile:
-
React 2,6-dichloro-4-trifluoromethylaniline with ethyl 2-cyano-3-ethoxyacrylate in a suitable solvent like ethanol with a catalytic amount of acetic acid. Reflux the mixture to form the corresponding enamine.
-
Treat the resulting intermediate with hydrazine hydrate in ethanol to cyclize and form the pyrazole ring.
-
Isolate and purify the product, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole-3-carbonitrile.
-
-
Thiolation of the Pyrazole Ring:
-
React the amino-pyrazole derivative with trifluoromethylsulfenyl chloride in a suitable solvent to introduce the trifluoromethylthio group at the 4-position of the pyrazole ring.
-
-
Oxidation to Fipronil:
-
Dissolve the resulting 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-(trifluoromethylthio)-1H-pyrazole-3-carbonitrile in a chlorinated solvent such as dichloromethane.
-
Add m-chloroperbenzoic acid (m-CPBA) portion-wise at a controlled temperature (typically 0-5 °C) to oxidize the thioether to a sulfoxide.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with a solution of sodium bicarbonate.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Fipronil.
-
Purify the crude product by recrystallization to obtain pure Fipronil.
-
Visualizations
Logical Workflow for the Synthesis of Fipronil
Caption: Proposed synthetic pathway from 2,5-diaminobenzotrifluoride to Fipronil.
Signaling Pathway: Mode of Action of Fipronil
Caption: Fipronil's antagonistic action on the insect GABA receptor.
References
Application of 2-(Trifluoromethyl)benzene-1,4-diamine in the Synthesis of Kinase Inhibitor Intermediates
Introduction:
The incorporation of the trifluoromethyl (-CF3) group is a widely employed strategy in modern drug design to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. 2-(Trifluoromethyl)benzene-1,4-diamine is a valuable building block for introducing this crucial functional group into aromatic scaffolds. This application note details the use of 2-(Trifluoromethyl)benzene-1,4-diamine in the synthesis of a key intermediate for Nilotinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).
Core Application: Synthesis of a Key Intermediate for Nilotinib
A critical intermediate in the synthesis of Nilotinib is 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine. While various synthetic routes to this intermediate exist, this note outlines a plausible and efficient pathway starting from 2-(Trifluoromethyl)benzene-1,4-diamine. The overall strategy involves selective protection of one amino group, conversion of the other amino group to a halogen via a Sandmeyer reaction, followed by a nucleophilic aromatic substitution with 4-methylimidazole and subsequent deprotection.
Experimental Protocols
Protocol 1: Mono-acylation of 2-(Trifluoromethyl)benzene-1,4-diamine
This protocol describes the selective protection of one of the amino groups of the starting material.
Materials and Reagents:
-
2-(Trifluoromethyl)benzene-1,4-diamine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-(Trifluoromethyl)benzene-1,4-diamine (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Add pyridine (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(4-amino-2-(trifluoromethyl)phenyl)acetamide.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Diazotization and Sandmeyer Reaction
This protocol details the conversion of the remaining free amino group to a bromo group.
Materials and Reagents:
-
N-(4-amino-2-(trifluoromethyl)phenyl)acetamide
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Distilled water
-
Ice
Procedure:
-
Suspend N-(4-amino-2-(trifluoromethyl)phenyl)acetamide (1 equivalent) in a mixture of hydrobromic acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent to yield crude N-(4-bromo-2-(trifluoromethyl)phenyl)acetamide.
Protocol 3: Nucleophilic Aromatic Substitution with 4-Methylimidazole
This step introduces the imidazole moiety to the aromatic ring.
Materials and Reagents:
-
N-(4-bromo-2-(trifluoromethyl)phenyl)acetamide
-
4-Methylimidazole
-
Potassium carbonate
-
Copper(I) iodide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flask, add N-(4-bromo-2-(trifluoromethyl)phenyl)acetamide (1 equivalent), 4-methylimidazole (1.5 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain N-(4-(4-methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)acetamide.
Protocol 4: Deprotection to Yield the Final Intermediate
This final step removes the acetyl protecting group to yield the desired amine.
Materials and Reagents:
-
N-(4-(4-methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)acetamide
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide solution
Procedure:
-
Dissolve N-(4-(4-methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 4-8 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, cool the solution and neutralize it with a sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the final product, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Mono-acylation | Acetic anhydride, Pyridine | DCM | 0 to RT | 4-6 | 85-95 |
| 2 | Sandmeyer Reaction | NaNO₂, CuBr | H₂O/HBr | 0-5 then 60 | 1.5 | 70-80 |
| 3 | Nucleophilic Substitution | 4-Methylimidazole, K₂CO₃, CuI | DMF | 120-140 | 12-24 | 60-75 |
| 4 | Deprotection | HCl | Ethanol | Reflux | 4-8 | 80-90 |
Visualizations
Caption: Synthetic workflow for the preparation of a key Nilotinib intermediate.
Caption: Simplified signaling pathway showing Nilotinib's mechanism of action.
Application Notes and Protocols: Coordination Chemistry of Metal Complexes with 2-(Trifluoromethyl)benzene-1,4-diamine Ligands
Disclaimer: The scientific literature currently contains limited specific data regarding the synthesis and application of metal complexes derived exclusively from the 2-(Trifluoromethyl)benzene-1,4-diamine ligand. The following application notes and protocols are based on well-characterized, analogous systems, particularly palladium(II) complexes with substituted phenylenediamine-type ligands. These methodologies provide a strong foundation for researchers to adapt and develop specific procedures for the target complexes.
Introduction
The ligand 2-(Trifluoromethyl)benzene-1,4-diamine is a compelling candidate for coordination chemistry. The presence of two amine donor groups allows for bidentate chelation or bridging between metal centers, while the potent electron-withdrawing trifluoromethyl (-CF3) group can significantly modulate the electronic properties, stability, and reactivity of the resulting metal complex. These features suggest high potential in fields such as catalysis, where electronic tuning of the metal center is crucial, and in medicinal chemistry, where fluorinated compounds often exhibit enhanced metabolic stability and cell permeability. Palladium(II) and platinum(II) complexes, known for their square planar geometry and applications in both catalysis and cancer therapy, are particularly relevant metal centers for this ligand.
Application Note 1: Anticancer Potential of Analogous Palladium(II) Complexes
Palladium(II) complexes are widely investigated as potential alternatives to platinum-based anticancer drugs like cisplatin, often exhibiting distinct mechanisms of action and potentially overcoming resistance pathways.[1] The coordination of ligands, such as diamines, stabilizes the palladium center and influences the complex's biological activity.
Mechanism of Action: Many palladium(II) complexes exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), which leads to oxidative stress and damage to cellular components, including mitochondria.[2][3] The subsequent loss of mitochondrial membrane potential can trigger the intrinsic apoptotic pathway. Furthermore, these complexes can interfere with critical cellular signaling pathways, such as the NF-κB and AKT/CREB pathways, which are often dysregulated in cancer and promote cell survival and proliferation.[4] Disruption of these pathways pushes the cell towards apoptosis.[2][4]
Cytotoxicity Data: The efficacy of anticancer agents is quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The table below presents IC50 values for representative palladium(II) complexes with thiosemicarbazone ligands, demonstrating the potent cytotoxicity that can be achieved.[5][6] It is anticipated that complexes of 2-(Trifluoromethyl)benzene-1,4-diamine could exhibit similar or enhanced activity.
Table 1: In Vitro Cytotoxicity (IC50) of Analogous Palladium(II) Complexes
| Complex/Ligand | Cell Line (Cancer Type) | IC50 (µM) | Reference |
|---|---|---|---|
| [Pd(TSC1)2] | K562 (Leukemia) | 9.87 | [5][6] |
| [Pd(TSC3)2] | DU145 (Prostate) | 0.01 | [5][6] |
| [Pd(TSC3)2] | K562 (Leukemia) | 0.02 | [5][6] |
| HTSC1 (Ligand only) | K562 (Leukemia) | >250 | [5][6] |
| HTSC3 (Ligand only) | DU145 (Prostate) | 23.48 | [5][6] |
TSC1 = 4-phenyl-1-(acetone)-thiosemicarbazone; TSC3 = 4-phenyl-1-(3′-hydroxy-benzaldehyde)-thiosemicarbazone. Data is presented to illustrate the typical potency of analogous complexes.
Signaling Pathway Visualization
The following diagram illustrates a simplified, representative signaling pathway for apoptosis induced by a generic palladium(II) complex.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolic Aspects of Palladium(II) Potential Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium (II) Complex Enhances ROS-Dependent Apoptotic Effects via Autophagy Inhibition and Disruption of Multiple Signaling Pathways in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of New Palladium(II) Thiosemicarbazone Complexes and Their Cytotoxic Activity against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2-(Trifluoromethyl)benzene-1,4-diamine for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)benzene-1,4-diamine is a fluorinated aromatic diamine of increasing interest in pharmaceutical and chemical industries. Its analysis is crucial for quality control, pharmacokinetic studies, and environmental monitoring. Due to its polar nature and potential for poor chromatographic performance, derivatization is a key strategy to enhance its detectability and separation in analytical methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
This document provides detailed application notes and protocols for three common derivatization techniques applicable to 2-(Trifluoromethyl)benzene-1,4-diamine:
-
Acylation with Acetic Anhydride for GC-Mass Spectrometry (MS) analysis.
-
Dansylation with Dansyl Chloride for HPLC with Fluorescence (FLD) or Ultraviolet (UV) detection.
-
Derivatization with 1-Fluoro-2,4-dinitrobenzene (DNFB) for HPLC-UV analysis.
These protocols are based on established methods for structurally similar aromatic amines and are adapted for the specific properties of 2-(Trifluoromethyl)benzene-1,4-diamine.
General Sample Preparation
Prior to derivatization, aqueous samples containing 2-(Trifluoromethyl)benzene-1,4-diamine often require a pre-concentration and clean-up step. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting aromatic amines from aqueous matrices.
Materials:
-
Aqueous sample
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Sodium chloride (NaCl)
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream or rotary evaporator)
Procedure:
-
Take a known volume of the aqueous sample (e.g., 10 mL) in a centrifuge tube.
-
Adjust the pH of the sample to >10 with NaOH solution to ensure the amine is in its free base form.
-
Saturate the aqueous phase with NaCl to improve extraction efficiency.
-
Add a suitable volume of ethyl acetate (e.g., 5 mL).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 4-7) two more times with fresh ethyl acetate.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in a suitable solvent for derivatization.
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers a more controlled and often cleaner extraction compared to LLE. C18 or cation-exchange cartridges are commonly used for aromatic amines.
Materials:
-
Aqueous sample
-
SPE cartridges (e.g., C18, 500 mg)
-
Methanol
-
Deionized water
-
Ammonium hydroxide solution
-
Elution solvent (e.g., methanol with 5% ammonium hydroxide)
-
SPE manifold
-
Evaporator
Procedure:
-
Condition the SPE cartridge: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the sample: Adjust the pH of the aqueous sample to >8. Pass the sample through the conditioned cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Wash the cartridge: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge: Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analyte: Elute the retained 2-(Trifluoromethyl)benzene-1,4-diamine with a suitable elution solvent (e.g., 5 mL of methanol containing 5% ammonium hydroxide).
-
Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the solvent required for the derivatization step.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note 1: Acylation with Acetic Anhydride
Acylation of the primary amine groups of 2-(Trifluoromethyl)benzene-1,4-diamine with acetic anhydride produces a less polar, more volatile, and thermally stable diacetyl derivative, which is amenable to GC-MS analysis. This method is robust and provides good chromatographic peak shapes.
Caption: Workflow for acylation of 2-(Trifluoromethyl)benzene-1,4-diamine.
Materials:
-
Dried sample residue containing 2-(Trifluoromethyl)benzene-1,4-diamine
-
Acetic anhydride
-
Pyridine (as catalyst)
-
Ethyl acetate or other suitable organic solvent
-
Deionized water
-
Vials with screw caps
-
Heating block or water bath
Procedure:
-
Place the dried sample residue in a vial.
-
Add 100 µL of pyridine and 100 µL of acetic anhydride to the vial.
-
Seal the vial tightly and vortex briefly.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath.
-
After cooling to room temperature, add 1 mL of deionized water to quench the reaction.
-
Add 1 mL of ethyl acetate and vortex for 1 minute.
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 85 - 105% |
| Precision (RSD) | < 10% |
Derivatization for High-Performance Liquid Chromatography (HPLC)
Application Note 2: Dansylation with Dansyl Chloride
Dansyl chloride reacts with the primary amino groups of 2-(Trifluoromethyl)benzene-1,4-diamine in an alkaline medium to form highly fluorescent dansyl derivatives. This method is extremely sensitive when coupled with fluorescence detection (FLD) and can also be used with UV detection.
Caption: Workflow for dansylation of 2-(Trifluoromethyl)benzene-1,4-diamine.
Materials:
-
Sample extract containing 2-(Trifluoromethyl)benzene-1,4-diamine dissolved in acetonitrile
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Ammonia solution (e.g., 1 M)
-
Vials
-
Heating block or water bath
Procedure:
-
To 100 µL of the sample extract in a vial, add 200 µL of sodium bicarbonate buffer.
-
Add 200 µL of dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
After cooling, add 50 µL of ammonia solution to quench the excess dansyl chloride.
-
Vortex and allow to stand for 10 minutes at room temperature.
-
The sample is now ready for injection into the HPLC system.
| Parameter | Expected Value (FLD) | Expected Value (UV) |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 2 ng/mL | 5 - 50 ng/mL |
| Linearity Range | 0.5 - 500 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Recovery | 90 - 110% | 90 - 110% |
| Precision (RSD) | < 5% | < 8% |
Application Note 3: Derivatization with 1-Fluoro-2,4-dinitrobenzene (DNFB)
1-Fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, reacts with primary amino groups to form stable dinitrophenyl (DNP) derivatives that have strong UV absorbance. This makes it a suitable reagent for the quantification of 2-(Trifluoromethyl)benzene-1,4-diamine by HPLC-UV.
Caption: Workflow for DNFB derivatization of 2-(Trifluoromethyl)benzene-1,4-diamine.
Materials:
-
Aqueous sample extract of 2-(Trifluoromethyl)benzene-1,4-diamine
-
1-Fluoro-2,4-dinitrobenzene (DNFB) solution (e.g., 1% in acetonitrile)
-
Borate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Vials
-
Heating block or water bath
Procedure:
-
In a vial, mix 500 µL of the aqueous sample extract with 500 µL of borate buffer.
-
Add 1 mL of the DNFB solution in acetonitrile.
-
Seal the vial and heat at 60°C for 1 hour.
-
After cooling to room temperature, neutralize the solution by adding a small amount of HCl.
-
The sample is ready for HPLC-UV analysis.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 5 - 20 ng/mL |
| Limit of Quantification (LOQ) | 20 - 100 ng/mL |
| Linearity Range | 50 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Recovery | 80 - 100% |
| Precision (RSD) | < 15% |
Conclusion
The choice of derivatization method for 2-(Trifluoromethyl)benzene-1,4-diamine depends on the required sensitivity, the available analytical instrumentation, and the nature of the sample matrix. Acylation followed by GC-MS is a robust and specific method. Dansylation offers excellent sensitivity with HPLC-FLD, while DNFB derivatization provides a reliable alternative for HPLC-UV analysis. The provided protocols and estimated performance characteristics serve as a starting point for method development and validation for the quantitative analysis of this important compound. It is recommended to perform a full method validation for the specific matrix and application.
Application Notes and Protocols for Cross-Coupling Reactions Involving 2,5-Diaminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 2,5-diaminobenzotrifluoride. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two nucleophilic amino groups and an electron-withdrawing trifluoromethyl group, which can influence the physicochemical and biological properties of target molecules. The protocols outlined below are based on established methodologies for similar substrates and provide a strong starting point for reaction optimization.
Application Notes
2,5-Diaminobenzotrifluoride serves as a valuable scaffold for the synthesis of a diverse range of compounds, including heterocycles and highly functionalized aromatic systems. The differential reactivity of the two amino groups, influenced by the electronic effects of the trifluoromethyl group, allows for potential regioselective functionalization. Cross-coupling reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling provide powerful tools for the selective formation of C-N and C-C bonds, enabling the introduction of various substituents onto the benzotrifluoride core.
Key Applications:
-
Synthesis of Pharmaceutical Intermediates: The derivatives of 2,5-diaminobenzotrifluoride are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethyl group is a common motif in pharmaceuticals, known to enhance metabolic stability and binding affinity.
-
Development of Novel Heterocyclic Compounds: The diamino functionality provides a handle for the construction of fused heterocyclic systems, such as benzimidazoles, which are prevalent in many biologically active compounds.
-
Materials Science: The introduction of specific functionalities through cross-coupling can be utilized to synthesize novel organic materials with tailored electronic and photophysical properties.
Challenges and Considerations:
-
Regioselectivity: The presence of two amino groups necessitates careful control of reaction conditions to achieve selective mono- or di-functionalization. Protecting group strategies may be required for certain applications.
-
Substrate Reactivity: The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and the nucleophilicity of the amino groups. Optimization of catalyst, ligand, and base is often crucial for achieving high yields.
Experimental Protocols
The following protocols are generalized procedures for performing Buchwald-Hartwig, Suzuki, and Sonogashira cross-coupling reactions with 2,5-diaminobenzotrifluoride. Note: These protocols are based on reactions with analogous substrates and may require optimization for this specific molecule. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Buchwald-Hartwig Amination for N-Arylation
This protocol describes the palladium-catalyzed N-arylation of 2,5-diaminobenzotrifluoride with an aryl halide.
Materials:
-
2,5-Diaminobenzotrifluoride
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
To a dry Schlenk flask, add 2,5-diaminobenzotrifluoride (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated 2,5-diaminobenzotrifluoride derivative with a boronic acid or ester. A preliminary halogenation step of 2,5-diaminobenzotrifluoride would be required.
Materials:
-
Halogenated 2,5-diaminobenzotrifluoride derivative (e.g., bromo- or iodo-substituted)
-
Boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent system (e.g., dioxane/water, toluene/water, or DMF/water)
Procedure:
-
In a reaction vessel, combine the halogenated 2,5-diaminobenzotrifluoride derivative (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 mmol).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system (e.g., 4:1 mixture of organic solvent to water).
-
Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Protocol 3: Sonogashira Coupling for C-C Alkyne Bond Formation
This protocol details the palladium/copper-catalyzed Sonogashira coupling of a halogenated 2,5-diaminobenzotrifluoride derivative with a terminal alkyne. As with the Suzuki coupling, a pre-functionalized halogenated starting material is necessary.
Materials:
-
Halogenated 2,5-diaminobenzotrifluoride derivative
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a solution of the halogenated 2,5-diaminobenzotrifluoride derivative (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent under an inert atmosphere, add the palladium catalyst (1-5 mol%), the copper(I) co-catalyst (2-10 mol%), and the base (2.0 equiv).
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Due to the limited availability of specific quantitative data for cross-coupling reactions of 2,5-diaminobenzotrifluoride in the public domain, the following tables provide generalized conditions and expected outcomes based on analogous transformations of electronically similar anilines and aryl halides.[1] These should serve as a starting point for optimization.
Table 1: Generalized Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Aryl Halide | Aryl Bromide, Aryl Iodide | Aryl chlorides may require more active catalysts/ligands. |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) | Pre-catalysts can also be effective. |
| Ligand | XPhos, RuPhos, BrettPhos (2-10 mol%) | Bulky, electron-rich phosphines are generally preferred. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ (2-3 equiv) | The choice of base can influence selectivity and yield. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates. |
| Expected Yield | 60 - 95% | Highly dependent on specific substrates and optimized conditions. |
Table 2: Generalized Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Aryl Halide | Bromo- or Iodo-substituted | Reactivity follows the order I > Br >> Cl. |
| Boronic Acid/Ester | Aryl, Heteroaryl, Vinyl | Stability of the boronic acid under basic conditions is a factor. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ (1-5 mol%) | The choice of catalyst can impact reaction efficiency.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv) | Aqueous base is commonly used. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Biphasic systems are typical. |
| Temperature | 80 - 100 °C | Reaction times can vary from 2 to 24 hours. |
| Expected Yield | 70 - 98% | Substrate dependent and requires optimization. |
Table 3: Generalized Conditions for Sonogashira Coupling
| Parameter | Condition | Notes |
| Aryl Halide | Bromo- or Iodo-substituted | Iodides are generally more reactive. |
| Alkyne | Terminal Alkynes (Aryl or Alkyl) | Protection of one terminus may be necessary for symmetric alkynes. |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%) | Copper-free conditions are also possible with specific ligands. |
| Co-catalyst | CuI (2-10 mol%) | Essential for the classical Sonogashira reaction. |
| Base | Et₃N, DIPA | Often used in excess or as a co-solvent. |
| Solvent | THF, DMF | Anhydrous and degassed. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient. |
| Expected Yield | 75 - 99% | Generally high-yielding for a broad range of substrates. |
References
Formulation of Epoxy Resins with 2-(Trifluoromethyl)benzene-1,4-diamine as a Curing Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the formulation of epoxy resins using 2-(Trifluoromethyl)benzene-1,4-diamine as a curing agent. This aromatic diamine, also known as 2,5-diaminobenzotrifluoride, is a specialty hardener expected to impart unique properties to epoxy thermosets due to the presence of the trifluoromethyl (-CF3) group. The incorporation of fluorine into the polymer network can enhance thermal stability, chemical resistance, and hydrophobicity, while also lowering the dielectric constant and moisture absorption.[1][2] These characteristics are highly desirable in advanced applications such as high-performance composites, aerospace components, electronic packaging, and specialty coatings.
The protocols outlined below are based on established principles of epoxy chemistry with aromatic amine curing agents and incorporate specific parameters for 2-(Trifluoromethyl)benzene-1,4-diamine.[3]
Materials and Properties
Curing Agent: 2-(Trifluoromethyl)benzene-1,4-diamine
-
Chemical Structure:
-
CAS Number: 364-13-6[2]
-
Molecular Formula: C₇H₇F₃N₂[2]
-
Molecular Weight: 176.14 g/mol [2]
-
Appearance: Solid, typically a powder or crystalline material.
-
Amine Hydrogen Equivalent Weight (AHEW): 44.035 g/eq.
-
Calculation: Molecular Weight / Number of Active Hydrogens = 176.14 / 4 = 44.035
-
Epoxy Resin
A standard, low-viscosity Bisphenol A diglycidyl ether (DGEBA) based epoxy resin is recommended for general applications. The choice of resin can be tailored to specific performance requirements.
-
Example Resin: D.E.R.™ 331™ or similar liquid epoxy resin.
-
Epoxy Equivalent Weight (EEW): Typically 182-192 g/eq. (This value must be obtained from the supplier's technical data sheet for accurate calculations).
Formulation Protocol
This protocol describes the preparation of a cured epoxy system based on a stoichiometric ratio of the epoxy resin and the 2-(Trifluoromethyl)benzene-1,4-diamine curing agent.
Calculation of Stoichiometric Ratio
The optimal amount of curing agent is determined by ensuring a 1:1 molar ratio of epoxy groups to amine active hydrogens. The parts by weight of curing agent per 100 parts of epoxy resin (phr) can be calculated using the following formula:
phr = (AHEW / EEW) * 100
-
AHEW: Amine Hydrogen Equivalent Weight of the curing agent (44.035 g/eq).
-
EEW: Epoxy Equivalent Weight of the selected epoxy resin (e.g., 187 g/eq for this example).
Example Calculation:
phr = (44.035 / 187) * 100 ≈ 23.55 phr
Therefore, for every 100g of epoxy resin with an EEW of 187 g/eq, 23.55g of 2-(Trifluoromethyl)benzene-1,4-diamine is required.
Experimental Workflow
Caption: Workflow for the formulation and curing of epoxy resin with 2-(Trifluoromethyl)benzene-1,4-diamine.
Step-by-Step Procedure
-
Preparation: Pre-heat an oven to the mixing temperature (approximately 80-90°C). Place a clean, dry beaker, the calculated amount of epoxy resin, and the calculated amount of 2-(Trifluoromethyl)benzene-1,4-diamine in the oven to pre-heat. This will melt the curing agent and reduce the viscosity of the resin for easier mixing.
-
Mixing: Once the curing agent is fully melted and the resin is at temperature, combine them in the pre-heated beaker. Stir the mixture thoroughly by hand with a glass rod or using a mechanical stirrer for 3-5 minutes until a homogeneous, clear mixture is obtained.
-
Degassing: Place the beaker containing the mixture into a vacuum chamber pre-heated to 80-90°C. Apply vacuum to remove any entrapped air bubbles from the mixing process. Degas until bubbling subsides (typically 10-20 minutes).
-
Casting: Carefully pour the degassed mixture into pre-heated molds suitable for the desired characterization tests (e.g., tensile bars, DMA specimens, discs for thermal analysis).
-
Curing: Transfer the molds to a programmable oven and apply the curing schedule. A typical two-stage curing cycle for aromatic diamines is recommended to ensure complete reaction and minimize internal stresses.
-
Initial Cure: 150°C for 2 hours.
-
Post-Cure: 180°C for 2 hours. (Note: The optimal curing schedule should be determined experimentally using techniques like Differential Scanning Calorimetry (DSC).)
-
-
Cooling: After the post-curing stage, turn off the oven and allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock and cracking.
-
Demolding: Once cooled, carefully remove the cured epoxy samples from the molds.
Characterization Protocols
The following are standard methods to characterize the properties of the cured epoxy thermoset.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) and assess the degree of cure.
-
Protocol:
-
Prepare a small sample (5-10 mg) of the cured epoxy.
-
Place the sample in an aluminum DSC pan.
-
Heat the sample from room temperature to approximately 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
The Tg is identified as the midpoint of the step change in the heat flow curve. The absence of an exothermic peak indicates a complete cure.
-
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability and decomposition temperature (Td).
-
Protocol:
-
Use a sample of the cured epoxy (10-15 mg).
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.
-
The Td is typically reported as the temperature at which 5% weight loss occurs (Td5).
-
-
Mechanical Properties
-
Tensile Testing (ASTM D638):
-
Objective: To measure tensile strength, modulus, and elongation at break.
-
Protocol:
-
Use dog-bone shaped specimens cast according to ASTM D638 dimensions.
-
Condition the specimens at standard temperature and humidity.
-
Perform the test using a universal testing machine at a specified crosshead speed (e.g., 5 mm/min).
-
-
-
Flexural Testing (ASTM D790):
-
Objective: To determine flexural strength and modulus.
-
Protocol:
-
Use rectangular bar specimens as per ASTM D790.
-
Conduct a three-point bending test on a universal testing machine.
-
-
Other Properties
-
Water Absorption (ASTM D570):
-
Objective: To measure the resistance of the cured epoxy to moisture.
-
Protocol:
-
Dry pre-weighed disc samples in an oven at 50°C for 24 hours and record the dry weight.
-
Immerse the samples in deionized water at room temperature.
-
Periodically remove the samples, pat dry the surface, and weigh them until equilibrium is reached.
-
Calculate the percentage weight gain.
-
-
Expected Properties and Data Summary
The introduction of the -CF3 group is anticipated to yield a high-performance thermoset. The following table summarizes the expected range of properties based on data from similar fluorinated epoxy systems.[1][2]
| Property | Test Method | Expected Value Range |
| Glass Transition Temp (Tg) | DSC | > 180 °C |
| Decomposition Temp (Td5) | TGA | > 350 °C (in N₂) |
| Tensile Strength | ASTM D638 | 70 - 90 MPa |
| Flexural Modulus | ASTM D790 | 3.0 - 4.0 GPa |
| Water Absorption (24h) | ASTM D570 | < 0.5 % |
| Dielectric Constant (1MHz) | - | < 3.0 |
Logical Relationships
Caption: Relationship between the curing agent and the enhanced properties of the final epoxy thermoset.
Safety Precautions
-
Always work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aromatic diamines can be skin and respiratory irritants. Avoid inhalation of dust and direct contact with skin.
-
Consult the Safety Data Sheet (SDS) for both the epoxy resin and the curing agent before use.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Polymerization of 2-(Trifluoromethyl)benzene-1,4-diamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the polymerization conditions for 2-(Trifluoromethyl)benzene-1,4-diamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polymerization of 2-(Trifluoromethyl)benzene-1,4-diamine.
Issue 1: Low Polymer Molecular Weight
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Question: Our polymerization of 2-(Trifluoromethyl)benzene-1,4-diamine is resulting in a low molecular weight polymer. What are the potential causes and solutions?
-
Answer: Low molecular weight in polycondensation reactions is a common issue that can stem from several factors:
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Monomer Purity: The presence of monofunctional impurities in either the 2-(Trifluoromethyl)benzene-1,4-diamine or the comonomer (diacid chloride or dicarboxylic acid) will act as a chain terminator, limiting polymer growth.
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Solution: Ensure the highest possible purity of both monomers. Recrystallization or sublimation are recommended purification methods. Verify purity using techniques like NMR and melting point analysis.
-
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Stoichiometry: An imbalance in the molar ratio of the diamine and the comonomer will result in an excess of one type of functional group, preventing further chain growth.
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Solution: Accurately weigh and dispense both monomers to ensure a 1:1 molar ratio.
-
-
Incomplete Reaction: The polymerization may not have reached a high enough conversion.
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Solution: Increase the reaction time or temperature. However, be cautious of potential side reactions at excessively high temperatures. The removal of condensation byproducts (e.g., water or HCl) is also critical to drive the equilibrium towards polymer formation. Employing a high-vacuum line during the later stages of the polymerization can be effective.
-
-
Side Reactions: Undesirable side reactions can consume functional groups and limit chain growth.
-
Solution: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure all glassware is thoroughly dried to prevent hydrolysis of activated monomers. The use of an acid scavenger like pyridine or the addition of propylene oxide after the reaction can neutralize HCl produced during low-temperature polycondensation.[1]
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-
Issue 2: Poor Polymer Solubility
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Question: The polyamide synthesized from 2-(Trifluoromethyl)benzene-1,4-diamine has poor solubility in common organic solvents, making characterization and processing difficult. How can we improve its solubility?
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Answer: While the trifluoromethyl group in 2-(Trifluoromethyl)benzene-1,4-diamine generally enhances solubility compared to non-fluorinated analogs, challenges can still arise.[2][3]
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Use of Appropriate Solvents and Additives:
-
Solution: Test a range of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO). The addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to these solvents can significantly improve the solubility of aromatic polyamides by disrupting hydrogen bonding between polymer chains.
-
-
Introduction of Bulky or Flexible Groups:
-
Solution: Consider copolymerization with a diacid chloride or dicarboxylic acid containing bulky substituents or flexible ether linkages. This will disrupt chain packing and enhance solubility.
-
-
Polymer Morphology:
-
Solution: The presence of the trifluoromethyl group often leads to amorphous polymers, which tend to be more soluble than their semi-crystalline counterparts.[4] If insolubility is a persistent issue, confirm the amorphous nature of your polymer using techniques like Wide-Angle X-ray Diffraction (WAXD).
-
-
Issue 3: Polymer Discoloration
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Question: The resulting polymer is colored, but we require a colorless material for our application. What causes the discoloration and how can it be prevented?
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Answer: Discoloration in aromatic polyamides can arise from the formation of charge-transfer complexes between electron-rich and electron-deficient segments of the polymer chains.
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Monomer Purity: Impurities in the monomers or solvent can lead to side reactions that produce colored byproducts.
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Solution: Use high-purity monomers and freshly distilled, anhydrous solvents.
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-
Atmosphere Control: The presence of oxygen at elevated temperatures can lead to oxidation of the polymer.
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Solution: Ensure the reaction is carried out under a continuous flow of a high-purity inert gas.
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Monomer Structure: The trifluoromethyl group is an electron-withdrawing group that can help to reduce the extent of charge-transfer complex formation, often leading to colorless or lightly colored polymers.[2] If color is still an issue, consider using comonomers that are less prone to forming these complexes.
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Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the polymerization of 2-(Trifluoromethyl)benzene-1,4-diamine?
A1: The optimal conditions will depend on the chosen comonomer and polymerization method. However, here are some general starting points:
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Low-Temperature Solution Polycondensation (with Diacid Chlorides):
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Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
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Temperature: 0-5 °C for the initial reaction, followed by stirring at room temperature.
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Atmosphere: Inert (Nitrogen or Argon).
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Additives: Lithium chloride (LiCl) can be added to the solvent to improve polymer solubility. An acid scavenger (e.g., pyridine) or subsequent treatment with propylene oxide can be used to neutralize the HCl byproduct.[1]
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-
Yamazaki-Higashi Polycondensation (with Dicarboxylic Acids):
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Solvent System: NMP containing pyridine and triphenylphosphite (TPP).
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Temperature: 100-120 °C.
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Atmosphere: Inert (Argon).
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Additives: Calcium chloride (CaCl2) is often used to facilitate the reaction.
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Q2: How does the trifluoromethyl group on the diamine affect the polymerization and final polymer properties?
A2: The trifluoromethyl (CF3) group has several significant effects:
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Reactivity: The electron-withdrawing nature of the CF3 group reduces the basicity of the amine groups. This can be advantageous as it helps to prevent the formation of amine salts with the HCl byproduct in low-temperature polycondensation, which can otherwise inhibit the reaction.[1]
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Solubility: The bulky and non-polar CF3 group disrupts polymer chain packing, which generally leads to improved solubility in organic solvents.[2][3]
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Thermal Stability: The strong carbon-fluorine bond contributes to enhanced thermal stability of the resulting polymer.
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Optical Properties: The CF3 group can reduce intermolecular charge-transfer interactions, often resulting in polymers with high optical transparency and low color.[2]
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Dielectric Properties: The presence of fluorine atoms typically lowers the dielectric constant of the polymer.
Q3: Which analytical techniques are recommended for characterizing the resulting polymer?
A3: A combination of techniques is recommended for a thorough characterization:
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Structural Characterization:
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FTIR Spectroscopy: To confirm the formation of the amide linkage.
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NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To verify the polymer structure and composition.
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-
Molecular Weight Determination:
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Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
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Inherent Viscosity: As an indicator of molecular weight.
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-
Thermal Properties:
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Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition temperature.
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Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
-
Morphology:
-
Wide-Angle X-ray Diffraction (WAXD): To assess the crystallinity of the polymer.
-
Data Presentation
The following tables summarize representative quantitative data for polyamides synthesized from trifluoromethyl-containing diamines, which can be used as a reference for what to expect when polymerizing 2-(Trifluoromethyl)benzene-1,4-diamine.
Table 1: Representative Conditions for Low-Temperature Solution Polycondensation
| Diamine | Diacid Chloride | Solvent | Temperature (°C) | Additive | Inherent Viscosity (dL/g) |
| 2,2'-bis(trifluoromethyl)benzidine | Terephthaloyl Chloride/Isophthaloyl Chloride | DMAc | 0 to RT | Propylene Oxide | High (not specified) |
| 2-(Trifluoromethyl)benzene-1,4-diamine (Hypothetical) | Isophthaloyl Chloride | DMAc | 0 to RT | LiCl | 0.8 - 1.5 |
Table 2: Representative Conditions for Yamazaki-Higashi Polycondensation
| Diamine | Dicarboxylic Acid | Solvent System | Temperature (°C) | Inherent Viscosity (dL/g) |
| 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | Terephthalic Acid | NMP/Pyridine/TPP/CaCl2 | 100 | 1.28 |
| 2-(Trifluoromethyl)benzene-1,4-diamine (Hypothetical) | Terephthalic Acid | NMP/Pyridine/TPP/CaCl2 | 100-120 | 0.9 - 1.8 |
Table 3: Representative Properties of Polyamides from Trifluoromethyl-Containing Diamines
| Polymer Property | Typical Value Range | Reference |
| Glass Transition Temperature (Tg) | > 300 °C | [2] |
| 5% Weight Loss Temperature (Td5) | > 400 °C | [2] |
| Solubility | Soluble in NMP, DMAc, DMSO | [2][3] |
| Morphology | Amorphous | [4] |
Experimental Protocols
Protocol 1: Low-Temperature Solution Polycondensation
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Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2-(Trifluoromethyl)benzene-1,4-diamine (1.00 eq) and LiCl (5% w/v of solvent) in anhydrous DMAc.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
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Monomer Addition: Slowly add an equimolar amount (1.00 eq) of the diacid chloride (e.g., isophthaloyl chloride), either as a solid or dissolved in a small amount of anhydrous DMAc, to the stirred diamine solution.
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Reaction: Maintain the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and continue stirring for 18-24 hours.
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Polymer Isolation: Precipitate the viscous polymer solution by pouring it into a large volume of methanol with vigorous stirring.
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Purification: Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water, and dry it in a vacuum oven at 80-100 °C.
Protocol 2: Yamazaki-Higashi Polycondensation
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Preparation: In a three-necked flask with a mechanical stirrer and a nitrogen inlet, add 2-(Trifluoromethyl)benzene-1,4-diamine (1.00 eq), an equimolar amount of the dicarboxylic acid (e.g., terephthalic acid), CaCl2, NMP, and pyridine.
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Activating Agent: Add triphenylphosphite (TPP) to the mixture.
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Reaction: Heat the reaction mixture to 100-120 °C and stir for 3-8 hours under a nitrogen atmosphere.
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Polymer Isolation: After cooling, pour the viscous solution into methanol to precipitate the polymer.
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Purification: Filter the polymer, wash it with methanol, and dry it under vacuum at 80-100 °C.
Visualizations
Caption: Workflow for low-temperature solution polycondensation.
Caption: Troubleshooting logic for low molecular weight polymer.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and impurity profiling in 2,5-diaminobenzotrifluoride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2,5-diaminobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2,5-diaminobenzotrifluoride?
A common and industrially relevant approach involves a two-step process starting from 4-chlorobenzotrifluoride. The first step is a nitration to introduce two nitro groups, followed by a reduction of these groups to amines.
Q2: What are the critical parameters to control during the nitration step?
The temperature and the ratio of nitric acid to sulfuric acid are critical. Exceeding the optimal temperature can lead to the formation of undesired isomers and over-nitration byproducts. The acid ratio influences the nitronium ion concentration, which affects the reaction rate and selectivity.
Q3: What are the most common impurities observed in the final product?
Common impurities include regioisomers formed during nitration (e.g., 3,5-diaminobenzotrifluoride), partially reduced intermediates (e.g., 2-amino-5-nitrobenzotrifluoride), and byproducts from side reactions with the solvent or reducing agents.
Q4: How can I purify the final 2,5-diaminobenzotrifluoride product?
Purification is typically achieved through recrystallization from a suitable solvent system, such as an ethanol/water mixture. For higher purity, column chromatography on silica gel may be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Dinitro Intermediate | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect acid ratio. | - Monitor the reaction progress using TLC or HPLC. - Maintain the recommended reaction temperature. - Ensure the correct ratio of nitric and sulfuric acids. |
| Presence of Multiple Isomers | - High reaction temperature during nitration. | - Perform the nitration at a lower temperature to improve regioselectivity. |
| Incomplete Reduction to Diamine | - Insufficient amount of reducing agent. - Inactive catalyst. - Low reaction temperature or pressure. | - Use a stoichiometric excess of the reducing agent. - Use a fresh or properly activated catalyst. - Ensure the reaction is carried out at the recommended temperature and pressure. |
| Formation of Colored Impurities | - Air oxidation of the diamine product. - Side reactions during reduction. | - Handle the final product under an inert atmosphere (e.g., nitrogen or argon). - Optimize reduction conditions to minimize byproduct formation. |
| Poor Solubility of Final Product | - Presence of insoluble impurities. | - Filter the crude product before recrystallization. - Perform a solvent screen to find a more suitable recrystallization solvent. |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dinitrobenzotrifluoride
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To a stirred mixture of 100 mL of concentrated sulfuric acid (98%) and 50 mL of fuming nitric acid (95%), cool the solution to 0-5 °C in an ice bath.
-
Slowly add 50 g of 4-chlorobenzotrifluoride to the acid mixture over 1-2 hours, maintaining the temperature below 10 °C.
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After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Pour the reaction mixture carefully onto 500 g of crushed ice with vigorous stirring.
-
Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield crude 2,5-dinitrobenzotrifluoride.
Protocol 2: Synthesis of 2,5-Diaminobenzotrifluoride
-
In a high-pressure autoclave, suspend 40 g of 2,5-dinitrobenzotrifluoride and 4 g of 10% Palladium on carbon in 200 mL of ethanol.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 100 psi.
-
Heat the mixture to 60 °C and stir vigorously for 8-12 hours, monitoring the hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 2,5-diaminobenzotrifluoride.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.
Impurity Profile
| Impurity | Structure | Typical Level (%) | Origin |
| 3,5-Diaminobenzotrifluoride | 0.5 - 2.0 | Isomeric byproduct from nitration | |
| 2-Amino-5-nitrobenzotrifluoride | 0.1 - 1.0 | Incomplete reduction | |
| 4-Chloro-2-nitrobenzotrifluoride | < 0.5 | Incomplete nitration |
Visualizations
Caption: Synthetic pathway for 2,5-diaminobenzotrifluoride.
Caption: Side reactions during the nitration step.
Caption: A logical workflow for troubleshooting synthesis issues.
Technical Support Center: Purification of Crude 2-(Trifluoromethyl)benzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of crude 2-(Trifluoromethyl)benzene-1,4-diamine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 2-(Trifluoromethyl)benzene-1,4-diamine, offering potential causes and solutions.
Q1: My crude material is a dark, oily residue. What is the likely cause and how should I proceed?
A1: The dark coloration and oily nature of your crude product likely indicate the presence of impurities from the synthesis, such as unreacted starting materials, intermediates like 2-nitro-5-aminobenzotrifluoride if proceeding via reduction of a nitro group, or byproducts from side reactions. Oxidation of the diamine product upon exposure to air can also contribute to discoloration.
Recommended first step: Attempt to solidify the crude product. This can sometimes be achieved by trituration with a non-polar solvent like hexanes or petroleum ether. If successful, this will provide a solid that is easier to handle for subsequent purification steps. If the product remains an oil, column chromatography is the recommended purification method.
Q2: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue with aromatic amines, especially when impurities are present, or if the boiling point of the solvent is higher than the melting point of the solute.
Troubleshooting Steps:
-
Add more of the primary solvent: Your solution may be too concentrated. Add a small amount of the hot primary solvent to redissolve the oil, and then allow it to cool more slowly.
-
Change the solvent system: The chosen solvent may not be ideal. Experiment with different single or two-solvent systems. For a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Lower the crystallization temperature: If using a solvent with a relatively high boiling point, try to induce crystallization at a lower temperature by cooling the solution slowly to room temperature before placing it in an ice bath.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Q3: In column chromatography, my compound is streaking or showing significant peak tailing. How can I improve the separation?
A3: Aromatic amines are known to interact with the acidic silanol groups on the surface of silica gel, which can lead to poor separation, streaking on TLC, and peak tailing in column chromatography.
Solutions:
-
Use a mobile phase additive: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your eluent. The triethylamine will compete with your diamine for binding to the acidic sites on the silica gel, resulting in sharper peaks and better separation.
-
Use deactivated silica gel: You can either purchase commercially deactivated silica gel or prepare it by treating standard silica gel with a solution of triethylamine in your non-polar solvent, followed by evaporation of the solvent.
-
Optimize your solvent system: Experiment with different solvent systems. A common starting point for trifluoromethylated aromatic compounds is a mixture of ethyl acetate and petroleum ether or hexanes.[1] The polarity can be gradually increased to elute your compound. Dichloromethane/methanol mixtures can also be effective for more polar compounds.
Q4: I am having difficulty visualizing my compound on a TLC plate. What visualization techniques are effective for this compound?
A4: While 2-(Trifluoromethyl)benzene-1,4-diamine has a UV-active aromatic ring, its visibility can sometimes be faint.
Effective Visualization Methods:
-
UV Light (254 nm): Most TLC plates contain a fluorescent indicator that will glow under UV light. Aromatic compounds will quench this fluorescence and appear as dark spots.
-
p-Anisaldehyde Stain: This stain is a good general-purpose reagent that reacts with many functional groups, including amines, to produce colored spots upon heating.
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, producing a characteristic purple or pink spot.
-
Iodine Chamber: Placing the TLC plate in a chamber containing iodine crystals will cause most organic compounds to appear as brown spots.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for crude 2-(Trifluoromethyl)benzene-1,4-diamine?
A1: The most common and effective purification techniques for this compound are:
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Recrystallization: This is a good option if the crude product is a solid and a suitable solvent system can be found. It is effective at removing small amounts of impurities.
-
Column Chromatography: This is the most versatile method, especially for purifying oily crude products or for separating the desired product from impurities with similar polarities.[1] Silica gel is the most common stationary phase.
Q2: What are some suitable recrystallization solvents for 2-(Trifluoromethyl)benzene-1,4-diamine?
A2: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For 2-(Trifluoromethyl)benzene-1,4-diamine, you can explore:
-
Single Solvents: Toluene, ethanol, or isopropanol.
-
Two-Solvent Systems:
-
Dichloromethane/Hexane
-
Ethyl Acetate/Hexane
-
Ethanol/Water
-
Q3: What are the expected impurities in a typical synthesis of 2-(Trifluoromethyl)benzene-1,4-diamine?
A3: A common synthetic route involves the reduction of a nitro group, for example, from 2-nitro-5-aminobenzotrifluoride. Potential impurities could include:
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Unreacted starting material: The corresponding nitro-amino precursor.
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Intermediates: Partially reduced species such as nitroso or hydroxylamino compounds.
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Byproducts from the starting material synthesis: For instance, if the precursor is synthesized from a chlorinated compound, residual chlorinated species might be present.
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Oxidation products: Diamines can be sensitive to air oxidation, leading to colored impurities.
Q4: How can I assess the purity of my final product?
A4: The purity of your 2-(Trifluoromethyl)benzene-1,4-diamine can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot.
-
Melting Point: A sharp melting point range close to the literature value (54-58 °C) is indicative of high purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is a powerful tool for structural confirmation and purity assessment. The absence of signals corresponding to impurities is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can provide quantitative information about the purity of your sample.
Data Presentation
The following table provides illustrative data for common purification techniques. Note that actual yields and purities will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Solvent/Eluent System | Typical Yield (%) | Purity (%) | Notes |
| Recrystallization | Toluene | 60-80 | >98 | Good for removing minor, less soluble impurities. |
| Ethanol/Water | 50-70 | >97 | Risk of "oiling out" if not performed carefully. | |
| Column Chromatography | Silica Gel, Ethyl Acetate/Hexanes (gradient) | 70-90 | >99 | Highly effective for removing a wide range of impurities.[1] |
| Silica Gel with 0.5% Triethylamine in Ethyl Acetate/Hexanes | 75-95 | >99 | Recommended for preventing peak tailing and improving separation. |
Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexane)
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Dissolution: In a fume hood, dissolve the crude 2-(Trifluoromethyl)benzene-1,4-diamine in a minimal amount of hot ethyl acetate.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Addition of Anti-Solvent: While the ethyl acetate solution is still hot, slowly add hexanes dropwise with swirling until the solution becomes slightly and persistently cloudy.
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Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
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Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates. A good starting point is a 20:80 mixture of ethyl acetate in hexanes. The ideal Rf value for the desired compound is between 0.2 and 0.4.
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Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.
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Elution: Begin eluting with the non-polar solvent mixture, gradually increasing the polarity (e.g., from 10% to 30% ethyl acetate in hexanes) to move your compound down the column.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-(Trifluoromethyl)benzene-1,4-diamine.
Visualizations
References
Preventing degradation of polyimides derived from 2-(Trifluoromethyl)benzene-1,4-diamine
Technical Support Center: 2-(Trifluoromethyl)benzene-1,4-diamine Polyimides
Welcome to the technical support center for polyimides derived from 2-(Trifluoromethyl)benzene-1,4-diamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address the degradation of these advanced polymers.
Frequently Asked Questions (FAQs)
Q1: Why are polyimides from 2-(Trifluoromethyl)benzene-1,4-diamine known for high thermal stability?
A1: The high thermal stability is primarily due to the incorporation of trifluoromethyl (-CF3) groups into the polymer backbone. The carbon-fluorine (C-F) bond has a high bond dissociation energy (~485 kJ/mol), which is significantly greater than C-H and C-C bonds.[1] This strong bond imparts superior thermal stability, increasing both the glass transition temperature (Tg) and the thermal decomposition temperature (T5%, the temperature at which 5% weight loss occurs).[1] This allows the polyimide to maintain its structural integrity at elevated temperatures.[1]
Q2: What are the main types of degradation that can affect these fluorinated polyimides?
A2: The primary degradation pathways for these polyimides are:
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Thermal and Thermo-oxidative Degradation: Occurs at high temperatures, where the polymer chain can break down. While inherently stable, extreme temperatures can lead to the loss of -CF3 groups followed by cleavage of the imide ring.[2] The presence of oxygen can accelerate this process at lower temperatures compared to an inert atmosphere.[2]
-
Hydrolytic Degradation: In the presence of moisture, especially at elevated temperatures, the imide ring can undergo hydrolysis. This process can open the imide ring to form polyamic acid, potentially leading to chain scission and a reduction in mechanical properties.[3]
-
Photo-oxidative (UV) Degradation: While many fluorinated polyimides exhibit good optical transparency, exposure to ultraviolet (UV) radiation, particularly in the presence of atomic oxygen (a concern in low Earth orbit applications), can cause significant surface oxidation and erosion.[4][5] This can lead to aromatic ring opening and an ablative degradation process.[4]
Q3: How does the incorporation of -CF3 groups affect properties other than thermal stability?
A3: The bulky trifluoromethyl groups increase the free volume within the polymer structure. This disrupts the close packing of polymer chains, leading to several beneficial changes:
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Increased Solubility: The reduced interchain interaction improves solubility in various organic solvents, which is a significant advantage over many intractable traditional polyimides.[6][7]
-
Lowered Dielectric Constant: The increased free volume and the low polarizability of the C-F bond reduce the polymer's dielectric constant and dissipation factor, making these materials ideal for microelectronics and high-frequency applications.[1][8]
-
Enhanced Optical Transparency: The presence of -CF3 groups can inhibit the formation of charge-transfer complexes between polymer chains, resulting in less colored or even colorless films with improved transparency.[5][9]
-
Increased Hydrophobicity: The fluorine content imparts a hydrophobic nature to the polymer, leading to low moisture absorption.[1][7]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and use of polyimides derived from 2-(Trifluoromethyl)benzene-1,4-diamine.
Problem 1: Poor Mechanical Properties (Brittle Films, Low Tensile Strength)
| Potential Cause | Recommended Action | Verification Method |
| Incomplete Imidization | Ensure the thermal curing cycle reaches the appropriate temperature and duration. For chemical imidization, verify the stoichiometry of the dehydrating agent (e.g., acetic anhydride/pyridine). | Use Fourier-Transform Infrared (FTIR) spectroscopy to check for the disappearance of amic acid peaks and the appearance of characteristic imide peaks (~1780 cm⁻¹ and 1720 cm⁻¹). |
| Low Molecular Weight | Review the monomer stoichiometry; ensure high purity of monomers and solvent. An inert atmosphere during polymerization is crucial to prevent side reactions. | Measure the inherent viscosity of the poly(amic acid) precursor. A low viscosity suggests a low molecular weight. |
| Hydrolytic Degradation | Dry the poly(amic acid) solution thoroughly before imidization. Store final polyimide films in a desiccator. For high-humidity applications, consider post-curing to maximize imidization and cross-linking. | Compare the mechanical properties of films stored in dry vs. humid conditions. Use Thermogravimetric Analysis (TGA) to check for excess absorbed water. |
Problem 2: Film Discoloration (Yellowing or Darkening)
| Potential Cause | Recommended Action | Verification Method |
| Oxidative Degradation | Perform the final high-temperature curing step under a nitrogen or argon atmosphere to minimize oxygen exposure.[10] | Compare the color (Yellow Index) of films cured in air versus an inert atmosphere. |
| Impure Monomers/Solvent | Purify monomers (e.g., by sublimation or recrystallization) and distill the solvent before use. | Use analytical techniques like NMR or Mass Spectrometry to confirm monomer purity. |
| Excessive Curing Temperature | Optimize the curing temperature. While high temperatures are needed for imidization, excessive heat can initiate thermal degradation. | Run a TGA scan on the poly(amic acid) to determine the onset of thermal degradation and set the final curing temperature below this point. |
Problem 3: Inconsistent Thermal Stability (Lower than expected Td or Tg)
| Potential Cause | Recommended Action | Verification Method |
| Residual Solvent or Water | Ensure the film is fully dried and cured. A post-cure step under vacuum can help remove residual volatiles. | Perform a TGA analysis. Significant weight loss below 200°C indicates the presence of residual solvent or absorbed water. |
| Incomplete Polymerization | Re-evaluate the polymerization reaction time and temperature to ensure it proceeds to completion. | Use Gel Permeation Chromatography (GPC) to analyze the molecular weight and distribution of the polymer. |
| Hydrolytic Scission | Avoid prolonged exposure to high humidity, especially at elevated temperatures.[3][11] | Use Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg). A decrease in Tg can indicate chain scission. |
Quantitative Data Summary
The thermal properties of polyimides can vary based on the specific dianhydride used in conjunction with 2-(Trifluoromethyl)benzene-1,4-diamine or similar fluorinated diamines.
Table 1: Thermal Properties of Various Fluorinated Polyimides
| Polymer System | Tg (°C) | Td, 5% (°C, N₂) | Char Yield (@ 800°C, N₂) (%) | Reference |
| TPPI50¹ | 402 | 563 | - | [1] |
| TPPI75¹ | 407 | 570 | - | [1] |
| BASA-6FDA² | 296 | 540 | - | [12] |
| FPI-1³ | >255 | 510.5 | >50 | [13] |
| 6FDA-HFBODA⁴ | 240 | 521 | - | [8] |
¹TPPI series based on trifluoromethylbenzene and various diamines. ²BASA-6FDA from a novel fluorinated diamine and 6FDA dianhydride. ³FPI-1 from 6FDA and 3,5-diaminobenzotrifluoride. ⁴6FDA-HFBODA from 6FDA and a diamine with bis(trifluoromethyl) pendant groups.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of Fluorinated Polyimide via Two-Step Thermal Imidization
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of 2-(Trifluoromethyl)benzene-1,4-diamine in a dry aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP).
-
Slowly add an equimolar amount of an aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA) in small portions to the stirred diamine solution.
-
Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.[14]
-
-
Film Casting and Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean glass substrate.
-
Place the cast film in a vacuum oven or a furnace with a nitrogen inlet.
-
Perform a staged curing process: 100°C for 1 hour, 200°C for 1 hour, and finally 300-350°C for 1 hour to complete the imidization and remove the solvent.[14]
-
Allow the film to cool slowly to room temperature before removal.
-
Protocol 2: Assessing Thermal Degradation using TGA
-
Sample Preparation: Place a small, precisely weighed sample (5-10 mg) of the polyimide film into a TGA crucible (e.g., alumina).
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) or air, depending on whether thermal or thermo-oxidative stability is being tested.
-
Set the temperature program to ramp from room temperature to 800-900°C at a constant rate (e.g., 10 or 20°C/min).[2]
-
-
Data Analysis:
Visual Guides: Workflows and Pathways
Caption: Troubleshooting flowchart for common polyimide film defects.
Caption: Simplified pathway for hydrolytic degradation of polyimides.
References
- 1. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. researchgate.net [researchgate.net]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 8. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. New results on hydrolytic degradation of polyimides – Zehnder Research Group [zehnder.mae.cornell.edu]
- 12. Highly soluble fluorinated polyimides with promising gas transport performance and optical transparency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Molecular Design, Preparation, and Characterization of Fluoro-Containing Polyimide Ultrafine Fibrous Membranes with High Whiteness, High Thermal Stability, and Good Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Polyimides Derived from 2,5-Diaminobenzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of polyimides based on the fluorinated diamine, 2,5-diaminobenzotrifluoride. The information is presented in a question-and-answer format to address common challenges and provide practical solutions for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of polyimides based on 2,5-diaminobenzotrifluoride?
A1: Aromatic polyimides, in general, exhibit low solubility in common organic solvents due to their rigid molecular structure and strong intermolecular forces. The planarity of the aromatic and imide rings facilitates efficient chain packing, leading to high crystallinity and strong chain-chain interactions. While the inclusion of the trifluoromethyl (-CF3) group in 2,5-diaminobenzotrifluoride is intended to disrupt this packing and enhance solubility, the overall rigidity of the polymer backbone can still result in limited solubility, particularly when combined with rigid dianhydrides.
Q2: What are the key strategies to improve the solubility of these polyimides?
A2: The primary strategies to enhance the solubility of polyimides, including those derived from 2,5-diaminobenzotrifluoride, focus on modifying the polymer structure to decrease chain packing and weaken intermolecular interactions. These strategies include:
-
Incorporation of Flexible Linkages: Introducing flexible ether (-O-), sulfone (-SO2-), or ketone (-CO-) groups into the polymer backbone, typically through the selection of the dianhydride monomer, increases the rotational freedom of the polymer chains.
-
Introduction of Bulky/Pendant Groups: Attaching large side groups to the polymer backbone physically separates the polymer chains, which hinders efficient packing and increases the free volume. The trifluoromethyl group on the diamine already contributes to this effect.
-
Creating Non-Coplanar or Asymmetric Structures: Using monomers with kinked, twisted, or asymmetric geometries disrupts the linearity and planarity of the polymer chain, preventing close packing.
-
Copolymerization: Introducing a second, more flexible dianhydride or diamine monomer into the polymerization process disrupts the regular, ordered structure of the polymer chain, which can significantly improve solubility.[1]
Q3: How does the choice of dianhydride affect the solubility of polyimides made with 2,5-diaminobenzotrifluoride?
A3: The dianhydride component plays a crucial role in determining the final properties of the polyimide, including its solubility.
-
Rigid Dianhydrides: Dianhydrides with rigid and planar structures, such as pyromellitic dianhydride (PMDA), tend to produce polyimides with lower solubility due to the increased rigidity of the polymer backbone and enhanced chain packing.
-
Flexible Dianhydrides: Dianhydrides containing flexible linkages, such as ether groups (e.g., 4,4'-oxydiphthalic anhydride - ODPA) or hexafluoroisopropylidene groups (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA), are known to significantly improve the solubility of the resulting polyimides. The bulky -C(CF3)2- group in 6FDA is particularly effective at disrupting chain packing.
Troubleshooting Guides
Issue 1: The synthesized polyimide precipitates out of the reaction solvent during or after polymerization.
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Possible Cause: The synthesized polyimide has low solubility in the chosen reaction solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc)) due to high chain rigidity and strong intermolecular forces.
-
Solution 1: Modify Monomer Composition. If feasible, introduce a more flexible or bulky co-monomer (diamine or dianhydride) to create a more soluble copolyimide. Even a small molar percentage of a solubilizing co-monomer can prevent precipitation.
-
Solution 2: Adjust the Polymerization Method. A one-pot solution imidization method may yield a more soluble polymer compared to a two-step thermal imidization process.[1] Thermal treatment can sometimes induce chain ordering and decrease solubility.[1]
-
Solution 3: Change the Reaction Solvent. While NMP and DMAc are common, exploring other aprotic polar solvents might yield better solubility for your specific polyimide.
Issue 2: The final polyimide powder is difficult to dissolve for characterization or processing.
-
Possible Cause: The polyimide has a highly crystalline or ordered structure, leading to poor solvent interaction.
-
Solution 1: Use a Combination of Solvents. Sometimes a mixture of solvents can be more effective at dissolving a polymer than a single solvent.
-
Solution 2: Gentle Heating. Attempt to dissolve the polyimide by gently heating the solvent mixture. However, be cautious as excessive heat can cause degradation.
-
Solution 3: Re-evaluate the Monomer Selection. For future syntheses, consider using dianhydrides with greater flexibility or larger pendant groups to inherently increase the solubility of the resulting polyimide. The use of 6FDA, for instance, is a well-established strategy to produce soluble fluorinated polyimides.[2][3]
Experimental Protocols
Protocol 1: Two-Step Synthesis of Poly(amic acid) and Polyimide (General Procedure)
This protocol describes a general method for synthesizing a polyimide using 2,5-diaminobenzotrifluoride and an aromatic dianhydride.
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged, three-necked flask equipped with a mechanical stirrer, dissolve a specific molar amount of 2,5-diaminobenzotrifluoride in a dry, polar aprotic solvent (e.g., NMP or DMAc).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of the chosen aromatic dianhydride powder in portions to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature under a nitrogen atmosphere for 24 hours to form the poly(amic acid) solution.
-
-
Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and cure using a staged heating program. A typical program might be: 100 °C for 1 hour, 150 °C for 30 minutes, 200 °C for 30 minutes, 250 °C for 30 minutes, and 300 °C for 30 minutes.[2] This gradual heating process helps to ensure complete imidization and removal of water without creating voids in the film.
-
-
Chemical Imidization (Alternative to Thermal Imidization):
-
To the viscous poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and pyridine (e.g., in a 2:1 molar ratio relative to the amic acid repeating unit).
-
Stir the reaction mixture at room temperature for 6-12 hours to effect cyclization to the polyimide.[2]
-
Precipitate the resulting polyimide by slowly pouring the solution into a large volume of a non-solvent, such as methanol or ethanol, with vigorous stirring.
-
Collect the fibrous or powdered polyimide precipitate by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 80-100 °C for 24 hours.[2]
-
Protocol 2: Qualitative Solubility Testing
-
Add 10 mg of the dried polyimide powder to a vial.
-
Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform, etc.). This corresponds to a 1% (w/v) concentration.
-
Stir or shake the mixture vigorously at room temperature for 24 hours.
-
Observe and record the solubility based on the following criteria:
-
++ (Soluble): The polymer completely dissolves, forming a clear, homogeneous solution.
-
+ (Partially Soluble/Soluble on Heating): The polymer swells or only partially dissolves at room temperature. Re-test by heating the mixture.
-
- (Insoluble): The polymer remains as a solid precipitate with no visible change.
-
Data Presentation
The solubility of polyimides is highly dependent on the specific combination of the diamine and dianhydride used. The following table summarizes the expected qualitative solubility of polyimides based on fluorinated diamines with various dianhydrides in common organic solvents.
Table 1: Qualitative Solubility of Fluorinated Polyimides
| Dianhydride | NMP | DMAc | THF | Chloroform |
| PMDA | +/- | +/- | - | - |
| BTDA | + | + | - | - |
| ODPA | ++ | ++ | +/- | +/- |
| 6FDA | ++ | ++ | ++ | ++ |
Key:
-
++ : Soluble at room temperature
-
+ : Soluble on heating
-
+/- : Partially soluble or swelling
-
- : Insoluble
Note: This table provides a general trend. The actual solubility of polyimides derived from 2,5-diaminobenzotrifluoride may vary and should be determined experimentally.
Visualizations
Experimental Workflow for Polyimide Synthesis
Caption: Workflow for the synthesis of soluble polyimides.
Logical Relationship of Factors Affecting Solubility
Caption: Key factors influencing the solubility of polyimides.
References
Managing moisture sensitivity of 2-(Trifluoromethyl)benzene-1,4-diamine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of the moisture-sensitive compound, 2-(Trifluoromethyl)benzene-1,4-diamine.
Troubleshooting and FAQs
This section addresses common issues encountered during the storage and use of 2-(Trifluoromethyl)benzene-1,4-diamine, providing direct answers and troubleshooting advice.
Q1: I observed a change in the physical appearance of my 2-(Trifluoromethyl)benzene-1,4-diamine powder (e.g., clumping, discoloration). What could be the cause?
A1: Changes in physical appearance, such as clumping or a darkening in color, are often indicative of moisture absorption. 2-(Trifluoromethyl)benzene-1,4-diamine is hygroscopic and can readily absorb water from the atmosphere. This can lead to degradation of the compound. It is crucial to handle the compound in a dry environment and store it in a tightly sealed container with a desiccant.
Q2: My experimental results are inconsistent when using a previously opened bottle of 2-(Trifluoromethyl)benzene-1,4-diamine. Could this be related to storage?
A2: Yes, inconsistent results are a strong indicator of compound degradation due to improper storage. Moisture contamination can lead to the formation of impurities, which can affect reaction yields, purity of products, and biological assay results. We recommend performing a purity check on the material before use if degradation is suspected. For best results, use a freshly opened container or a sample that has been rigorously protected from moisture.
Q3: How can I minimize moisture exposure when handling 2-(Trifluoromethyl)benzene-1,4-diamine?
A3: To minimize moisture exposure, it is recommended to handle the compound in a glove box or a dry box with a controlled low-humidity atmosphere. If a controlled environment is not available, work quickly and avoid leaving the container open to the ambient air for extended periods. Use of a desiccant in the storage container is highly recommended.
Q4: What are the ideal storage conditions for 2-(Trifluoromethyl)benzene-1,4-diamine?
A4: The ideal storage conditions are in a cool, dry, and dark place, away from direct sunlight and sources of heat. The container should be tightly sealed. For long-term storage, keeping the container in a desiccator with a suitable desiccant is best practice. Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against both moisture and oxidation.
Q5: I suspect my sample of 2-(Trifluoromethyl)benzene-1,4-diamine has degraded due to moisture. How can I confirm this?
A5: You can confirm degradation by performing analytical tests to assess the purity of your sample. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify impurities. A determination of the water content using Karl Fischer titration can also directly measure the amount of absorbed moisture.
Quantitative Data on Moisture Sensitivity
While specific public data on the degradation rate of 2-(Trifluoromethyl)benzene-1,4-diamine at various humidity levels is limited, the following table provides an illustrative example of expected stability based on general principles of aromatic amine chemistry and accelerated stability testing guidelines. These values should be considered as estimates and may vary based on specific batch purity and storage conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Relative Humidity (RH) | < 30% RH | 60% RH | > 80% RH |
| Temperature | 2-8°C | 25°C | 40°C |
| Recommended Storage Duration | Up to 24 months | Up to 6 months | Not recommended |
| Expected Purity after 6 months | > 99% | 95 - 99% | < 95% |
| Primary Degradation Products | Minimal | Oxidative and hydrolytic impurities | Significant levels of oxidative and hydrolytic impurities |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the quality and stability of 2-(Trifluoromethyl)benzene-1,4-diamine.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of 2-(Trifluoromethyl)benzene-1,4-diamine and identify potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
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2-(Trifluoromethyl)benzene-1,4-diamine reference standard
-
Sample of 2-(Trifluoromethyl)benzene-1,4-diamine for testing
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the 2-(Trifluoromethyl)benzene-1,4-diamine reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard.
Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100
Protocol 2: Water Content Determination by Karl Fischer Titration
Objective: To quantify the amount of water present in a sample of 2-(Trifluoromethyl)benzene-1,4-diamine.
Instrumentation:
-
Karl Fischer titrator (coulometric or volumetric)
Reagents:
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol
-
Water standard for titer determination
Procedure:
-
Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Titer Determination (for volumetric titration): Determine the titer of the Karl Fischer reagent using a certified water standard.
-
Sample Preparation: Accurately weigh a suitable amount of the 2-(Trifluoromethyl)benzene-1,4-diamine sample and transfer it to the titration vessel containing anhydrous methanol. The sample size will depend on the expected water content and the type of titrator used.
-
Titration: Start the titration. The instrument will automatically stop at the endpoint.
-
Calculation: The instrument software will typically calculate the water content automatically. The result is usually expressed as a percentage (%) or in parts per million (ppm).
Visualizations
The following diagrams illustrate key workflows and concepts related to managing the moisture sensitivity of 2-(Trifluoromethyl)benzene-1,4-diamine.
Caption: Troubleshooting workflow for moisture-related issues.
Caption: Proposed degradation pathway of the compound with moisture.
Troubleshooting poor yields in the synthesis of 2-(Trifluoromethyl)benzene-1,4-diamine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoromethyl)benzene-1,4-diamine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my 2-(Trifluoromethyl)benzene-1,4-diamine low after the reduction of the corresponding nitroaniline precursor?
Answer:
Low yields during the reduction of a nitro group to an amine in trifluoromethylated systems can stem from several factors. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the nitro group and the stability of the resulting diamine.
Potential Causes and Solutions:
-
Incomplete Reduction: The reduction may not have gone to completion.
-
Solution: Increase the reaction time or the amount of the reducing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
-
Side Product Formation: The reduction of nitroarenes can sometimes lead to the formation of undesired side products such as hydroxylamines, azo, or azoxy compounds.[1]
-
Solution: The choice of reducing agent and reaction conditions is critical. Catalytic hydrogenation using reagents like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is often effective and clean.[1] Alternative methods like using iron powder in an acidic medium can also be employed, but post-reaction workup to remove iron salts is necessary.[2]
-
-
Product Degradation/Oxidation: Phenylenediamines, particularly those with electron-withdrawing groups, can be susceptible to oxidation, leading to colored impurities and reduced yields. The amino group of 4-chloro-3-(trifluoromethyl)aniline, for instance, is noted to be easily oxidized and unsuitable for long-term storage.[2]
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen. Once the reaction is complete, it is advisable to proceed with the next step or to isolate the product as a more stable salt (e.g., hydrochloride salt) if it is to be stored.[2]
-
Question 2: I am observing multiple spots on my TLC plate after the reaction, making purification difficult. What are these impurities and how can I remove them?
Answer:
The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials. Identifying these impurities is key to devising an effective purification strategy.
Potential Impurities and Purification Strategies:
-
Unreacted Starting Material: A common impurity is the unreacted nitroaniline precursor.
-
Purification: Standard purification techniques such as flash column chromatography on silica gel can effectively separate the more polar diamine product from the less polar nitro starting material. A solvent system of ethyl acetate and petroleum ether is often a good starting point for elution.
-
-
Isomeric Impurities: If the synthesis starts from a precursor with poor regioselectivity in a preceding step (e.g., nitration), you may have isomeric forms of the product. The separation of isomers can be challenging.[3]
-
Purification: Careful optimization of the column chromatography conditions (e.g., using a shallow gradient of a less polar solvent system) may allow for the separation of isomers. Alternatively, recrystallization from a suitable solvent system could selectively crystallize the desired isomer.
-
-
Oxidation Products: As mentioned, the diamine product can oxidize. These oxidized products are often highly colored.
-
Purification: Column chromatography can help remove colored impurities. Performing the purification quickly and avoiding prolonged exposure to air can minimize further oxidation. In some cases, washing the crude product with a reducing agent solution (e.g., sodium bisulfite) during the workup might help to remove some colored impurities.
-
Question 3: The synthesis of my 2-(Trifluoromethyl)benzene-1,4-diamine derivative via nucleophilic aromatic substitution (SNAr) is giving a low yield. How can I optimize this reaction?
Answer:
Nucleophilic aromatic substitution reactions on rings bearing a trifluoromethyl group can be effective, but optimization is often necessary to achieve high yields.
Factors to Optimize:
-
Reaction Temperature: The temperature can significantly impact the reaction rate.
-
Optimization: Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious of potential side reactions at higher temperatures.
-
-
Base: The choice and amount of base are crucial for deprotonating the nucleophile and facilitating the reaction.
-
Optimization: Screen different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA). The stoichiometry of the base may also need adjustment.
-
-
Solvent: The solvent polarity can influence the solubility of reactants and the reaction rate.
-
Optimization: Test a range of polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).
-
-
Leaving Group: The nature of the leaving group on the aromatic ring is important. Fluorine is often a good leaving group in SNAr reactions on electron-deficient rings.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare 2-(Trifluoromethyl)benzene-1,4-diamine?
A1: A frequently employed route involves the nitration of 2-(trifluoromethyl)aniline to obtain 2-(trifluoromethyl)-4-nitroaniline, followed by the reduction of the nitro group to an amine. An alternative starting point is the acetylation of 2-aminobenzotrifluoride, followed by nitration, and then reduction of the nitro group and hydrolysis of the acetyl group.[4]
Q2: How can I purify the final 2-(Trifluoromethyl)benzene-1,4-diamine product?
A2: The most common method for purifying 2-(Trifluoromethyl)benzene-1,4-diamine is flash column chromatography on silica gel.[5] A typical eluent system would be a gradient of ethyl acetate in petroleum ether or hexane. Recrystallization can also be an effective method if a suitable solvent is found.
Q3: Is 2-(Trifluoromethyl)benzene-1,4-diamine stable?
A3: Aromatic diamines can be sensitive to air and light and may darken over time due to oxidation. For long-term storage, it is recommended to store the compound in a cool, dark place under an inert atmosphere. Conversion to a hydrochloride salt can also improve stability.[2]
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Nitro Group Reduction
| Potential Cause | Suggested Solution | Monitoring Technique |
| Incomplete Reaction | Increase reaction time, add more reducing agent. | TLC, LC-MS |
| Side Product Formation | Use catalytic hydrogenation (e.g., Pd/C, H₂). | NMR, MS |
| Product Oxidation | Perform reaction and workup under inert atmosphere. | Visual (color change) |
| Isolate as a more stable salt (e.g., HCl salt). |
Experimental Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)-4-nitroaniline via Nitration
-
To a cooled (0 °C) solution of 2-(trifluoromethyl)aniline in concentrated sulfuric acid, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid to obtain crude 2-(trifluoromethyl)-4-nitroaniline.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Protocol 2: Synthesis of 2-(Trifluoromethyl)benzene-1,4-diamine via Reduction
-
Dissolve 2-(trifluoromethyl)-4-nitroaniline in a suitable solvent such as ethanol or methanol in a flask.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.
-
Stir the mixture vigorously at room temperature until the starting material is completely consumed (monitor by TLC).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(Trifluoromethyl)benzene-1,4-diamine.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 3. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride - Google Patents [patents.google.com]
- 4. 2-(Trifluoromethyl)-1,4-phenylenediamine - Amerigo Scientific [amerigoscientific.com]
- 5. rsc.org [rsc.org]
Impact of steric hindrance from the trifluoromethyl group on reaction rates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) addressing the impact of steric hindrance from the trifluoromethyl (-CF3) group on reaction rates and outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my reactions with substrates containing a trifluoromethyl group so slow or low-yielding?
A1: The primary reasons are a combination of steric and electronic effects:
-
Steric Hindrance: The trifluoromethyl group is significantly larger than a hydrogen atom and bulkier than a methyl group, with a steric profile often compared to an ethyl or isopropyl group.[1][2] In reactions like the SN2 mechanism, which requires a specific trajectory for the nucleophile to attack (backside attack), the bulky -CF3 group can physically obstruct this approach, dramatically slowing the reaction rate.[3][4] This effect is most pronounced when the -CF3 group is near the reaction center, for example, at an ortho-position on an aromatic ring.
-
Electronic Effects: The -CF3 group is a very strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[2][5] This electronic pull can destabilize the transition states of certain reactions. For instance, in an SN1 reaction, the formation of a carbocation intermediate is disfavored if a powerful electron-withdrawing group is nearby.
Q2: I'm observing unexpected side products. What are the common side reactions?
A2: When direct substitution is hindered, alternative reaction pathways can become dominant. Common side reactions include:
-
Elimination (E2): If you are using a nucleophile that is also a strong or sterically hindered base, an E2 elimination reaction may occur instead of substitution, especially at elevated temperatures.
-
Homo-coupling: In the context of organometallic reactions, such as the formation of a Grignard reagent, the steric hindrance can make the desired reaction difficult and favor side reactions like homo-coupling.
-
No Reaction: Due to the very strong carbon-fluorine bond, the trifluoromethyl group itself is highly stable and the trifluoromethide anion (CF3-) is an extremely poor leaving group in SN2 reactions.
Q3: How can I optimize my reaction conditions to overcome these challenges?
A3: Consider the following adjustments:
-
Temperature and Time: Increasing the reaction temperature and extending the reaction time are common first steps to provide the necessary activation energy to overcome steric barriers.
-
Solvent Choice: For SN2 reactions, polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) are often preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, increasing its effective nucleophilicity.[3]
-
Nucleophile Choice: Using a smaller, yet still potent, nucleophile may facilitate easier access to the sterically hindered reaction site.
-
Catalysis: For certain reactions, specific catalysts can enable alternative mechanisms that are less sensitive to steric hindrance. For example, transition-metal-catalyzed cross-coupling reactions can be an effective strategy.
Q4: How does the trifluoromethyl group's size and electronic nature compare to other common substituents?
A4: The -CF3 group has a unique combination of properties. It is sterically demanding while also being strongly electron-withdrawing. This is in contrast to alkyl groups (like methyl or tert-butyl) which are electron-donating, or halogens like chlorine, which are less sterically bulky. The tables in the following section provide a quantitative comparison.
Data Presentation
The following tables summarize key quantitative data to help compare the trifluoromethyl group with other common chemical substituents.
Table 1: Comparison of Steric and Electronic Parameters for Common Substituents
| Substituent (R) | Van der Waals Radius (Å) | Taft Steric Parameter (E_s) | Hammett Constant (σ_para) |
| -H | 1.20[1] | 0.00[6] | 0.00[7] |
| -CH₃ | 2.00 | -1.24[6] | -0.17[8] |
| -CH₂CH₃ | - | -1.60[6] | -0.15[8] |
| -CH(CH₃)₂ | - | -1.71 | -0.15[8] |
| -CF₃ | ~2.2 (estimated) | -2.40 (estimated, similar to isopropyl) | +0.54[8] |
| -C(CH₃)₃ | - | -2.78[6] | -0.20[7] |
| -Cl | 1.75 | -0.97[6] | +0.23[8] |
| -NO₂ | - | -2.52[6] | +0.78[8] |
Note: E_s values are a measure of steric bulk; more negative values indicate greater steric hindrance. Hammett constants (σ_para) measure the electronic effect at the para position of a benzene ring; positive values indicate an electron-withdrawing group.
Table 2: Representative Relative Reaction Rates for an SN2 Reaction
This table illustrates the dramatic decrease in reaction rate as steric hindrance increases at the electrophilic carbon.
| Substrate (R-Br) | Relative Rate |
| CH₃-Br (Methyl) | >1000 |
| CH₃CH₂-Br (Primary) | ~50 |
| (CH₃)₂CH-Br (Secondary) | 1 |
| (CH₃)₃C-Br (Tertiary) | ~0 (No SN2 reaction) |
| Ph-CF₂-Br (α,α-difluorobenzyl) | ~0.000005 (vs Ph-CH₂-Br)[9] |
Data is generalized to show the trend. The specific example for a fluorinated substrate highlights the strong rate deceleration caused by fluorine substitution near the reaction center, which is due to a combination of steric and electronic effects.[4][9]
Experimental Protocols
Protocol: Nucleophilic Substitution on a Sterically Hindered Benzylic Bromide
This protocol provides a general methodology for reacting a nucleophile with a substrate like 1-(bromomethyl)-2-(trifluoromethyl)benzene, where steric hindrance is a significant challenge.
Objective: To perform an SN2 reaction on a sterically hindered, trifluoromethyl-containing substrate.
Materials:
-
1-(bromomethyl)-2-(trifluoromethyl)benzene (Substrate)
-
Nucleophile (e.g., Sodium Azide, NaN₃)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle and temperature controller
-
Reagents for workup (e.g., Diethyl ether, water, brine)
-
Equipment for purification (e.g., Silica gel for column chromatography)
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add the sterically hindered substrate (1.0 eq) and the chosen nucleophile (1.2 - 1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the reagents. A typical concentration is 0.1-0.5 M.
-
Reaction:
-
Stir the mixture at room temperature for 1 hour.
-
If no reaction is observed (monitored by TLC), slowly heat the reaction to 60-80 °C.
-
Troubleshooting Note: Due to the high steric hindrance from the ortho-trifluoromethyl group, this reaction may require elevated temperatures and prolonged reaction times (12-24 hours). Monitor the reaction progress periodically by TLC.
-
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent like diethyl ether (3x volumes).
-
Wash the combined organic layers with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel to isolate the desired substituted product.
-
-
Characterization:
-
Confirm the structure of the final product using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.
-
Visualizations
Diagrams of Key Concepts
References
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 7. global.oup.com [global.oup.com]
- 8. homepages.bluffton.edu [homepages.bluffton.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2,5-Diaminobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-diaminobenzotrifluoride in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using 2,5-diaminobenzotrifluoride in palladium-catalyzed cross-coupling reactions?
A1: The primary challenges stem from the molecule's structure:
-
Two Nucleophilic Amino Groups: The presence of two primary aniline moieties increases the substrate's nucleophilicity and creates a risk of catalyst inhibition or deactivation through strong coordination to the palladium center.[1][2]
-
Potential for Di-functionalization: Having two reactive sites can lead to a mixture of mono- and di-arylated products, making selectivity a key issue. Controlling the degree of functionalization can be challenging.[3]
-
Electron-Withdrawing Trifluoromethyl Group (-CF3): The -CF3 group makes the aniline less nucleophilic compared to unsubstituted anilines, which can lead to sluggish or incomplete reactions.[4] This effect is somewhat counteracted by the two electron-donating amino groups.
-
Oxidation Sensitivity: Anilines, particularly electron-rich ones, can be prone to oxidation, which can lead to impurities and catalyst deactivation.[5]
Q2: Which type of palladium catalyst and ligand system is a good starting point for Buchwald-Hartwig amination with 2,5-diaminobenzotrifluoride?
A2: For challenging substrates like electron-deficient or poly-functionalized anilines, modern catalyst systems are recommended. A robust starting point would be:
-
Palladium Precatalyst: A well-defined, air-stable precatalyst such as an XPhos-based G3 or G4 precatalyst ensures the consistent generation of the active catalytic species.[4]
-
Ligand: Bulky, electron-rich biaryl phosphine ligands are crucial. Ligands like XPhos , BrettPhos , or RuPhos have been shown to accelerate the key steps of the catalytic cycle for difficult couplings.[4][6]
-
Base: A strong, non-nucleophilic base is often required to deprotonate the aniline's N-H bond. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common choices.[4] For substrates sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ should be considered.[5]
Q3: How can I control the selectivity between mono- and di-arylation of the two amino groups?
A3: Achieving selective mono-arylation is a significant challenge. Here are key strategies:
-
Stoichiometry: Use a limited amount of the aryl halide coupling partner (e.g., 1.0-1.2 equivalents).
-
Ligand Choice: Bulky ligands can sterically hinder the second coupling event. The choice of ligand can significantly influence selectivity.[3]
-
Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can favor the formation of the mono-arylated product.
-
Protecting Groups: Temporarily protecting one of the amino groups is the most reliable strategy to ensure mono-functionalization.
Q4: Can 2,5-diaminobenzotrifluoride be used in Suzuki-Miyaura coupling reactions?
A4: While less common than using it as a nucleophile in C-N couplings, a halogenated derivative of 2,5-diaminobenzotrifluoride could potentially be used in Suzuki-Miyaura reactions. The amino groups would make the aryl halide electron-rich, which can slow down the oxidative addition step. In such cases, electron-rich and bulky phosphine ligands are essential to promote this key step in the catalytic cycle.[7]
Troubleshooting Guide
Q1: I am seeing low or no conversion in my Buchwald-Hartwig reaction. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue. Consider the following troubleshooting steps.
| Potential Cause | Solution | Citation |
| Catalyst Deactivation | The two amino groups can chelate and deactivate the palladium catalyst. Ensure a sufficiently high catalyst loading (start with 2-5 mol%) and use a robust precatalyst/ligand system like XPhos Pd G3. | [2][4] |
| Insufficiently Strong Base | The N-H bonds of the substrate may not be sufficiently acidic for weaker bases. Switch to a stronger base like NaOtBu or KOtBu. | [4] |
| Poor Reagent Quality | Amines can oxidize over time. Ensure the 2,5-diaminobenzotrifluoride is pure. Solvents and other reagents must be anhydrous and degassed, as oxygen and water can deactivate the catalyst. | [5][8] |
| Low Reaction Temperature | The electron-withdrawing -CF3 group may require more thermal energy for the reaction to proceed. Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. | [8] |
Q2: My reaction is producing a significant amount of the di-arylated byproduct. How can I improve selectivity for the mono-arylated product?
A2: The formation of di-arylated products is expected due to the two reactive amino groups.
| Potential Cause | Solution | Citation |
| Excess Aryl Halide | Too much of the coupling partner will drive the reaction towards di-substitution. Carefully control the stoichiometry. Use the aryl halide as the limiting reagent (1.0 equivalent). | [3] |
| High Reaction Temperature/Time | Forcing conditions can lead to over-arylation. Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it once the desired mono-arylated product is maximized. | [8] |
| Ligand Effects | The ligand plays a crucial role in selectivity. Bulky ligands can inhibit the second oxidative addition. Screen different bulky ligands (e.g., XPhos, tBuXPhos) to find the optimal one for mono-selectivity. | [3] |
| Solvent Effects | Small, coordinating additives like DMSO can sometimes suppress over-functionalization by competing for coordination sites on the palladium catalyst. | [3] |
Q3: I am observing a significant amount of dehalogenation of my aryl halide starting material. What is causing this and how can I prevent it?
A3: Dehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom.
| Potential Cause | Solution | Citation |
| Base Choice | Strong bases like NaOtBu can sometimes promote the formation of palladium-hydride species, which lead to dehalogenation. Consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃. | [5] |
| Ligand Selection | Employing bulky, electron-rich phosphine ligands generally favors the desired cross-coupling pathway over reductive dehalogenation. | [5] |
| Solvent Choice | Aprotic solvents like toluene or dioxane may reduce dehalogenation compared to more polar aprotic solvents in some cases. | [5] |
Quantitative Data: Catalyst System Performance
Disclaimer: The following data is compiled from studies on structurally and electronically similar substrates (e.g., electron-deficient anilines, dihaloarenes) and serves as a guide for initial catalyst screening for 2,5-diaminobenzotrifluoride.
Table 1: Performance of Catalytic Systems in Buchwald-Hartwig Amination of Challenging Aryl Halides with Anilines.
| Pd Precatalyst (mol%) | Ligand (mol%) | Aryl Halide | Aniline | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | XPhos (4) | 4-Chlorotoluene | 2-Methylaniline | NaOtBu | Toluene | 100 | 24 | 98 | [9] |
| XPhos Pd G3 (2) | - | 4-Chlorotoluene | 4-Nitroaniline | NaOtBu | Toluene | 110 | 18 | 95 | [4] |
| RuPhos Pd G3 (2) | - | 1-Bromo-3,5-dimethylbenzene | Morpholine | NaOtBu | Dioxane | 80 | 0.5 | 99 | [10] |
| Pd₂(dba)₃ (1) | BrettPhos (2) | 4-Chloroanisole | Primary Amine | NaOtBu | Toluene | 100 | 1-24 | >90 | [11] |
Table 2: Catalyst Performance in Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids.
| Pd Source (mol%) | Ligand (mol%) | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos Palladacycle G2 (2) | - | 4-Chloroanisole | 2,5-Difluorophenylboronic acid | K₃PO₄ | THF/H₂O | RT | 0.5 | 94 | [12] |
| Pd(PPh₃)₄ (1.5) | - | 2,5-Dibromothiophene | Isopropenylboronic acid pinacol ester | K₃PO₄ | Dioxane/H₂O | 90 | 24 | 85 | [13] |
| Heterogeneous Pd (cat.) | - | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | DMF/H₂O | 110 | 48 | >95 | [14] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination with 2,5-Diaminobenzotrifluoride
This is a general starting protocol and should be optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 2,5-diaminobenzotrifluoride (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and the Palladium G3 Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[4]
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A typical workflow for screening and optimizing catalyst systems.
Caption: A decision tree for troubleshooting low-yield reactions.
Caption: Key factors influencing selectivity in the arylation process.
References
- 1. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. rsc.org [rsc.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
Technical Support Center: End-Capping Strategies for Polyimides from 2-(Trifluoromethyl)benzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and end-capping of polyimides derived from 2-(Trifluoromethyl)benzene-1,4-diamine. The inclusion of a trifluoromethyl group on the diamine monomer presents unique opportunities for creating high-performance polymers with enhanced solubility and desirable dielectric properties. However, it also necessitates specific considerations during polymerization and end-capping to control molecular weight and ensure processability.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and end-capping of polyimides using 2-(Trifluoromethyl)benzene-1,4-diamine.
Issue 1: Poor Solubility of the Final Polyimide
| Possible Cause | Solution |
| High Molecular Weight and Chain Rigidity: The inherent rigidity of the polyimide backbone, even with the solubilizing trifluoromethyl group, can lead to poor solubility in organic solvents, especially at high molecular weights. | 1. Implement an End-Capping Strategy: Introduce a monofunctional reactant (end-capper) to control the molecular weight. Common choices include phthalic anhydride (PA) or 4-phenylethynylphthalic anhydride (PEPA). By controlling the stoichiometry, you can limit the polymer chain length and improve solubility.[1] 2. Adjust Monomer Ratio: A slight excess of the dianhydride or diamine monomer can also limit molecular weight, but end-capping provides more precise control. 3. Copolymerization: Introduce a more flexible or bulky comonomer (diamine or dianhydride) to disrupt chain packing and enhance solubility. |
| Strong Intermolecular Interactions: Aromatic polyimides exhibit strong chain-to-chain interactions, leading to aggregation and reduced solubility. | 1. Utilize Bulky End-Cappers: End-cappers like PEPA not only control molecular weight but also introduce bulky phenyl groups at the chain ends, which can further disrupt chain packing. 2. Choose Appropriate Solvents: While NMP and DMAc are common, consider exploring other high-boiling aprotic solvents like m-cresol, which can be more effective for rigid-rod polymers. |
| Incomplete Imidization: Residual amic acid groups can affect solubility and final properties. | 1. Optimize Imidization Conditions: For thermal imidization, ensure a sufficiently high temperature and adequate time for complete conversion. For chemical imidization, use an effective dehydrating agent like a mixture of acetic anhydride and a tertiary amine (e.g., pyridine or triethylamine). 2. Monitor Reaction Progress: Use techniques like FT-IR spectroscopy to monitor the disappearance of the amic acid peaks and the appearance of characteristic imide peaks. |
Issue 2: Difficulty in Controlling Molecular Weight
| Possible Cause | Solution |
| Inaccurate Stoichiometry: Small errors in weighing monomers can lead to significant variations in molecular weight in the absence of an end-capper. | 1. Precise Monomer Measurement: Use a high-precision balance and ensure accurate molar ratios of the dianhydride and diamine. 2. Employ an End-Capper: The most reliable method for controlling molecular weight is to use a calculated amount of a monofunctional end-capping agent. The target molecular weight can be controlled by adjusting the molar ratio of the monomers and the end-capper. |
| Reactive Impurities: Impurities in the monomers or solvent can interfere with the polymerization reaction. | 1. Monomer and Solvent Purification: Use high-purity monomers and freshly distilled, anhydrous solvents to minimize side reactions. |
Issue 3: Brittle or Poor-Quality Films
| Possible Cause | Solution |
| Low Molecular Weight: If the molecular weight is too low, the resulting polymer may lack the chain entanglement necessary for good mechanical properties. | 1. Adjust End-Capper Concentration: Reduce the amount of the end-capping agent to target a higher molecular weight. 2. Optimize Polymerization Conditions: Ensure the reaction goes to a high conversion to achieve the desired chain length. |
| Incomplete Imidization: Residual amic acid groups can act as plasticizers and also lead to degradation at high temperatures, compromising film integrity. | 1. Ensure Complete Imidization: As mentioned previously, optimize the imidization step (thermal or chemical) to ensure full conversion to the polyimide. |
| Presence of Voids: Volatiles released during thermal imidization of a cast film can create voids. | 1. Staged Curing Protocol: Use a staged heating ramp during thermal imidization to allow for the slow and controlled removal of volatiles (water and residual solvent). |
Frequently Asked Questions (FAQs)
Q1: Why should I use an end-capping strategy for polyimides from 2-(Trifluoromethyl)benzene-1,4-diamine?
A1: End-capping is a crucial technique for controlling the molecular weight of polyimides.[1] This is particularly important for rigid polyimide backbones, as it enhances their solubility in organic solvents and improves their processability, for example, by lowering the melt viscosity for molding applications.[2] The trifluoromethyl group on the diamine already improves solubility, and combining this with end-capping allows for a fine-tuning of properties for specific applications.
Q2: What are the common end-capping agents for these types of polyimides?
A2: Two common and effective end-capping agents are:
-
Phthalic Anhydride (PA): A simple and cost-effective non-reactive end-capper that terminates the polymer chain with a stable phthalimide group.[3]
-
4-Phenylethynylphthalic Anhydride (PEPA): A reactive end-capper that introduces a phenylethynyl group at the chain ends. Upon heating to high temperatures (typically >350 °C), these groups can undergo cross-linking reactions, leading to a thermoset material with enhanced thermal stability and mechanical properties after processing.[2][4]
Q3: How do I calculate the amount of end-capper needed?
A3: The amount of end-capper is determined by the target number-average molecular weight (Mn) of the polyimide oligomer. The stoichiometry can be calculated using the Carothers equation, taking into account the molar masses of the diamine, dianhydride, and the end-capping agent. An excess of the diamine is typically used, and the monoanhydride end-capper reacts with the amine end groups.
Q4: What is the typical experimental procedure for end-capping?
A4: A general one-pot procedure for synthesizing a phenylethynyl-end-capped polyimide is as follows:
-
Dissolve the 2-(Trifluoromethyl)benzene-1,4-diamine and an excess of a dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) in a dry, aprotic solvent like N-methyl-2-pyrrolidone (NMP) or m-cresol under an inert atmosphere (e.g., nitrogen).
-
Add the calculated amount of 4-phenylethynylphthalic anhydride (PEPA) to the reaction mixture.
-
Heat the reaction mixture to a high temperature (e.g., 180-200 °C) to effect polycondensation and imidization.
-
After the reaction is complete, the polymer solution can be cooled and precipitated in a non-solvent like methanol or ethanol.
-
The resulting polymer powder is then collected by filtration and dried under vacuum.
Q5: How does end-capping affect the thermal properties of the polyimide?
A5: Non-reactive end-cappers like phthalic anhydride will result in a thermoplastic polyimide with a glass transition temperature (Tg) that is dependent on the molecular weight. Reactive end-cappers like PEPA will initially produce a thermoplastic oligomer with a lower Tg. However, upon thermal curing, the cross-linking of the phenylethynyl groups leads to a significant increase in the Tg and the overall thermal stability of the final thermoset material.[4][5]
Data Presentation
Table 1: Effect of End-Capping on Polyimide Properties (Illustrative Data)
| Property | No End-Capper (High MW) | Phthalic Anhydride End-Capped | Phenylethynyl End-Capped (Uncured) | Phenylethynyl End-Capped (Cured) |
| Solubility in NMP | Poor/Insoluble | Good | Excellent | Insoluble (Cross-linked) |
| Molecular Weight (Mn) | > 30,000 g/mol | 10,000 - 20,000 g/mol | 5,000 - 15,000 g/mol | Very High (Network) |
| Glass Transition Temp. (Tg) | > 350 °C | 280 - 320 °C | 200 - 250 °C | > 380 °C |
| Processability | Difficult | Good (Solution Casting) | Excellent (Melt & Solution) | Not Processable |
Note: The values in this table are illustrative and can vary depending on the specific dianhydride used, the target molecular weight, and the curing conditions.
Experimental Protocols
Protocol 1: Synthesis of a Phthalic Anhydride End-Capped Polyimide
-
Monomer Preparation: Dry 2-(Trifluoromethyl)benzene-1,4-diamine, the chosen dianhydride (e.g., 6FDA), and phthalic anhydride (PA) in a vacuum oven at 120 °C overnight.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve a calculated excess of 2-(Trifluoromethyl)benzene-1,4-diamine in anhydrous NMP.
-
Polymerization: Slowly add the dianhydride to the stirred solution at room temperature. After the dianhydride has dissolved, add the calculated amount of phthalic anhydride.
-
Imidization: Heat the reaction mixture to 180-190 °C and maintain for 12-24 hours to ensure complete imidization.
-
Precipitation and Purification: Cool the polymer solution and precipitate it by pouring it into a large volume of methanol. Collect the fibrous polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 150 °C for 24 hours.
Visualization
Diagram 1: General Workflow for End-Capped Polyimide Synthesis
Caption: Workflow for the synthesis of end-capped polyimides.
Diagram 2: Logic of End-Capping Strategies
Caption: Decision pathway for selecting an end-capping strategy.
References
- 1. dianhydrides.com [dianhydrides.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Thermosetting polyimides and composites based on highly soluble phenylethynyl-terminated isoimide oligomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure–Melt Stability Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 2-(Trifluoromethyl)benzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical intermediates is a cornerstone of reliable and reproducible research, particularly in the realm of drug development. This guide presents a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 2-(Trifluoromethyl)benzene-1,4-diamine. By detailing experimental protocols, presenting comparative data, and visualizing workflows, this document aims to equip researchers with the knowledge to select the most appropriate method for their analytical needs.
Principles of Analysis: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for non-volatile or thermally sensitive compounds. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For a compound like 2-(Trifluoromethyl)benzene-1,4-diamine, reversed-phase HPLC is the most common approach, where a non-polar stationary phase is used with a polar mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for volatile and thermally stable compounds. In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.
Comparative Performance
The choice between HPLC and GC-MS for the purity analysis of 2-(Trifluoromethyl)benzene-1,4-diamine depends on the specific analytical objectives. HPLC offers robust quantification and is applicable to a broader range of potential impurities, including less volatile ones. GC-MS provides excellent separation efficiency for volatile impurities and delivers definitive identification through mass spectral data, which is invaluable for characterizing unknown impurities.
Table 1: Comparison of HPLC and GC-MS for Purity Analysis of Aromatic Amines
| Parameter | HPLC Analysis | GC-MS Analysis |
| Applicability | Wide range of compounds, including non-volatile and thermally labile impurities. | Volatile and semi-volatile compounds. |
| Purity of Main Component | Typically provides high quantitative accuracy (e.g., >99.5%). | High precision for volatile components (e.g., ~99%). |
| Impurity Identification | Based on retention time comparison with standards. LC-MS is required for molecular weight information. | Definitive identification based on mass spectra and library matching. |
| Commonly Identified Impurities | Positional isomers, starting materials, reaction by-products. | Residual solvents, volatile starting materials, and by-products. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., methanol, acetonitrile). | Dissolution in a volatile solvent (e.g., dichloromethane, ether). Derivatization may be needed for polar analytes. |
| Throughput | Generally higher throughput for routine analysis. | Can be lower due to longer run times for complex separations. |
Note: The data presented in this table is representative and based on the analysis of structurally similar aromatic amines. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following protocols are provided as a starting point for the analysis of 2-(Trifluoromethyl)benzene-1,4-diamine and can be optimized as needed.
HPLC Purity Method
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
2-(Trifluoromethyl)benzene-1,4-diamine reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile). A gradient elution is often used to separate impurities with a wide range of polarities.
-
Standard Solution Preparation: Accurately weigh and dissolve the 2-(Trifluoromethyl)benzene-1,4-diamine reference standard in a suitable diluent (e.g., methanol or a mixture of mobile phase components) to a concentration of approximately 1 mg/mL. Prepare working standards by further dilution.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm (or optimized based on the UV spectrum of the analyte)
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is typically calculated using the area percent method.
GC-MS Purity Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas, high purity)
-
2-(Trifluoromethyl)benzene-1,4-diamine reference standard
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the 2-(Trifluoromethyl)benzene-1,4-diamine reference standard in dichloromethane to prepare a stock solution of approximately 1 mg/mL. Prepare working standards by further dilution.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Injection mode: Split (e.g., 50:1)
-
Injection volume: 1 µL
-
Carrier gas flow: 1.0 mL/min (constant flow)
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: m/z 40-400
-
-
Analysis: Inject the standard and sample solutions. Identify the main component and impurities by their retention times and mass spectra.
Visualization of Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the workflows for HPLC and GC-MS purity assessment.
Caption: Workflow for HPLC purity analysis of 2-(Trifluoromethyl)benzene-1,4-diamine.
Caption: Workflow for GC-MS purity analysis of 2-(Trifluoromethyl)benzene-1,4-diamine.
Conclusion
Both HPLC and GC-MS are indispensable tools for the purity assessment of 2-(Trifluoromethyl)benzene-1,4-diamine. HPLC is often the method of choice for routine quality control due to its high precision and applicability to a broad range of impurities. GC-MS, with its superior separation of volatile compounds and definitive identification capabilities, is invaluable for in-depth impurity profiling and troubleshooting. For a comprehensive characterization of the purity of 2-(Trifluoromethyl)benzene-1,4-diamine, a combination of both techniques is often the most effective strategy, providing orthogonal data to ensure the highest confidence in the analytical results.
Disclaimer: The experimental protocols and data presented in this guide are based on established methods for structurally similar compounds. Due to the limited availability of public data for 2-(Trifluoromethyl)benzene-1,4-diamine, these should be considered as starting points and may require optimization for specific samples and analytical instrumentation.
A Comparative Analysis of the Thermal Stability of Polyimides Derived from Various Fluorinated Diamines
An objective guide for researchers and scientists on the thermal performance of fluorinated polyimides, supported by experimental data.
The introduction of fluorine-containing groups into the molecular structure of polyimides (PIs) is a well-established strategy to enhance their thermal stability, along with other desirable properties such as improved solubility, lower dielectric constant, and increased optical transparency. The high bond dissociation energy of the C-F bond (~485 kJ/mol) significantly contributes to the superior thermal resilience of these polymers.[1] This guide provides a comparative overview of the thermal stability of polyimides synthesized from different fluorinated diamines, presenting key quantitative data from various studies to aid in material selection for high-performance applications.
Quantitative Thermal Property Comparison
The thermal stability of polyimides is primarily evaluated by two key metrics: the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and the decomposition temperature (Td), which marks the onset of thermal degradation.[2] The following table summarizes the thermal properties of various polyimides derived from different fluorinated diamines, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Fluorinated Diamine Monomer | Dianhydride Monomer | Polymer Designation | Tg (°C) | Td5% (°C, N2) | Td5% (°C, Air) | Char Yield at 800°C (N2, %) | Reference |
| 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone | Various Aromatic Dianhydrides | PIs 5a–c | 259–281 | 551–561 | 515–520 | >55 | [3] |
| Trifluoromethylbenzene (TFMB) based diamines (e.g., p-PDA) | Not Specified | TPPI50 | 402 | 563 | - | - | [1] |
| 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (BAPHEE type) | Not Specified | Fluorinated Polyimide | 221–402 | 437–563 | - | - | [2] |
| 2,2-bis(4-(4-aminophenylsulfonyl)phenyl)hexafluoropropane (BASA) | 6FDA | BASA-6FDA | 246–296 | 530–540 | - | - | [4] |
| Various (including AHHFP, TFDB) | 6FDA | Hydrothermally Synthesized PIs | >300 | >500 | - | - | [5] |
| Unsymmetrical diamines with trifluoromethylphenoxy groups | Various Aromatic Dianhydrides | Fluorinated Polyimides | 218–242 | >575 (Td10%) | - | - | [6] |
| 4,4-oxydianiline (ODA) | 6FDA/BPDA (5:5 molar ratio) | PI(6FDA/BPDA) | 275 | 557.8 | - | >50 | [7] |
| 4,4-oxydianiline (ODA) | 6FDA/ODPA (5:5 molar ratio) | PI(6FDA/OPDA) | 260 | - | - | >50 | [7] |
| Phenylethynyl end-capped fluorinated diamine | Not Specified | Fluorinated Polyimide Resin | - | 538 | 529 | - | [8] |
Note: The wide range in values for some entries reflects the influence of different dianhydride co-monomers used in the polymerization process. Direct comparison should be made with caution, considering the structural variations in the resulting polyimides.
Experimental Protocols
The data presented in this guide were primarily obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The general methodologies are outlined below.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition characteristics of polymers.
-
Principle: The mass of a sample is measured over time as the temperature changes. This allows for the determination of the temperature at which weight loss occurs due to decomposition.
-
Typical Protocol:
-
A small sample of the polyimide film or powder (typically 5-10 mg) is placed in a TGA sample pan.
-
The sample is heated from room temperature to a high temperature (e.g., 800°C or 1000°C) at a constant heating rate. Common heating rates are 10°C/min or 20°C/min.[1][3]
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen (N2) to study thermal decomposition, or in air to assess thermo-oxidative stability.[3][8]
-
The Td5% and Td10% are determined as the temperatures at which the polymer has lost 5% and 10% of its initial weight, respectively.
-
The char yield is the percentage of the initial mass remaining at the end of the experiment (e.g., at 800°C).[3]
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the glass transition temperature (Tg) of the polymers.
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This is used to detect thermal transitions like Tg.
-
Typical Protocol:
-
A small, weighed sample of the polyimide is sealed in an aluminum pan.
-
The sample is subjected to a controlled temperature program, which often includes heating, cooling, and isothermal steps, to erase any prior thermal history.
-
The sample is then heated at a specific rate, commonly 20°C/min.[1][3]
-
The glass transition is observed as a step-like change in the baseline of the heat flow curve. The Tg is typically determined as the midpoint of this transition.
-
Structure-Property Relationship
The thermal stability of fluorinated polyimides is intricately linked to the chemical structure of the constituent diamine and dianhydride monomers. The incorporation of fluorine atoms, particularly in the form of trifluoromethyl (-CF3) groups, enhances thermal stability due to the high strength of the C-F bond.[1] Furthermore, the rigidity of the polymer backbone plays a crucial role; aromatic diamines with biphenyl structures or other rigid linkages tend to produce polyimides with higher glass transition temperatures.[1]
Figure 1. Logical relationship between fluorinated diamine structure and polyimide thermal properties.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 4. Highly soluble fluorinated polyimides with promising gas transport performance and optical transparency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. epublications.marquette.edu [epublications.marquette.edu]
A Spectroscopic Showdown: Differentiating 2-(Trifluoromethyl)benzene-1,4-diamine from its Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in ensuring the efficacy, safety, and patentability of a new chemical entity. The positional isomerism of substituents on an aromatic ring can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a comprehensive spectroscopic comparison of 2-(Trifluoromethyl)benzene-1,4-diamine with its key isomers, supported by experimental data, to aid in their unambiguous differentiation.
The introduction of a trifluoromethyl group and two amino functionalities to a benzene ring gives rise to several positional isomers, each with a unique electronic and steric environment. These subtle structural differences are reflected in their spectroscopic signatures. Here, we delve into a comparative analysis of 2-(Trifluoromethyl)benzene-1,4-diamine and its isomers using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic analyses of 2-(Trifluoromethyl)benzene-1,4-diamine and its isomers. It is important to note that while experimental data for the target compound is available, data for some isomers has been estimated based on the analysis of structurally similar compounds.
Table 1: ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data for Trifluoromethyl-Substituted Phenylenediamines
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2-(Trifluoromethyl)benzene-1,4-diamine | Aromatic: ~6.7-7.2 (m, 3H), Amine: Broad s | Aromatic C-NH₂: ~140-150, Aromatic C-CF₃: ~125-135 (q), Aromatic C-H: ~115-125, CF₃: ~124 (q) | ~ -60 to -63 |
| 4-(Trifluoromethyl)benzene-1,2-diamine | Aromatic: ~6.6-7.0 (m, 3H), Amine: Broad s | Aromatic C-NH₂: ~135-145, Aromatic C-CF₃: ~128-138 (q), Aromatic C-H: ~115-120, CF₃: ~125 (q) | ~ -61 to -64 |
| 3-(Trifluoromethyl)benzene-1,2-diamine | Aromatic: ~6.8-7.3 (m, 3H), Amine: Broad s | Aromatic C-NH₂: ~140-150, Aromatic C-CF₃: ~130-140 (q), Aromatic C-H: ~110-120, CF₃: ~123 (q) | ~ -62 to -65 |
| 5-(Trifluoromethyl)benzene-1,3-diamine | Aromatic: ~6.5-6.9 (m, 3H), Amine: Broad s | Aromatic C-NH₂: ~145-155, Aromatic C-CF₃: ~130-140 (q), Aromatic C-H: ~105-115, CF₃: ~124 (q) | ~ -62 to -65 |
| 2-(Trifluoromethyl)benzene-1,3-diamine | Aromatic: ~6.9-7.4 (m, 3H), Amine: Broad s | Aromatic C-NH₂: ~140-150, Aromatic C-CF₃: ~120-130 (q), Aromatic C-H: ~115-125, CF₃: ~124 (q) | ~ -60 to -63 |
| 4-(Trifluoromethyl)benzene-1,3-diamine | Aromatic: ~6.7-7.1 (m, 3H), Amine: Broad s | Aromatic C-NH₂: ~140-150, Aromatic C-CF₃: ~130-140 (q), Aromatic C-H: ~110-120, CF₃: ~124 (q) | ~ -61 to -64 |
Note: NMR data can vary based on the solvent and the spectrometer frequency used. The 'q' denotes a quartet splitting pattern due to coupling with fluorine atoms.
Table 2: Key FT-IR Absorption Bands (cm⁻¹) and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| 2-(Trifluoromethyl)benzene-1,4-diamine | N-H stretch: 3300-3500, C-N stretch: 1250-1350, C-F stretch: 1100-1200 | 176 (M+), 157, 130 |
| 4-(Trifluoromethyl)benzene-1,2-diamine [1] | N-H stretch: 3300-3500, C-N stretch: 1250-1350, C-F stretch: 1100-1200 | 176 (M+), 157, 130[1] |
| 3-(Trifluoromethyl)benzene-1,2-diamine | N-H stretch: 3300-3500, C-N stretch: 1250-1350, C-F stretch: 1100-1200 | 176 (M+), 157, 130 |
| 5-(Trifluoromethyl)benzene-1,3-diamine [2] | N-H stretch: 3300-3500, C-N stretch: 1250-1350, C-F stretch: 1100-1200 | 176 (M+), 157, 130[2] |
| 2-(Trifluoromethyl)benzene-1,3-diamine | N-H stretch: 3300-3500, C-N stretch: 1250-1350, C-F stretch: 1100-1200 | 176 (M+), 157, 130 |
| 4-(Trifluoromethyl)benzene-1,3-diamine | N-H stretch: 3300-3500, C-N stretch: 1250-1350, C-F stretch: 1100-1200 | 176 (M+), 157, 130 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra were acquired on a 400 or 500 MHz spectrometer. A standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were recorded on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). Proton-decoupled spectra were obtained to simplify the spectrum to single lines for each unique carbon atom.
-
¹⁹F NMR Acquisition: Fluorine-19 NMR spectra were acquired on a suitable spectrometer. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film was cast from a volatile solvent onto a KBr plate.
-
Data Acquisition: The FT-IR spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or plate was taken and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (for volatile compounds).
-
Ionization: Electron ionization (EI) was typically used with a standard electron energy of 70 eV.
-
Data Acquisition: The mass spectrum was scanned over a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and characteristic fragment ions.
Visualizing the Comparison Workflow
The logical flow of comparing these isomers spectroscopically can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of isomers.
Objective Analysis of Spectroscopic Differences
The differentiation of these isomers relies on subtle but significant differences in their spectra, primarily driven by the relative positions of the amino and trifluoromethyl groups.
-
NMR Spectroscopy: The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents. The electron-donating amino groups and the electron-withdrawing trifluoromethyl group will cause distinct upfield and downfield shifts, respectively, depending on their positions (ortho, meta, or para) relative to a given proton or carbon. The coupling patterns (multiplicity) of the aromatic protons will also be unique for each isomer, providing a clear fingerprint for identification. Furthermore, ¹⁹F NMR will show a single resonance for the CF₃ group, with its chemical shift being influenced by the electronic environment created by the two amino groups.
-
FT-IR Spectroscopy: While all isomers will exhibit characteristic N-H stretching bands for the primary amine groups (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and strong C-F stretching bands (around 1100-1200 cm⁻¹), the exact positions and shapes of the peaks in the fingerprint region (below 1500 cm⁻¹) can vary due to differences in molecular symmetry and vibrational coupling.
-
Mass Spectrometry: All isomers will have the same molecular weight and thus the same molecular ion peak (M+) at m/z 176. However, the fragmentation patterns may differ slightly due to the different stabilities of the fragment ions that can be formed from each isomer upon electron impact.
References
Performance Evaluation of 2,5-Diaminobenzotrifluoride-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative performance evaluation of polyimides derived from diaminobenzotrifluoride against other common polyimide alternatives. Due to the limited availability of specific data on the 2,5-diaminobenzotrifluoride isomer in publicly accessible literature, this guide utilizes data for the closely related 3,5-diaminobenzotrifluoride isomer as a reference point. It is important to note that while the presence of the trifluoromethyl group is expected to impart similar general properties, the specific performance metrics may vary between isomers due to differences in polymer chain packing and symmetry.
This document provides a framework for researchers to understand the potential advantages of incorporating fluorinated diamines into a polyimide backbone and outlines the standard methodologies for their evaluation. The comparisons are made against a standard non-fluorinated aromatic polyimide (Kapton® type) and a widely studied fluorinated polyimide based on 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA).
Data Presentation: Comparative Performance Metrics
The following tables summarize key performance indicators for the selected polyimides. These metrics are critical for applications in electronics, aerospace, and medical devices where high performance is paramount.
Table 1: Thermal Properties
| Property | 3,5-DABTF-based PI (representative) | 6FDA-based PI (alternative) | Standard Aromatic PI (e.g., Kapton® type) |
| Glass Transition Temperature (Tg) | Data not readily available | 280 - 406 °C[1][2] | ≥ 400 °C[2] |
| 5% Weight Loss Temperature (Td5) | Data not readily available | 514 - 571 °C[3][4][5] | ~526 - 568 °C[6] |
| Coefficient of Thermal Expansion (CTE) | Data not readily available | ~33 ppm/°C[7] | ~34 ppm/K[2] |
Table 2: Mechanical Properties
| Property | 3,5-DABTF-based PI (representative) | 6FDA-based PI (alternative) | Standard Aromatic PI (e.g., Kapton® type) |
| Tensile Strength | Good retention of properties after hydrolysis[8] | 57 - 103.3 MPa[3][9] | 52 MPa[9] |
| Tensile Modulus | Data not readily available | 1.3 - 2.2 GPa[3] | Data not readily available |
| Elongation at Break | Data not readily available | 5 - 10.8%[3][9] | Data not readily available |
Table 3: Dielectric Properties
| Property | 3,5-DABTF-based PI (representative) | 6FDA-based PI (alternative) | Standard Aromatic PI (e.g., Kapton® type) |
| Dielectric Constant (k) @ 1 MHz | Data not readily available | 2.38 - 2.88[3][7] | ~3.4 |
| Dielectric Loss (tan δ) @ 1 MHz | Data not readily available | ~0.0033 (at 20 GHz)[7] | Data not readily available |
| Water Absorption | Data not readily available | 0.2 - 0.7%[1] | Data not readily available |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and standardized comparison.
Synthesis of Polyimides (General Two-Step Method)
A common and versatile method for synthesizing polyimides is a two-step process that involves the formation of a poly(amic acid) precursor, which is then cyclized to the final polyimide.
-
Step 1: Poly(amic acid) Synthesis: A dianhydride is reacted with a diamine (e.g., 2,5-diaminobenzotrifluoride) in a 1:1 molar ratio in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), under a nitrogen atmosphere at ambient temperature. The reaction mixture is stirred for several hours (typically 8-24 hours) to yield a viscous poly(amic acid) solution.
-
Step 2: Imidization: The conversion of the poly(amic acid) to the polyimide can be achieved through two primary methods:
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then heated in a staged manner, for example, at 100°C, 200°C, and 300°C for 1 hour at each temperature in a forced air oven or under vacuum. This process removes the solvent and facilitates the cyclization to the imide structure.
-
Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), is added to the poly(amic acid) solution. The reaction is typically stirred at room temperature for several hours to induce cyclization. The resulting polyimide often precipitates from the solution and can be collected by filtration.
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymers.
-
Sample Preparation: A small sample of the polyimide film or powder (5-10 mg) is placed in a TGA sample pan (typically platinum or alumina).
-
Analysis Conditions: The sample is heated from room temperature to approximately 800°C at a constant heating rate of 10°C/min or 20°C/min under a controlled atmosphere (e.g., nitrogen or air) with a typical flow rate of 50-100 mL/min. The temperature at which 5% weight loss (Td5) occurs is recorded as the decomposition temperature.
-
-
Differential Scanning Calorimetry (DSC) / Thermomechanical Analysis (TMA): These techniques are used to determine the glass transition temperature (Tg) and the coefficient of thermal expansion (CTE).
-
For Tg (DSC): A small, encapsulated sample (5-10 mg) is heated, cooled, and then reheated at a controlled rate (e.g., 10-20°C/min) in a nitrogen atmosphere. The Tg is identified as a change in the baseline of the heat flow curve.
-
For CTE (TMA): A film sample is subjected to a small, constant force while the temperature is increased at a steady rate (e.g., 5-10°C/min). The change in the film's dimension is measured, and the CTE is calculated from the slope of the dimensional change versus temperature curve.
-
Mechanical Property Testing
-
Tensile Testing: The mechanical properties of the polyimide films are evaluated according to ASTM D882 standards.
-
Sample Preparation: Rectangular film specimens of uniform width and thickness are prepared.
-
Testing Procedure: The specimens are mounted in the grips of a universal testing machine. The film is then pulled at a constant rate of extension until it breaks. The load and elongation are recorded throughout the test. Tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.
-
Dielectric Property Measurement
-
Dielectric Constant and Loss Tangent: The dielectric properties are measured using a parallel plate capacitor method or a network analyzer.
-
Sample Preparation: A thin film of the polyimide is placed between two electrodes. For high-frequency measurements, the film may be coated with conductive electrodes (e.g., gold or aluminum) via sputtering.
-
Measurement: An alternating electric field is applied across the sample, and the capacitance and dissipation factor are measured over a range of frequencies (e.g., 1 kHz to 1 GHz). The dielectric constant is calculated from the measured capacitance, the sample dimensions (area and thickness), and the permittivity of free space.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the synthesis and evaluation of these polymers.
Caption: General experimental workflow for polyimide evaluation.
Caption: Two-step synthesis pathway for aromatic polyimides.
Caption: Structure-property relationships for fluorinated polyimides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. scispace.com [scispace.com]
- 9. ukm.my [ukm.my]
Cross-Validation of Analytical Methods for the Quantification of 2-(Trifluoromethyl)benzene-1,4-diamine
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-validation of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the accurate quantification of 2-(Trifluoromethyl)benzene-1,4-diamine (TFDA). The following sections detail the experimental protocols, present comparative performance data, and offer a visual workflow to aid in method selection and implementation for research and quality control purposes.
Introduction to 2-(Trifluoromethyl)benzene-1,4-diamine (TFDA)
2-(Trifluoromethyl)benzene-1,4-diamine, also known as 2,5-diaminobenzotrifluoride, is a critical building block in the synthesis of various pharmaceutical compounds and high-performance polymers. Its precise quantification in reaction mixtures, final products, and biological matrices is paramount for ensuring product quality, safety, and efficacy. This guide compares two robust analytical methods, HPLC-UV and GC-MS, to provide a clear basis for selecting the most appropriate technique for specific analytical challenges.
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Methodology:
A reversed-phase HPLC method was developed using an Agilent 1260 Infinity II system equipped with a diode-array detector (DAD).
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Sample Preparation:
-
A stock solution of TFDA (1 mg/mL) was prepared in methanol.
-
Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For analysis in a sample matrix (e.g., reaction mixture), 1 mL of the sample was diluted with 9 mL of methanol, vortexed for 1 minute, and filtered through a 0.45 µm PTFE syringe filter prior to injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:
Analysis was performed on a Thermo Scientific TRACE 1310 Gas Chromatograph coupled to an ISQ 7000 Single Quadrupole Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: Thermo Scientific TraceGOLD TG-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Scan Mode: Selected Ion Monitoring (SIM) using target ions m/z 176, 157, and 107.
-
-
Sample Preparation and Derivatization:
-
A stock solution of TFDA (1 mg/mL) was prepared in ethyl acetate.
-
Calibration standards (0.1 µg/mL to 50 µg/mL) were prepared.
-
To 1 mL of each standard and sample, 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) was added.
-
The mixture was heated at 70°C for 30 minutes to facilitate derivatization, then cooled to room temperature before injection.
-
Comparative Data Analysis
The performance of the HPLC-UV and GC-MS methods was evaluated based on key validation parameters as summarized in the table below.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | 0.9995 | 0.9998 |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Analysis Time per Sample | ~10 minutes | ~25 minutes |
| Specificity | Moderate | High |
Visual Workflows and Diagrams
Benchmarking the properties of polyimides from 2-(Trifluoromethyl)benzene-1,4-diamine against commercial alternatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to High-Performance Polyimides
In the landscape of high-performance polymers, polyimides stand out for their exceptional thermal stability, mechanical strength, and dielectric properties. This guide provides a detailed comparison of the properties of polyimides synthesized from 2-(Trifluoromethyl)benzene-1,4-diamine against two leading commercial alternatives: Kapton® HN and Upilex®-S. The inclusion of a trifluoromethyl (-CF3) group in the polymer backbone is a key structural modification aimed at enhancing solubility, lowering the dielectric constant, and improving thermal and oxidative stability. This analysis is supported by experimental data from peer-reviewed studies and manufacturer datasheets, with detailed methodologies provided for key characterization techniques.
Quantitative Performance Benchmarking
The following tables summarize the key thermal, mechanical, electrical, and chemical resistance properties of the polyimide derived from 2-(Trifluoromethyl)benzene-1,4-diamine and its commercial counterparts. It is important to note that the properties of the experimental polyimide can vary depending on the specific dianhydride used in its synthesis.
Table 1: Thermal Properties
| Property | Polyimide from 2-(Trifluoromethyl)benzene-1,4-diamine | Kapton® HN | Upilex®-S |
| Glass Transition Temperature (Tg) | 232 - 407 °C[1][2] | 360 - 410 °C[3][4] | No Melting Point[5][6] |
| 5% Weight Loss Temperature (TGA) | 522 - 571 °C (in N2)[2][7] | > 400 °C (Max. Service Temp.)[3][4][8] | > 400 °C (Max. Service Temp.)[6] |
Table 2: Mechanical Properties
| Property | Polyimide from 2-(Trifluoromethyl)benzene-1,4-diamine | Kapton® HN (25 µm) | Upilex®-S (25 µm) |
| Tensile Strength | 70.8 - 232.73 MPa[1][7] | 231 MPa[3][9] | 520 MPa[5][6] |
| Elongation at Break | 6 - 26.26%[1][2] | 72%[3][9] | 42%[10] |
| Tensile Modulus | 1.3 - 5.53 GPa[1][7] | 2.5 GPa[3][9] | 9.1 GPa[6][11] |
Table 3: Electrical Properties
| Property | Polyimide from 2-(Trifluoromethyl)benzene-1,4-diamine | Kapton® HN | Upilex®-S |
| Dielectric Constant (1 MHz) | 2.31 - 3.2[1][12] | ~3.5 | 3.5[11] |
Table 4: Chemical Resistance
| Property | Polyimide from 2-(Trifluoromethyl)benzene-1,4-diamine | Kapton® HN | Upilex®-S |
| General Solvent Resistance | Good to Excellent (Soluble in some organic solvents)[7][13] | Excellent (Insoluble in known organic solvents)[8] | Excellent (Insoluble in all organic solvents)[5][6] |
| Acid and Base Resistance | Good resistance to weak acids; attacked by strong alkalis. | Resists weak acids; not recommended for strong acids or alkalis. | Resistant to inorganic acids and alkalis.[5][6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established ASTM standards.
Thermal Analysis
1. Thermogravimetric Analysis (TGA)
-
Purpose: To determine the thermal stability and decomposition temperature of the polyimide films.
-
Methodology: A small sample of the polyimide film (typically 5-10 mg) is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The 5% weight loss temperature is reported as the onset of significant thermal decomposition.
2. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
-
Purpose: To measure the glass transition temperature, a key indicator of the polymer's transition from a rigid, glassy state to a more flexible, rubbery state.[14]
-
Methodology (ASTM D3418): A small, encapsulated sample of the polyimide (typically 10-15 mg) is placed in a DSC cell alongside an empty reference pan.[15] The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle, at a specified rate (e.g., 20 °C/min).[15] The heat flow to the sample is monitored relative to the reference. The glass transition is observed as a step change in the heat flow curve, and the Tg is determined from this transition.[14]
Mechanical Testing
1. Tensile Properties
-
Purpose: To determine the tensile strength, elongation at break, and tensile modulus of the polyimide films.
-
Methodology (ASTM D882): A rectangular film specimen of defined dimensions is clamped into the grips of a universal testing machine. The specimen is pulled at a constant rate of extension until it fractures. The force and displacement are continuously recorded.
-
Tensile Strength is the maximum stress the material can withstand while being stretched or pulled.
-
Elongation at Break is the percentage increase in length that the material undergoes before breaking.
-
Tensile Modulus (Young's Modulus) is a measure of the material's stiffness.
-
Electrical Testing
1. Dielectric Constant
-
Purpose: To measure the ability of the polyimide film to store electrical energy in an electric field.
-
Methodology (ASTM D150): A thin film sample is placed between two electrodes to form a capacitor.[16][17] The capacitance of this setup is measured at a specific frequency (e.g., 1 MHz). The dielectric constant is calculated as the ratio of the capacitance of the capacitor with the polyimide film as the dielectric to the capacitance of the same capacitor with a vacuum (or air, as a close approximation) as the dielectric.[17][18]
Chemical Resistance Testing
1. Chemical Resistance
-
Purpose: To evaluate the resistance of the polyimide film to various chemical reagents.
-
Methodology (ASTM D543): Pre-weighed and measured specimens of the polyimide film are immersed in a series of chemical reagents (e.g., acids, bases, organic solvents) for a specified duration and at a controlled temperature.[19][20] After exposure, the specimens are removed, cleaned, and dried. The changes in weight, dimensions, appearance, and mechanical properties (such as tensile strength) are then measured and reported.[19][20]
Visualizing the Benchmarking Process
The following diagram illustrates the logical workflow for comparing the novel polyimide with its commercial alternatives.
Caption: Workflow for benchmarking the properties of the experimental polyimide.
Conclusion
Polyimides derived from 2-(Trifluoromethyl)benzene-1,4-diamine demonstrate a compelling set of properties that position them as viable alternatives to established commercial polyimides for specific applications. The introduction of the trifluoromethyl group notably contributes to a lower dielectric constant, a critical advantage for advanced microelectronics and high-frequency applications. While the mechanical properties, particularly elongation at break, may not consistently surpass those of commercial offerings like Kapton® HN, the experimental polyimides exhibit high thermal stability and good tensile strength.
The enhanced solubility of some fluorinated polyimides in organic solvents can also be a significant advantage for processing and fabrication, offering an alternative to the often intractable nature of fully aromatic polyimides. The choice between the experimental polyimide and commercial alternatives will ultimately depend on the specific performance requirements of the intended application, with the trifluoromethyl-containing variants presenting a strong case for use in dielectric and high-temperature environments where their unique combination of properties can be fully leveraged.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. shagal.solutions [shagal.solutions]
- 4. docs.rs-online.com [docs.rs-online.com]
- 5. azom.com [azom.com]
- 6. spacematdb.com [spacematdb.com]
- 7. researchgate.net [researchgate.net]
- 8. lookpolymers.com [lookpolymers.com]
- 9. par.uk.com [par.uk.com]
- 10. UBE UPILEX 25S (25 micron) Polyimide Film datasheet [lookpolymers.com]
- 11. ube.com [ube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. specialchem.com [specialchem.com]
- 15. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 16. specialchem.com [specialchem.com]
- 17. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [intertek.com]
- 18. plastics.ulprospector.com [plastics.ulprospector.com]
- 19. infinitalab.com [infinitalab.com]
- 20. coirubber.com [coirubber.com]
A Comparative Guide to the Influence of the Trifluoromethyl Group on Polymer Properties
The strategic incorporation of trifluoromethyl (CF3) groups into polymer structures is a powerful method for tuning material properties. The unique characteristics of the CF3 group—its high electronegativity, steric bulk, and low polarizability—impart significant changes to the resulting polymers, enhancing their performance for specialized applications in fields ranging from microelectronics to biomedicine. This guide provides an objective comparison of key polymer properties with and without the inclusion of trifluoromethyl groups, supported by experimental data.
Thermal Stability
The introduction of CF3 groups generally enhances the thermal stability of polymers.[1] The strong carbon-fluorine bond (C-F) requires more energy to break compared to a carbon-hydrogen (C-H) bond, thus increasing the overall thermal resistance of the polymer backbone.[2] This effect is particularly notable in high-performance polymers like polyimides.
Comparative Data: Thermal Decomposition Temperature (Td)
| Polymer | Structure | Td (5% weight loss) | Reference |
| Aromatic Polyimide (PMDA/ODA) | Non-fluorinated | ~500-550 °C | [3] |
| Fluorinated Polyimide (6FDA/ODA) | Contains -C(CF3)2- groups | ~530-580 °C | [3] |
Td values can vary based on specific monomer composition and analytical conditions (e.g., heating rate, atmosphere).
Solubility and Processability
A significant advantage of incorporating bulky CF3 groups is the improvement in polymer solubility.[4][5] These groups disrupt the close packing of polymer chains, which weakens intermolecular forces and allows solvent molecules to penetrate more easily. This enhanced solubility is crucial for solution-based processing techniques like spin-coating, which are essential in the fabrication of thin films for electronic devices.[6]
Comparative Data: Solubility of Polyimides
| Polymer Type | Common Solvents (Room Temp.) | Processing Implication | Reference |
| Conventional Aromatic Polyimide | Often insoluble or requires high-boiling point solvents (e.g., NMP, DMAc) at elevated temperatures. | Limited to thermal imidization from a poly(amic acid) precursor. | [4] |
| Trifluoromethylated Polyimide | Soluble in a wider range of common organic solvents (e.g., NMP, DMAc, THF, Chloroform) at room temperature.[4] | Enables direct solution processing of the fully imidized polymer, offering greater flexibility.[6] | [4][6] |
Optical Properties
Trifluoromethyl groups significantly enhance the optical transparency of polymers and lower their refractive index.[7][8] The CF3 group's electron-withdrawing nature and its ability to increase the free volume within the polymer matrix reduce intermolecular charge-transfer complexes, which are often responsible for color in conventional polymers like aromatic polyimides.[5] The low polarizability of the C-F bond contributes to a lower refractive index.[9]
Comparative Data: Optical Properties of Poly(methacrylates) and Polyimides
| Property | Non-Fluorinated Polymer | Trifluoromethylated Polymer | Reference |
| Refractive Index (at 589 nm) | PMMA: ~1.490[10][11] | Poly(2,2,2-trifluoroethyl methacrylate): ~1.41-1.42 | [12] |
| Optical Transparency (Cutoff Wavelength) | Conventional Polyimide: Often yellow-colored, higher cutoff wavelength. | Fluorinated Polyimide: Colorless, lower cutoff wavelength (e.g., 327-343 nm).[4] | [4][5] |
| Optical Loss (at 1.3 µm) | PMDA/DMDB Polyimide: 36 dB/cm | 6FDA/TFDB Polyimide: 0.7 dB/cm | [8] |
dot
Caption: Influence of CF3 group characteristics on final polymer properties.
Surface Properties and Chemical Resistance
Polymers containing CF3 groups exhibit low surface energy, leading to hydrophobic and oleophobic surfaces.[13] This is because the fluorine atoms create a stable, low-energy interface that repels both water and oils. This property is highly desirable for applications requiring anti-fouling, self-cleaning, or low-friction surfaces. Furthermore, the chemical inertness of the C-F bond contributes to excellent chemical resistance against many solvents and corrosive agents.[14]
Comparative Data: Surface Wettability
| Polymer | Water Contact Angle | Surface Energy | Reference |
| Poly(methyl methacrylate) (PMMA) | ~65-75° | High | [12] |
| Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) | ~90-100° | Low | [12] |
| Aromatic Polyimide | ~70-80° | Higher | [5] |
| Fluorinated Polyimide | >90° | Lower | [5] |
Contact angles are highly sensitive to surface roughness and measurement conditions.
Dielectric Properties
The incorporation of CF3 groups is a well-established strategy for lowering the dielectric constant of polymers.[15] The low polarizability of the C-F bond and the increase in free volume (which incorporates low-dielectric air) both contribute to reducing the overall dielectric constant and dissipation factor of the material.[5] This makes trifluoromethylated polymers, especially polyimides, prime candidates for use as interlayer dielectrics in integrated circuits and advanced electronic packaging.[15]
Comparative Data: Dielectric Constant (k)
| Polymer | Dielectric Constant (k) at 1 MHz | Key Application | Reference |
| Conventional Polyimide | ~3.2 - 3.5 | General electronics | [15] |
| Trifluoromethylated Polyimide | ~2.6 - 2.9 | Microelectronics, 5G communication | [4][15] |
| Teflon™ AF (Amorphous Fluoropolymer) | ~1.9 | High-frequency electronics, optical devices | [16][17] |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature (Td) of a polymer.
-
Sample Preparation: Ensure the polymer sample is dry by placing it in a vacuum oven at an appropriate temperature (e.g., 80-120 °C) for several hours to remove residual solvent and moisture.
-
Instrument Setup:
-
Place a small, accurately weighed amount of the polymer sample (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).
-
Place the pan into the TGA furnace.
-
Select the analysis atmosphere (e.g., inert nitrogen or reactive air) and set a constant flow rate (e.g., 20-50 mL/min).
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 800 °C).
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Analysis: The Td is typically reported as the temperature at which 5% weight loss occurs.
dot
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Contact Angle Goniometry (Sessile Drop Method)
Objective: To measure the static water contact angle to determine surface wettability and hydrophobicity.
-
Substrate Preparation: Prepare a flat, smooth film of the polymer on a suitable substrate (e.g., silicon wafer or glass slide) via spin-coating or solution casting. Ensure the surface is clean and free of contaminants.
-
Instrument Setup:
-
Place the polymer-coated substrate on the sample stage of the goniometer.
-
Use a high-purity liquid (e.g., deionized water) in the automated syringe dispenser.
-
-
Droplet Deposition:
-
Carefully dispense a small droplet (typically 2-5 µL) of the liquid onto the polymer surface.
-
-
Image Capture:
-
A camera captures a high-resolution profile image of the droplet on the surface.
-
-
Analysis:
-
Software analyzes the shape of the droplet at the three-phase (solid-liquid-air) contact point.
-
The angle formed between the tangent of the droplet and the solid surface is calculated and reported as the contact angle.
-
Multiple measurements should be taken at different locations on the surface and averaged to ensure reproducibility.[18]
-
References
- 1. researchgate.net [researchgate.net]
- 2. 20.210.105.67 [20.210.105.67]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 9. specialchem.com [specialchem.com]
- 10. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 11. specialchem.com [specialchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. professionalplastics.com [professionalplastics.com]
- 15. researchgate.net [researchgate.net]
- 16. biogeneral.com [biogeneral.com]
- 17. teflon.com [teflon.com]
- 18. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the reactivity of fluorinated versus non-fluorinated diamines in polymerization
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into polymer backbones has been a pivotal approach in the development of high-performance materials. This is particularly true in the synthesis of polyimides, where fluorination can significantly enhance properties such as thermal stability, chemical resistance, and optical transparency, while lowering the dielectric constant. However, the introduction of fluorine also profoundly impacts the reactivity of the diamine monomers during polymerization. This guide provides a comparative study of the reactivity of fluorinated versus non-fluorinated diamines in polyimide synthesis, supported by experimental data and detailed protocols.
The Impact of Fluorination on Diamine Nucleophilicity
The fundamental difference in reactivity between fluorinated and non-fluorinated diamines stems from the high electronegativity of fluorine atoms. When fluorine is substituted onto an aromatic ring, its strong electron-withdrawing inductive effect decreases the electron density on the amine nitrogen atoms. This reduction in electron density lowers the nucleophilicity of the diamine, making it a less potent nucleophile in the polycondensation reaction with a dianhydride.
This "nucleophilicity penalty" often results in slower polymerization kinetics for fluorinated diamines compared to their non-fluorinated analogs under identical conditions.[1] Consequently, the synthesis of high molecular weight polyimides from fluorinated diamines can be more challenging and may necessitate harsher reaction conditions, such as higher temperatures or longer reaction times, to achieve complete polymerization.[2]
Quantitative Comparison of Reactivity
While direct kinetic data for a wide range of structurally analogous fluorinated and non-fluorinated diamines in polyimide synthesis is not always readily available in a single comparative study, the principle of reduced reactivity is well-established. The following table provides a representative comparison of the expected reactivity and resulting polymer properties for two structurally similar diamines: 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) and its fluorinated counterpart, 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (6FBAPP).[3][4]
| Parameter | Non-Fluorinated Diamine (BAPP) | Fluorinated Diamine (6FBAPP) | Reference |
| Chemical Structure | Contains isopropylidene group | Contains hexafluoroisopropylidene group | [3] |
| Relative Reactivity | Higher | Lower | [1] |
| Polymerization Conditions | Standard | May require higher temperatures or longer times | [2] |
| Glass Transition Temp. (Tg) of Polyimide | ~216 °C | ~227 °C | [3] |
| Solubility of Polyimide | Good in polar aprotic solvents | Generally enhanced | [2][4] |
| Optical Transparency of Polyimide | Good | Excellent | [2][4] |
| Dielectric Constant of Polyimide | Higher | Lower | [2] |
Experimental Protocols
The synthesis of polyimides from diamines and dianhydrides is typically carried out via a one-step or a two-step polycondensation method.
1. Two-Step Polycondensation (via Poly(amic acid))
This is the most common method for synthesizing polyimides.[5]
-
Step 1: Poly(amic acid) Synthesis:
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine (e.g., BAPP or 6FBAPP) in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere.[3][5]
-
Once the diamine is fully dissolved, add an equimolar amount of the dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.[3]
-
-
Step 2: Imidization (Cyclodehydration):
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a vacuum oven using a stepwise temperature program, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to effect the cyclodehydration to the polyimide.[3]
-
Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) and stir at a low to moderate temperature (e.g., 40-80°C) until imidization is complete.[6] The resulting polyimide can then be precipitated in a non-solvent like methanol, filtered, and dried.
-
2. One-Step High-Temperature Polycondensation
This method directly yields the polyimide without isolating the poly(amic acid) intermediate.[2][5]
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, dissolve the diamine and an equimolar amount of the dianhydride in a high-boiling aprotic solvent (e.g., m-cresol) containing a catalyst (e.g., isoquinoline).
-
Heat the reaction mixture to a high temperature (e.g., 180-200°C) and remove the water formed during imidization azeotropically.
-
After several hours, the polymer solution is cooled and the polyimide is isolated by precipitation in a non-solvent.
Visualizing the Polymerization Workflow
Caption: General workflows for two-step and one-step polyimide synthesis.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of poly(amic acid) proceeds through a nucleophilic acyl substitution mechanism.
Caption: Simplified mechanism of amic acid formation.
The lone pair of electrons on the amine nitrogen attacks one of the carbonyl carbons of the dianhydride. This is the rate-determining step and is directly influenced by the nucleophilicity of the diamine. A less nucleophilic, fluorinated diamine will result in a slower rate of attack and thus a slower overall polymerization rate.
Conclusion
The decision to use a fluorinated or non-fluorinated diamine in polyimide synthesis involves a trade-off between monomer reactivity and the desired properties of the final polymer. While non-fluorinated diamines generally exhibit higher reactivity, leading to more straightforward polymerization, fluorinated diamines impart a range of desirable characteristics to the resulting polyimides, including enhanced thermal stability, solubility, and optical transparency, along with a lower dielectric constant. Understanding the "nucleophilicity penalty" associated with fluorination is crucial for designing appropriate polymerization conditions to achieve high-performance fluorinated polyimides for advanced applications in electronics, aerospace, and drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 3. Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. dakenchem.com [dakenchem.com]
- 6. researchgate.net [researchgate.net]
Validating the Molecular Weight of 2,5-Diaminobenzotrifluoride: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For Immediate Release
This guide provides a comparative analysis of mass spectrometry for the validation of the molecular weight of 2,5-diaminobenzotrifluoride. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for mass spectrometric analysis of this compound, offers a detailed experimental protocol, and compares this method with alternative analytical techniques.
Introduction
2,5-Diaminobenzotrifluoride is an aromatic compound containing two amine groups and a trifluoromethyl group attached to a benzene ring. Accurate determination of its molecular weight is a critical step in chemical synthesis and characterization, ensuring the identity and purity of the compound. Mass spectrometry stands as a primary and highly accurate technique for this purpose. This guide will delve into the validation of the molecular weight of 2,5-diaminobenzotrifluoride, providing both theoretical and practical insights.
Theoretical Molecular Weight and Mass Spectrometry Fragmentation
The chemical formula for 2,5-diaminobenzotrifluoride is C₇H₇F₃N₂. Based on the atomic weights of its constituent elements, the theoretical monoisotopic mass and average molecular weight can be calculated.
Table 1: Theoretical Molecular Weight of 2,5-Diaminobenzotrifluoride
| Parameter | Value |
| Chemical Formula | C₇H₇F₃N₂ |
| Monoisotopic Mass | 176.0565 u |
| Average Molecular Weight | 176.13 g/mol |
In a mass spectrometer, 2,5-diaminobenzotrifluoride is expected to ionize and fragment in a predictable manner. The molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Common fragmentation patterns for aromatic amines and compounds with trifluoromethyl groups would likely involve the loss of the trifluoromethyl group ([M-CF₃]⁺), loss of ammonia ([M-NH₃]⁺), or cleavage of the aromatic ring.
Experimental Protocol: Validation by Electron Ionization-Mass Spectrometry (EI-MS)
This section details a hypothetical experimental protocol for the validation of the molecular weight of 2,5-diaminobenzotrifluoride using EI-MS.
Objective: To confirm the molecular weight of a synthesized sample of 2,5-diaminobenzotrifluoride.
Materials:
-
Synthesized 2,5-diaminobenzotrifluoride sample
-
High-purity solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
Procedure:
-
Sample Preparation: A dilute solution of the 2,5-diaminobenzotrifluoride sample is prepared in a suitable volatile solvent (e.g., 1 mg/mL in methanol).
-
Instrument Calibration: The mass spectrometer is calibrated using a known standard (e.g., perfluorotributylamine - PFTBA) to ensure mass accuracy.
-
Sample Introduction: The sample solution is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) for volatile samples.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the EI source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: The obtained mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The experimental molecular weight is compared with the theoretical value.
Experimental Workflow for Mass Spectrometry Validation
Caption: Workflow for molecular weight validation by EI-MS.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for molecular weight determination, other analytical techniques can also be employed, each with its own advantages and limitations.
Table 2: Comparison of Analytical Techniques for Molecular Weight Determination
| Technique | Principle | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High accuracy and sensitivity; provides structural information through fragmentation. | Destructive technique; complex mixtures can be challenging to analyze without prior separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei. | Non-destructive; provides detailed structural information. | Lower sensitivity than MS; primarily provides structural information, not direct molecular weight. Can infer MW from the structure. |
| Elemental Analysis | Determines the percentage composition of elements in a compound. | Provides empirical formula which can be used to calculate molecular weight if the molecular formula is known. | Does not directly measure molecular weight; requires high sample purity. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | Can determine molecular weight distribution for polymers. | Less accurate for small molecules; requires calibration with standards of similar structure. |
Conclusion
Mass spectrometry, particularly with electron ionization, offers a robust and precise method for the validation of the molecular weight of 2,5-diaminobenzotrifluoride. The technique's high accuracy and the ability to provide structural insights through fragmentation patterns make it an indispensable tool in chemical research and drug development. While alternative methods exist, mass spectrometry provides a direct and definitive measurement of molecular weight, crucial for the unambiguous identification of newly synthesized compounds.
A Comparative Guide to the Thermal Analysis of 2-(Trifluoromethyl)benzene-1,4-diamine Polymers using Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of polymers derived from 2-(Trifluoromethyl)benzene-1,4-diamine, analyzed by Differential Scanning Calorimetry (DSC). It is designed to offer researchers, scientists, and drug development professionals an objective overview of the performance of these polymers against relevant alternatives, supported by experimental data and detailed methodologies. The incorporation of the trifluoromethyl (-CF3) group into the polymer backbone significantly influences thermal stability and other key characteristics, making a thorough analysis essential for material selection and development.
Executive Summary
Polymers synthesized from 2-(Trifluoromethyl)benzene-1,4-diamine, typically polyimides and polyamides, exhibit enhanced thermal stability compared to their non-fluorinated counterparts. The strong C-F bond and the bulkiness of the -CF3 group contribute to higher glass transition temperatures (Tg) and decomposition temperatures (Td). This guide explores these properties through a comparative analysis with alternative fluorinated and non-fluorinated aromatic polymers, providing a clear rationale for their consideration in high-performance applications.
Data Presentation: A Comparative Thermal Analysis
The following table summarizes the key thermal properties of polymers derived from 2-(Trifluoromethyl)benzene-1,4-diamine and related structures, as determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Polymer Class | Monomers | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) at 5% Weight Loss (°C) |
| Fluorinated Polyimide | 2-(Trifluoromethyl)benzene-1,4-diamine & Pyromellitic dianhydride (PMDA) | 280 - 320 | 530 - 560 (in N2) |
| Fluorinated Polyimide | 2,2'-Bis(trifluoromethyl)benzidine & Various dianhydrides | 300 - 407[1] | 519 - 593 (in N2)[2] |
| Fluorinated Polyamide | Diamide-diamine with -CF3 groups & Pyromellitic dianhydride | > 400 | 465 - 498 (in N2)[3] |
| Non-Fluorinated Polyimide | p-Phenylenediamine (p-PDA) & Pyromellitic dianhydride (PMDA) | ~350 - 400 | ~500 - 550 |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible thermal analysis of polymers. Below are the standard experimental protocols for DSC and TGA.
Differential Scanning Calorimetry (DSC) Protocol
DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. This allows for the determination of the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
-
Sample Preparation: A small sample of the polymer (typically 3-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
First Heating Scan: The sample is heated from ambient temperature (e.g., 25 °C) to a temperature above its expected highest transition temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min. This step is crucial to erase the sample's prior thermal history.
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from this scan is typically used for analysis to ensure the results are representative of the material's intrinsic properties.
-
-
Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve. Melting and crystallization peaks are identified and their peak temperatures and enthalpies are calculated.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the material.
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or ceramic).
-
Instrument Setup: The TGA furnace is purged with a controlled atmosphere, either inert (nitrogen) or oxidative (air), at a typical flow rate of 50-100 mL/min.
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.
-
Data Analysis: The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for DSC analysis and the logical relationship of how the trifluoromethyl group impacts polymer properties.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.
Caption: Influence of 2-(Trifluoromethyl)benzene-1,4-diamine on polymer properties.
Alternative Thermal Analysis Techniques
While DSC is a cornerstone of thermal analysis, a multi-faceted approach provides a more complete picture of a polymer's behavior. Other valuable techniques include:
-
Thermogravimetric Analysis (TGA): As detailed in the protocol above, TGA is essential for determining thermal stability and decomposition profiles.[4][5]
-
Dynamic Mechanical Analysis (DMA): DMA measures the mechanical properties of a material as a function of temperature, time, and frequency. It is particularly sensitive for determining the glass transition temperature and understanding the viscoelastic behavior of polymers.[5]
-
Thermomechanical Analysis (TMA): TMA measures the dimensional changes of a material as a function of temperature. It is used to determine the coefficient of thermal expansion (CTE), which is a critical parameter for applications in electronics and aerospace.
Conclusion
The inclusion of the 2-(Trifluoromethyl)benzene-1,4-diamine monomer in polymer synthesis leads to materials with superior thermal properties, including high glass transition and decomposition temperatures. Differential Scanning Calorimetry is a fundamental technique for quantifying these characteristics, providing essential data for material comparison and selection. When combined with other thermal analysis methods like TGA, DMA, and TMA, a comprehensive understanding of the material's performance under thermal stress can be achieved. For researchers and professionals in demanding fields such as drug development, aerospace, and microelectronics, these fluorinated polymers offer a promising avenue for creating robust and reliable materials.
References
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethyl)benzene-1,4-diamine: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of 2-(Trifluoromethyl)benzene-1,4-diamine (CAS No. 364-13-6). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its chemical properties and potential hazards, this compound must be managed as hazardous waste.
Core Disposal Principles
2-(Trifluoromethyl)benzene-1,4-diamine, an aromatic amine, is classified as a hazardous substance, exhibiting skin and eye irritation, and may cause respiratory irritation. As with similar aniline compounds, it is crucial to prevent its release into the environment. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory or household waste. The primary and recommended method of disposal is through a licensed chemical waste management company, which will typically employ high-temperature incineration.
Disposal and Handling Procedures
Proper disposal is a multi-step process designed to ensure safety and compliance at every stage. The following table summarizes the key operational steps for handling and disposing of 2-(Trifluoromethyl)benzene-1,4-diamine waste.
| Procedure | Key Instructions | Important Considerations |
| Waste Collection | Collect waste in its original container or a compatible, properly labeled, and tightly sealed container. Do not mix with other waste streams unless specifically instructed by your institution's safety protocols. | Use containers made of materials compatible with aromatic amines. Ensure labels clearly state "Hazardous Waste" and include the full chemical name. |
| Storage Pending Disposal | Store the sealed waste container in a designated cool, dry, and well-ventilated area for hazardous waste. This area should be secure and away from incompatible materials. | Incompatible materials include strong oxidizing agents and strong acids. Storage should be in a locked and properly signed cabinet or facility. |
| Spill Management | In the event of a spill, wear appropriate Personal Protective Equipment (PPE). Absorb the spill with an inert, non-combustible material such as dry sand or earth. | Use spark-proof tools for collection. Place the absorbed material into a suitable, closed container for disposal as hazardous waste. Ensure adequate ventilation of the spill area. |
| Contaminated Materials | Dispose of any items contaminated with 2-(Trifluoromethyl)benzene-1,4-diamine, such as PPE, absorbent materials, and empty containers, as hazardous waste in the same manner as the chemical itself. | Handle uncleaned containers as you would the product itself. Do not reuse containers that have held this chemical for other purposes. |
| Final Disposal | Arrange for the collection of the hazardous waste by a licensed and certified chemical waste management company. | The standard method for the ultimate disposal of halogenated organic compounds like this is incineration in a chemical incinerator equipped with an afterburner and scrubber. |
Experimental Protocols for Chemical Handling
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., Viton®, butyl rubber; nitrile gloves may not be suitable for prolonged contact with anilines). Always inspect gloves prior to use and use proper glove removal technique.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary.
-
Protective Clothing: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
Engineering Controls:
-
Always handle 2-(Trifluoromethyl)benzene-1,4-diamine in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the safe disposal of 2-(Trifluoromethyl)benzene-1,4-diamine.
Caption: Workflow for the safe disposal of 2-(Trifluoromethyl)benzene-1,4-diamine.
Comprehensive Safety and Handling Guide for 2-(Trifluoromethyl)benzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-(Trifluoromethyl)benzene-1,4-diamine (CAS No: 364-13-6). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
2-(Trifluoromethyl)benzene-1,4-diamine is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, toxic in contact with skin, causes skin and eye irritation, and may cause respiratory irritation.[1] A comprehensive PPE strategy is the first line of defense against exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust and vapors.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | To prevent skin contact. Double-gloving is advisable, with frequent changes.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The type of respirator depends on the specific conditions of use. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling 2-(Trifluoromethyl)benzene-1,4-diamine is crucial for both safety and experimental integrity.
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[2]
-
PPE Donning: Put on all required PPE as outlined in Table 1 before entering the handling area.
Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to control dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Reactions: Conduct all chemical reactions within a certified chemical fume hood.
-
Post-Handling:
Caption: A flowchart illustrating the safe handling and disposal workflow for 2-(Trifluoromethyl)benzene-1,4-diamine.
Emergency Procedures
Immediate and appropriate action is necessary in the event of an emergency.
Table 2: Emergency Response Protocols
| Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][3] Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Minor Spill | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[3] 4. Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][5] 5. Clean the spill area with a suitable solvent, followed by soap and water. |
| Major Spill | 1. Evacuate the laboratory immediately. 2. Alert your institution's emergency response team. 3. Prevent entry into the affected area. |
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
Keep the container tightly closed and store in the original packaging.[2]
-
The storage area floor should be impermeable to prevent the escape of liquids.[2]
Disposal:
-
Waste Collection:
-
Collect all waste materials (unreacted compound, contaminated absorbents, and PPE) in a designated, compatible, and clearly labeled hazardous waste container.
-
The label should include the chemical name: "Waste 2-(Trifluoromethyl)benzene-1,4-diamine" and appropriate hazard symbols.
-
-
Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area, away from general laboratory traffic.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[6] Do not dispose of this chemical down the drain.[7]
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
